ethanone
Description
Structure
3D Structure
Properties
CAS No. |
15762-07-9 |
|---|---|
Molecular Formula |
C2H3O+ |
Molecular Weight |
43.04 g/mol |
IUPAC Name |
ethylidyneoxidanium |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q+1 |
InChI Key |
TWAOQVMPIYQPKG-UHFFFAOYSA-N |
SMILES |
CC#[O+] |
Canonical SMILES |
CC#[O+] |
Synonyms |
[1-14C] acetyl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Structure of 1-Phenylethanone (Acetophenone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical properties, structure, and reactivity of 1-phenylethanone, commonly known as acetophenone (B1666503). As the simplest aromatic ketone, acetophenone is a vital building block in organic synthesis and a precursor to numerous pharmaceuticals, resins, and fragrances.[1] This document consolidates key quantitative data, presents detailed experimental protocols for its synthesis and characteristic reactions, and visualizes its structural and reactive nature through diagrams.
Chemical Structure and Bonding
Acetophenone (C₈H₈O) is an organic compound characterized by a phenyl group attached to a methyl ketone.[2] Its structure consists of a planar benzene (B151609) ring bonded to the carbonyl carbon of a ketone functional group, which is in turn bonded to a methyl group.[3]
The carbonyl carbon and the carbons of the benzene ring are sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The methyl carbon is sp³ hybridized, exhibiting a tetrahedral geometry with bond angles around 109.5°.[4] The delocalized π-electron system of the aromatic ring and the polar carbon-oxygen double bond of the ketone are the primary determinants of acetophenone's chemical reactivity.
Caption: Chemical structure of acetophenone.
Physicochemical Properties
Acetophenone is a colorless, viscous liquid at room temperature with a sweet, pungent odor similar to oranges.[2] It is slightly soluble in water but readily soluble in common organic solvents like ethanol, diethyl ether, and chloroform.[5]
Table 1: Physical and Chemical Properties of Acetophenone
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O | [1] |
| Molar Mass | 120.15 g/mol | [2][6] |
| Appearance | Colorless liquid or white crystals | [2] |
| Odor | Sweet, pungent, orange-like | [2] |
| Density | 1.03 g/cm³ at 20 °C | [7] |
| Melting Point | 19-20 °C | [1][7] |
| Boiling Point | 202 °C | [1][7] |
| Solubility in Water | 5.5 g/L at 25 °C | [1] |
| Flash Point | 77 °C | [1] |
| Refractive Index (n20/D) | 1.534 | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of acetophenone. The key spectroscopic data are summarized below.
Table 2: Spectroscopic Data for Acetophenone
| Technique | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~7.96 ppm (m, 2H, ortho-protons) | [8] |
| δ ~7.57 ppm (m, 1H, para-proton) | [8] | |
| δ ~7.47 ppm (m, 2H, meta-protons) | [8] | |
| δ ~2.61 ppm (s, 3H, methyl protons) | [8] | |
| ¹³C NMR (CDCl₃) | δ ~198.1 ppm (C=O) | [9] |
| δ ~137.1 ppm (quaternary aromatic C) | [9] | |
| δ ~133.0 ppm (para aromatic C-H) | [9] | |
| δ ~128.5 ppm (meta aromatic C-H) | [9] | |
| δ ~128.2 ppm (ortho aromatic C-H) | [9] | |
| δ ~26.5 ppm (CH₃) | [9] | |
| IR Spectroscopy | ~1715 cm⁻¹ (strong, C=O stretch) | [10] |
| 2800-3000 cm⁻¹ (C-H stretch) | [10] | |
| 1300-1200 cm⁻¹ (C-O stretch) | [10] | |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 120 | [11] |
| Base Peak: m/z = 105 ([C₆H₅CO]⁺) | [11] | |
| Other Fragments: m/z = 77 ([C₆H₅]⁺), 51 | [11] |
Chemical Reactivity and Key Reactions
The reactivity of acetophenone is governed by its two main functional components: the carbonyl group and the aromatic ring.
-
Carbonyl Group Reactivity: The ketone's carbonyl group is susceptible to nucleophilic addition reactions. A notable example is its reduction to 1-phenylethanol (B42297) using reducing agents like sodium borohydride (B1222165).[1]
-
Aromatic Ring Reactivity: The acetyl group is a deactivating, meta-directing substituent for electrophilic aromatic substitution reactions on the phenyl ring.[12]
-
α-Hydrogen Acidity: The hydrogens on the methyl group are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions such as the aldol (B89426) condensation.[13]
Caption: Friedel-Crafts acylation pathway for acetophenone synthesis.
Experimental Protocols
Synthesis of Acetophenone via Friedel-Crafts Acylation[4][14]
This protocol describes the synthesis of acetophenone from benzene and acetic anhydride using anhydrous aluminum chloride as a catalyst.
Materials:
-
Anhydrous benzene (40 mL)
-
Anhydrous aluminum trichloride (B1173362) (20 g)
-
Acetic anhydride (6.0 mL)
-
Concentrated hydrochloric acid (50 mL)
-
5% Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Ice
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Set up a dry 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Equip the condenser with a drying tube and a gas trap for HCl.
-
Add anhydrous benzene (40 mL) and anhydrous aluminum trichloride (20 g) to the flask.
-
Slowly add acetic anhydride (6.0 mL) dropwise from the dropping funnel to the stirred mixture. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the mixture gently in a water bath for 30 minutes, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 50 mL of concentrated HCl and 50 g of crushed ice, while stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Combine the organic layers and wash them successively with 5% sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvents (benzene and diethyl ether) by distillation.
-
Purify the crude product by fractional distillation, collecting the fraction that boils between 198-202 °C.
Reduction of Acetophenone to 1-Phenylethanol[12][15]
This protocol details the reduction of the ketone functionality of acetophenone using sodium borohydride.
Materials:
-
Acetophenone (1.0 g)
-
Methanol (B129727) (14 mL)
-
Sodium borohydride (0.35 g)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, TLC plates, distillation apparatus
Procedure:
-
Weigh 1.0 g of acetophenone into a 250 mL round-bottom flask and add 14 mL of methanol.
-
Stir the solution with a magnetic stirrer and cool it in an ice bath to 0 °C.
-
Carefully add 0.35 g of sodium borohydride to the reaction mixture in portions.
-
Continue stirring in the ice bath for 10-15 minutes.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the acetophenone spot), carefully add dilute hydrochloric acid to quench the excess sodium borohydride.
-
Remove the methanol using a rotary evaporator or by simple distillation.
-
Extract the aqueous residue with dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 1-phenylethanol.
Caption: Experimental workflow for the reduction of acetophenone.
Aldol Condensation of Acetophenone with an Aldehyde[13][16]
This protocol provides a general procedure for the base-catalyzed aldol condensation between acetophenone and an aldehyde (e.g., p-anisaldehyde) to form a chalcone.
Materials:
-
p-Anisaldehyde (0.2 mL)
-
Acetophenone (0.2 mL)
-
Ethanol (1 mL)
-
50% Sodium hydroxide solution (3 drops)
-
Conical vial (5 mL), magnetic stirrer, filtration apparatus
Procedure:
-
In a 5 mL conical vial, combine 0.2 mL of p-anisaldehyde, 0.2 mL of acetophenone, and 1 mL of ethanol.
-
Add a small magnetic stir bar and begin stirring.
-
Add 3 drops of 50% sodium hydroxide solution to the mixture.
-
Continue stirring for approximately 10 minutes or until a solid precipitate forms and the stir bar can no longer rotate.
-
Filter the solid product using a Büchner funnel.
-
Rinse the collected solid with a small amount of cold ethanol.
-
Allow the product to air dry. The product can be further purified by recrystallization from ethanol.
References
- 1. Acetophenone - Wikipedia [en.wikipedia.org]
- 2. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Synthesis of Acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetophenone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 98-86-2 CAS MSDS (Acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. brainly.com [brainly.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Guide: Synthesis of Ketones from Hydrocinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of the synthetic routes from hydrocinnamic acid to relevant ketone structures. The primary focus is on the intramolecular Friedel-Crafts acylation of hydrocinnamic acid to yield 1-indanone (B140024), a valuable intermediate in pharmaceutical synthesis. Alternative interpretations of "ethanone" synthesis are also discussed. This document offers detailed experimental protocols, comparative data tables, and pathway visualizations to support research and development in medicinal chemistry and drug discovery.
Introduction: Interpreting "this compound" Synthesis from Hydrocinnamic Acid
The term "this compound" as a standalone chemical name is ambiguous. It typically forms part of a larger IUPAC name to denote a ketone with an acetyl group (e.g., 1-phenylthis compound, commonly known as acetophenone). A direct, single-step synthesis of a simple "this compound" from hydrocinnamic acid (3-phenylpropanoic acid) is not a standard organic transformation, as it would require cleaving a carbon-carbon bond in the propanoic acid side chain.
However, two chemically significant ketones can be considered relevant to this topic:
-
1-Indanone: This cyclic ketone is synthesized directly from hydrocinnamic acid via an intramolecular Friedel-Crafts acylation. This is the most common and logical synthetic target starting from hydrocinnamic acid and is a key structural motif in various pharmaceuticals.
-
Acetophenone (B1666503) (1-Phenylthis compound): While not synthesized directly from hydrocinnamic acid, its synthesis via the Friedel-Crafts acylation of benzene (B151609) is a fundamental reaction in organic chemistry. Biosynthetic pathways in plants can produce acetophenone derivatives from cinnamic acid (a precursor to hydrocinnamic acid) through a process that shortens the carbon side chain.
This guide will primarily focus on the synthesis of 1-indanone from hydrocinnamic acid, as it is the most direct and well-documented ketone synthesis from this starting material.
Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation to 1-Indanone
The most direct route to a ketone from hydrocinnamic acid is an intramolecular electrophilic aromatic substitution reaction to form 1-indanone.[1] This can be achieved through two primary methods: a two-step process involving the formation of an acyl chloride, or a one-step direct cyclization.
The general mechanism involves the formation of an acylium ion electrophile which is then attacked by the electron-rich benzene ring of the same molecule.
Caption: General pathway for the synthesis of 1-Indanone from Hydrocinnamic Acid.
Experimental Protocols
Two-Step Synthesis via Hydrocinnamoyl Chloride
This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then undergoes intramolecular Friedel-Crafts acylation.
Step 1: Preparation of Hydrocinnamoyl Chloride
-
Objective: To convert hydrocinnamic acid to hydrocinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2]
-
Procedure:
-
To a round-bottom flask containing hydrocinnamic acid, add benzyltriethylammonium chloride (catalyst) and thionyl chloride.[2]
-
Maintain the reaction temperature between 55-65°C.[2]
-
The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, excess thionyl chloride can be removed by distillation under reduced pressure to yield crude hydrocinnamoyl chloride.[3]
-
Step 2: Intramolecular Friedel-Crafts Acylation of Hydrocinnamoyl Chloride
-
Objective: To cyclize hydrocinnamoyl chloride to 1-indanone using a Lewis acid catalyst.[4]
-
Procedure:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.[4]
-
Dissolve hydrocinnamoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM).[4]
-
Cool the flask to 0°C using an ice-water bath.[4]
-
Add anhydrous aluminum chloride (AlCl₃) (typically 1.1 to 1.5 equivalents) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-indanone.[4]
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography or distillation.[4]
-
One-Step Direct Synthesis from Hydrocinnamic Acid
This method is more atom-economical as it avoids the isolation of the acyl chloride intermediate. It requires strong acids to protonate the carboxylic acid and facilitate the formation of the acylium ion.
-
Objective: To directly cyclize hydrocinnamic acid to 1-indanone.
-
Catalysts: Polyphosphoric acid (PPA), triflic acid (TfOH), or a mixture of methanesulfonic acid (MSA) and P₂O₅ are commonly used.[4]
-
General Procedure (using PPA):
-
Place hydrocinnamic acid in a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (a sufficient amount to ensure stirring is possible).
-
Heat the mixture, typically between 80-100°C, for a specified time (e.g., 2 hours).
-
Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture onto crushed ice and stir. The product may precipitate or can be extracted with an organic solvent like ether or dichloromethane.
-
Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent.
-
Purification: Purify the crude 1-indanone by column chromatography or distillation.
-
References
A Technical Guide to the Natural Occurrence and Sources of Ethanone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanone compounds, characterized by a carbonyl group attached to a methyl group and another moiety, are a diverse class of naturally occurring aromatic ketones. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound derivatives found in the plant kingdom. With significant roles in plant defense and notable pharmacological activities, these compounds are of increasing interest to the pharmaceutical and agrochemical industries. This document details the biosynthetic pathways, presents quantitative data on their prevalence in various natural sources, and offers standardized experimental protocols for their extraction, isolation, and quantification.
Introduction
This compound derivatives, with acetophenone (B1666503) (1-phenylthis compound) as the parent compound, are widely distributed throughout the plant kingdom, having been identified in over 24 plant families.[1] These compounds are not merely metabolic byproducts but play crucial roles in plant physiology and ecology, acting as defense agents against herbivores and pathogens.[2] Beyond their natural functions, this compound derivatives such as apocynin and paeonol (B1678282) have garnered attention for their therapeutic potential, exhibiting anti-inflammatory, antioxidant, and other pharmacological properties.[2][3] This guide serves as a technical resource for researchers and professionals engaged in the study and application of these valuable natural products.
Natural Occurrence and Quantitative Data
This compound compounds are found in a variety of plant tissues, including roots, leaves, and flowers, as well as in essential oils. The concentration of these compounds can vary significantly depending on the plant species, environmental conditions, and the specific tissue analyzed.[2] The genera Melicope and Acronychia are particularly rich sources of acetophenone derivatives.[1] Below are tables summarizing the quantitative occurrence of prominent this compound compounds in various natural sources.
Table 1: Concentration of Acetophenone Derivatives in Plant Tissues
| Compound | Plant Species | Plant Part | Concentration | Reference(s) |
| Piceol (4-hydroxyacetophenone) | Picea abies (Norway Spruce) | Needles | Varies with environmental stress | [4] |
| Pungenol (3,4-dihydroxyacetophenone) | Picea glauca (White Spruce) | Foliage | Accumulates in insect-resistant varieties | [5] |
| Paeonol | Paeonia lactiflora (Peony) | Roots | Yield of essential oil containing paeonol can reach 1.0% | [6] |
| Apocynin (Acetovanillone) | Picrorhiza kurroa | Rhizomes | Present as a major phytocompound | [7][8] |
| 3',4'-dihydroxyacetophenone | Picea schrenkiana | Soil surrounding roots | - | [2] |
Table 2: Bioactivity of Selected Acetophenone Derivatives
| Acetophenone Derivative | Plant Species Source | Bioactivity | IC50 Value (µM) | Reference(s) |
| Acrolione A | Acronychia oligophlebia | Anti-inflammatory (RAW 264.7 cells) | 26.4 | [3] |
| Acrolione C | Acronychia oligophlebia | Anti-inflammatory (RAW 264.7 cells) | 46.0 | [3] |
| Acrolione D | Acronychia oligophlebia | Anti-inflammatory (RAW 264.7 cells) | 79.4 | [3] |
| Acrolione E | Acronychia oligophlebia | Anti-inflammatory (RAW 264.7 cells) | 57.3 | [3] |
| Melibarbinon B | Melicope barbigera | Cytotoxic (A2780 cells) | 30 | [3] |
| Patulinone F | Melicope patulinervia | α-glucosidase inhibition | 6.02 | [3] |
| Eupatofortunone | Eupatorium fortunei | Cytotoxic (MCF-7 cells) | 82.15 | [3] |
| Eupatofortunone | Eupatorium fortunei | Cytotoxic (A549 cells) | 86.63 | [3] |
Biosynthesis of this compound Compounds
The biosynthesis of acetophenone derivatives in plants primarily originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[2] A subsequent β-oxidative pathway, analogous to fatty acid degradation, shortens the three-carbon side chain of cinnamic acid (derived from L-phenylalanine) by two carbons to form the acetophenone skeleton.[2][9] In many plants, these acetophenones are stored as inactive glycosides and are activated by specific enzymes upon tissue damage.[2]
Experimental Protocols
The following sections provide generalized protocols for the extraction, isolation, and quantification of this compound compounds from plant materials. These protocols are based on established methodologies and can be adapted to specific research needs.
General Extraction of this compound Compounds
This protocol outlines a standard procedure for the extraction of phenolic compounds, including acetophenones, from plant material.[2]
-
Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction.
-
Extraction: Macerate the powdered plant material in an aqueous organic solvent (e.g., 80% methanol (B129727) or ethanol) at a sample-to-solvent ratio of 1:10 (w/v). Agitate the mixture for a specified period (e.g., 24 hours) at room temperature.
-
Filtration: Separate the solid residue from the liquid extract by filtration through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.
Isolation of Acetophenone Glycosides
The "Stas-Otto method" is a classical approach for the isolation of glycosides.[10]
-
Initial Extraction: Extract the finely powdered plant material with alcohol using a Soxhlet apparatus. This process also deactivates many enzymes. For thermolabile glycosides, extraction should be performed at temperatures below 45°C.
-
Purification from Tannins: Treat the alcoholic extract with lead acetate (B1210297) to precipitate tannins and other non-glycosidal impurities.
-
Removal of Excess Lead Acetate: Filter the mixture and pass hydrogen sulfide (B99878) gas through the filtrate to precipitate excess lead acetate as lead sulfide.
-
Concentration: Filter the solution again and concentrate it under reduced pressure to obtain the crude glycoside mixture.
-
Fractional Separation: The crude glycosides can be further purified and individual compounds isolated using chromatographic techniques such as column chromatography or preparative HPLC.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the quantification of non-volatile or thermally labile this compound derivatives.[2]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, a starting condition of 26:74 (v/v) methanol:water can be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Photodiode Array (PDA) detector. Monitor at specific wavelengths based on the absorbance maxima of the target compounds (e.g., 280 nm for 4-hydroxyacetophenone and 2,4-dihydroxyacetophenone).
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of analytical standards of the target this compound compounds in methanol. Create a series of dilutions to generate a calibration curve.
-
Prepare the plant extract as described in the general extraction protocol and filter through a 0.45 µm membrane filter before injection.
-
-
Analysis:
-
Inject a known volume of the sample and standards into the HPLC system.
-
Identify the peaks of the this compound derivatives based on their retention times compared to the standards.
-
Quantify the compounds by comparing the peak areas of the sample with the calibration curve.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile this compound compounds.
-
Chromatographic System:
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.
-
MS Detector: Operated in electron ionization (EI) mode.
-
-
Sample Preparation:
-
The crude extract can be dissolved in a volatile solvent like hexane (B92381) or dichloromethane. Derivatization may be necessary for less volatile compounds to improve their thermal stability.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the this compound derivatives by comparing their retention times and mass spectra with those of authentic standards or with spectral libraries (e.g., NIST).
-
Quantify the compounds using the peak area of a characteristic ion in selected ion monitoring (SIM) mode against a calibration curve.
-
Conclusion
This compound compounds represent a significant class of natural products with diverse biological activities and potential for development into new therapeutic agents and agrochemicals. This technical guide has provided a foundational overview of their natural occurrence, biosynthesis, and analytical methodologies. The presented quantitative data and experimental protocols offer a valuable resource for researchers to further explore and harness the potential of these fascinating molecules. Future research should focus on the discovery of novel this compound derivatives from unexplored natural sources and the elucidation of their mechanisms of action in biological systems.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picein and piceol concentrations in Norway spruce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Essential oil from the roots of Paeonia lactiflora pall. has protective effect against corticosterone-induced depression in mice via modulation of PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoencapsulation of apocynin and vanillic acid extracted from Picrorhiza kurroa Royle ex Benth plant roots and its characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japtronline.com [japtronline.com]
- 9. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Ethanone Derivatives and Their Structural Analogues in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanone derivatives, characterized by a carbonyl group attached to a methyl group and another moiety, represent a diverse and significant class of naturally occurring compounds. This technical guide delves into the core aspects of these molecules, with a particular focus on acetophenones and their structural analogues found in the terrestrial and marine biosphere. These compounds have garnered substantial interest within the scientific community due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development.
This guide provides a comprehensive overview of the biosynthesis of these compounds, detailed experimental protocols for their isolation and biological evaluation, and a summary of their quantitative biological activities. Furthermore, it visualizes key signaling pathways modulated by these derivatives and illustrates a typical experimental workflow for their discovery, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Biosynthesis of this compound Derivatives in Nature
The biosynthesis of acetophenone (B1666503) derivatives in plants primarily originates from the shikimate pathway, which is responsible for the production of aromatic amino acids, including L-phenylalanine.[1] From L-phenylalanine, the pathway proceeds through a series of enzymatic reactions, culminating in the formation of the acetophenone scaffold. A key step in this process is a β-oxidative chain-shortening of cinnamic acid, which is analogous to fatty acid degradation.[2][3] In many plant species, these acetophenone derivatives are stored as inactive glycosides. This glycosylation is a detoxification mechanism for the plant and allows for the stable storage of these compounds. When the plant tissue is damaged, for instance by herbivory, specific enzymes can cleave the sugar moiety, releasing the bioactive acetophenone aglycone as a defense mechanism.[1]
Fungi also contribute to the diversity of natural acetophenones. For example, the fungus Bjerkandera adusta has been shown to produce acetophenone through a β-oxidative pathway from trans-cinnamic acid.[2][3] Marine organisms, including algae and fungi, are another rich source of unique this compound derivatives, although their biosynthetic pathways are less well-characterized compared to their terrestrial counterparts.[4]
Quantitative Biological Activity of Naturally Occurring this compound Derivatives
A wide array of naturally occurring this compound derivatives, particularly acetophenones, have been isolated and evaluated for their biological activities. The following tables summarize the cytotoxic and antimicrobial activities of selected compounds, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of Natural this compound Derivatives
| Compound Name/Number | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Acronyculatin P | Acronychia oligophlebia | MCF-7 | 56.8 | [5] |
| Acronyculatin Q | Acronychia oligophlebia | MCF-7 | 40.4 | [5] |
| Acronyculatin R | Acronychia oligophlebia | MCF-7 | 69.1 | [5] |
| Acrovestone | Acronychia pedunculata | P-388 | 15.42 | [6] |
| Compound 180 | Euphorbia ebracteolata | Hela-60 | 0.095 µg/mL | [6] |
| Compound 180 | Euphorbia ebracteolata | MCF-7 | 6.85 µg/mL | [6] |
| Compound 180 | Euphorbia ebracteolata | A-549 | 8.71 µg/mL | [6] |
| Compound 180 | Euphorbia ebracteolata | SMMC-7541 | 16.52 µg/mL | [6] |
| Compound 181 | Euphorbia ebracteolata | Hela-60 | 2.69 µg/mL | [6] |
| Compound 181 | Euphorbia ebracteolata | MCF-7 | 0.346 µg/mL | [6] |
| Compound 181 | Euphorbia ebracteolata | A-549 | 0.879 µg/mL | [6] |
| Compound 181 | Euphorbia ebracteolata | SMMC-7541 | 12.86 µg/mL | [6] |
| Eupatofortunone | Eupatorium fortunei | MCF-7 | 82.15 | [6] |
| Eupatofortunone | Eupatorium fortunei | A549 | 86.63 | [6] |
| Chalcone 12 | Synthetic (from natural precursor) | MCF-7 | 4.19 | [7] |
| Chalcone 13 | Synthetic (from natural precursor) | MCF-7 | 3.30 | [7] |
| Chalcone 12 | Synthetic (from natural precursor) | ZR-75-1 | 9.40 | [7] |
| Chalcone 13 | Synthetic (from natural precursor) | ZR-75-1 | 8.75 | [7] |
| Chalcone 12 | Synthetic (from natural precursor) | MDA-MB-231 | 6.12 | [7] |
| Chalcone 13 | Synthetic (from natural precursor) | MDA-MB-231 | 18.10 | [7] |
Table 2: Antimicrobial Activity of Natural this compound Derivatives
| Compound Name/Number | Source Organism | Microorganism | MIC (µg/mL) | Reference |
| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Escherichia coli | 25 | [6] |
| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Bacillus sp. | >100 | [6] |
| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Staphylococcus epidermidis | >100 | [6] |
| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Cladosporium herbarum | 10 | [6] |
| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Phytophthora capsica | 50 | [6] |
| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Neurospora crassa | 100 | [6] |
| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Penicillium italicum | 100 | [6] |
| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Penicillium digitatum | 50 | [6] |
| Compound 113 | Euodia lunu-ankenda | Enterococcus faecium | 2.6 µM (MIC75) | [6] |
| Compound 113 | Euodia lunu-ankenda | Staphylococcus aureus | 20.6 µM (MIC75) | [6] |
| Compound 128 | Not Specified | Candida albicans | 500 | [6] |
| Compound 129 | Not Specified | Candida albicans | 500 | [6] |
| Compound 128 | Not Specified | Trichophyton rubrum | 1000 | [6] |
| Compound 129 | Not Specified | Trichophyton rubrum | 1000 | [6] |
| 2-hydroxy-4,6-dimethoxyacetophenone | Croton spp. | Trichophyton rubrum | 1250-2500 | [8][9] |
| 2-hydroxy-3,4,6-trimethoxyacetophenone | Croton spp. | Trichophyton rubrum | 2500 | [8][9] |
| 2-hydroxy-4,6-dimethoxyacetophenone | Croton spp. | Microsporum canis | 10000 | [8][9] |
| 2-hydroxy-3,4,6-trimethoxyacetophenone | Croton spp. | Microsporum canis | 5000 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound derivatives from natural sources.
Isolation and Characterization
a. General Extraction Protocol
-
Sample Preparation: Air-dry or freeze-dry the collected plant material to remove moisture.[10] Grind the dried material into a fine powder to increase the surface area for extraction.[10]
-
Extraction: Macerate the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at a sample-to-solvent ratio of 1:10 (w/v).[10] Allow the mixture to stand for 24-48 hours with occasional shaking.
-
Filtration and Concentration: Filter the mixture to separate the extract from the solid plant material.[10] Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[10]
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.
b. Bioassay-Guided Fractionation
This technique is employed to isolate bioactive compounds from a complex mixture.[1]
-
Initial Screening: Test the crude extract for the desired biological activity.
-
Fractionation: Subject the active crude extract to chromatographic separation (e.g., column chromatography over silica (B1680970) gel or Sephadex LH-20) to obtain fractions with decreasing complexity.
-
Bioassay of Fractions: Screen each fraction for the biological activity of interest.
-
Iterative Process: Select the most active fraction(s) for further rounds of chromatographic separation and bioassay.
-
Isolation of Pure Compounds: Repeat the fractionation and bioassay cycle until pure, active compounds are isolated.
-
Structure Elucidation: Determine the chemical structure of the isolated active compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
c. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of acetophenone derivatives.[11][12][13]
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[14]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[13][15] A typical mobile phase could be acetonitrile:water (60:40 v/v).[12]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[12]
-
Detection: Monitor the elution of compounds at a specific wavelength (e.g., 280 nm) or over a range of wavelengths using a PDA detector.[14]
-
Sample Preparation: Dissolve the extract or pure compound in the mobile phase and filter through a 0.45 µm membrane filter before injection.[12]
-
Quantification: Prepare a calibration curve using standard solutions of the acetophenone derivatives of known concentrations. Quantify the compounds in the samples by comparing their peak areas to the calibration curve.[10]
d. Structure Elucidation by NMR and MS
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain information about the proton and carbon environments in the molecule.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to piece together the complete structure of the molecule.
-
-
Mass Spectrometry (MS):
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate ions from the sample.
-
Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to establish the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass of the molecular ion to determine the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion and analyze the resulting fragment ions to gain further structural information.
-
Biological Activity Assays
a. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[17]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
b. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][14][19][20]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.[19]
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.[20]
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).[20]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9] This can be determined visually or by measuring the optical density at 600 nm.
c. Anti-inflammatory Activity Assays
-
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model for screening acute anti-inflammatory activity.[2][6][21][22][23]
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle (control) to the animals, typically orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[6][21]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Inhibition of Protein Denaturation Assay
This in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is implicated in inflammatory processes.[11][24]
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 1% bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation and Denaturation: Incubate the mixture at 37°C for 20 minutes, followed by heating at a temperature that induces denaturation (e.g., 57°C or 70°C) for a set time.[24]
-
Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.[24]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to the control.
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. Furthermore, the discovery of these bioactive compounds typically follows a systematic experimental workflow.
Signaling Pathways Modulated by this compound Derivatives
Several studies have indicated that naturally occurring acetophenones can exert their effects by interfering with key signaling cascades involved in cell proliferation, survival, and inflammation.
-
MEK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers.
-
FAK/PI3K/Akt Signaling Pathway
The Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B) pathway plays a crucial role in cell survival, proliferation, and migration. Its aberrant activation is a hallmark of many cancers.
Experimental Workflow: Bioassay-Guided Fractionation
The discovery of novel bioactive this compound derivatives from natural sources often follows a systematic process of extraction, fractionation, and biological testing. This workflow ensures the efficient identification and isolation of active compounds.
Conclusion
Naturally occurring this compound derivatives and their structural analogues represent a vast and promising area for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their widespread distribution in nature, underscore their importance in drug development. This technical guide has provided a comprehensive overview of the key aspects of these compounds, from their biosynthesis to their biological evaluation. The detailed experimental protocols and tabulated quantitative data offer a practical resource for researchers, while the visualized signaling pathways and experimental workflows provide a conceptual framework for understanding their mechanism of action and discovery. Continued research into this fascinating class of natural products is poised to yield novel insights into disease pathology and contribute to the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. app.studyraid.com [app.studyraid.com]
- 10. phcogres.com [phcogres.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. inotiv.com [inotiv.com]
- 21. innpharmacotherapy.com [innpharmacotherapy.com]
- 22. jcdr.net [jcdr.net]
- 23. jddtonline.info [jddtonline.info]
- 24. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethanone: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for ethanone, commonly known as acetone. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this fundamental ketone. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| ¹H | 2.16 | Singlet | CDCl₃ |
| ¹³C | 30.6 | - | CDCl₃ |
| ¹³C | 206.7 | - | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O Stretch | ~1715 | Strong |
| C-H Stretch (sp³) | 2950-3000 | Medium |
| CH₃ Bend | ~1370 and ~1430 | Medium |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Abundance (%) | Assignment |
| 58 | ~50 | [M]⁺ (Molecular Ion) |
| 43 | 100 | [CH₃CO]⁺ (Base Peak) |
| 15 | ~20 | [CH₃]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.
Materials:
-
This compound (high purity)
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
A 300 MHz (or higher) NMR spectrometer
Procedure for ¹H NMR:
-
Sample Preparation: Prepare a solution of approximately 1-5% this compound in CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube. The total volume should be around 0.6 mL.[1][2][3]
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-2 seconds for small molecules).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals.
-
Procedure for ¹³C NMR:
-
Sample Preparation: A more concentrated sample (10-20%) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[4]
-
Instrument Setup:
-
Follow the same locking and shimming procedure as for ¹H NMR.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically necessary.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.[6]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring its infrared absorption spectrum.
Materials:
-
This compound (high purity)
-
Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pipette
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
Procedure using Salt Plates (Neat Liquid):
-
Sample Preparation: Place one or two drops of this compound onto a clean, dry salt plate.[7] Place a second salt plate on top and gently press to form a thin liquid film.[7]
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.[8]
-
-
Data Acquisition:
-
Data Processing:
-
The instrument software will perform a Fourier transform and background subtraction to generate the final IR spectrum.
-
Procedure using Attenuated Total Reflectance (ATR):
-
Sample Preparation: Place a drop of this compound directly onto the ATR crystal.[8]
-
Instrument Setup:
-
Record a background spectrum with a clean, empty ATR crystal.[8]
-
-
Data Acquisition:
-
Acquire the sample spectrum as described for the salt plate method.
-
-
Data Processing:
-
The software will generate the final spectrum. After analysis, clean the ATR crystal thoroughly with a suitable solvent.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound (high purity)
-
Microsyringe
Instrumentation:
-
Mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of volatile this compound into the ion source. This can be done via a direct insertion probe or by injecting a dilute solution.
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Ions are detected, and their abundance is recorded.
-
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-100).
-
The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.
Caption: Workflow of this compound structure elucidation.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. ou.edu [ou.edu]
- 5. youtube.com [youtube.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. rroij.com [rroij.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity Screening of Novel Ethanone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel ethanone compounds. This compound derivatives, particularly those belonging to the chalcone (B49325) family, are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The simple chemical structure of these compounds allows for extensive modification, making them an attractive scaffold for developing new therapeutic agents. This document outlines key experimental protocols, presents comparative quantitative data, and visualizes essential workflows and biological pathways to support research and development in this field.
Anticancer Activity Screening
This compound derivatives, especially chalcones, have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][4] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cellular processes like tubulin polymerization.[3]
Quantitative Data: In Vitro Anticancer Efficacy
The anticancer potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The lower the IC50 value, the greater the potency of the compound.
| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Chalcone | Xanthohumol | MDA-MB-231 (Breast) | 6.7 | [2] |
| Chalcone | Cardamonin | MCF-7 (Breast) | 15 (at 24h) | [3] |
| Chalcone | Cardamonin | T47D (Breast) | 17.5 (at 24h) | [3] |
| Chalcone | 2-Hydroxychalcone | MDA-MB-231 (Breast) | 4.6 | [2] |
| Chalcone | Licochalcone A | A549 (Lung) | ~40 (suppresses growth by 45-80%) | [3] |
| Diaryl Ether Chalcone | Compound 25 (4-methoxy) | MCF-7 (Breast) | 3.44 | [4] |
| Diaryl Ether Chalcone | Compound 25 (4-methoxy) | HepG2 (Liver) | 4.64 | [4] |
| Thiophene (B33073) Chalcone | Compound 32 | T-47D (Breast) | 56.90% inhibition | [4] |
| A-ring monosubstituted | Chalcone 4a | Leukemia | 30-74 | [1] |
| A-ring monosubstituted | Chalcone 4a | MCF-7 (Breast) | 27-52 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and screening for the cytotoxic effects of chemical compounds.[5][6]
Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).[5] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.[6][7]
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well sterile microplates
-
Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 8,000 cells/well) in 100 µL of complete medium and incubate overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the test this compound compounds. Add 100 µL of the compound dilutions to the appropriate wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7] Include vehicle-only wells as a negative control.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours to allow for the conversion of MTT to formazan crystals.[7]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value for each compound.
Visualization: Screening Workflow and Biological Pathways
A systematic workflow is crucial for the efficient screening and characterization of novel compounds.
Caption: Workflow for in vitro screening of anticancer this compound compounds.
Many this compound derivatives, particularly chalcones, exert their anticancer effects by disrupting microtubule dynamics, which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase.[3]
Caption: Mechanism of chalcone-induced G2/M cell cycle arrest.
Antimicrobial Activity Screening
This compound compounds, including those with thiophene and benzoxazolinone moieties, have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.[8][9]
Quantitative Data: In Vitro Antimicrobial Efficacy
Antimicrobial activity is often assessed by measuring the diameter of the zone of inhibition in an agar (B569324) diffusion assay. A larger zone indicates greater susceptibility of the microorganism to the compound.
| Compound Class | Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |
| Pyridyl Chalcone | 1a (4-Cl) | S. aureus | 18 | [10] |
| Pyridyl Chalcone | 1a (4-Cl) | E. coli | 16 | [10] |
| Pyridyl Chalcone | 1c (4-NO2) | S. aureus | 20 | [10] |
| Pyridyl Chalcone | 1c (4-NO2) | C. albicans | 17 | [10] |
| Pyridyl Chalcone | 1d (2,4-diCl) | S. aureus | 22 | [10] |
| Pyridyl Chalcone | 1d (2,4-diCl) | E. coli | 20 | [10] |
| Benzo[b]thiophene | 25 (chloro-deriv.) | S. aureus | MIC: < 8 µg/mL | [11] |
| Benzo[b]thiophene | 26 (bromo-deriv.) | C. albicans | MIC: 16 µg/mL | [11] |
| Benzoxazolinone | Compound 4 | Bacteria/Fungi | Active | [9] |
| Benzoxazolinone | Compound 6 | Bacteria/Fungi | Active | [9] |
Note: MIC stands for Minimum Inhibitory Concentration.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used and reliable technique for evaluating the antimicrobial activity of test compounds.[12][13]
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are created in the agar, and the test compound is added to the wells. The compound diffuses through the agar, and if it is effective against the microorganism, it creates a zone of growth inhibition around the well.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[15]
-
Nutrient agar or Mueller-Hinton agar plates[12]
-
Sterile cork borer (6-8 mm diameter)
-
Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ampicillin) as a positive control[15]
-
Solvent (e.g., DMSO) as a negative control[14]
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth.
-
Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of an agar plate using a sterile cotton swab to create a lawn culture.[16]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[14][16]
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[14] Similarly, load the positive and negative controls into separate wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the compounds into the agar.[14]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters (mm).
Anti-inflammatory Activity Screening
Certain this compound derivatives have been shown to possess anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[17][18][19]
Quantitative Data: In Vitro Anti-inflammatory Efficacy
The anti-inflammatory activity can be determined by measuring the inhibition of key inflammatory enzymes like COX-1 and COX-2.
| Compound Class | Compound ID | Target | IC50 (µM) / % Inhibition | Reference |
| Indomethacin deriv. | 3c | COX-2 | 1.39 | [20] |
| Indomethacin deriv. | 3e | COX-2 | 0.34 | [20] |
| Piperazine/benzofuran | 5d | NO Production | 52.23 | [21] |
| Pyrrole deriv. | Multiple | Carrageenan-induced edema | Significant reduction | [22] |
| Indole deriv. | 10d, e, f | COX enzymes | Highest activity | [19] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[23][24]
Principle: The activity of COX enzymes can be monitored by measuring the consumption of oxygen or by quantifying the amount of prostaglandin (B15479496) (e.g., PGE2) produced from the substrate, arachidonic acid.[23][25] An enzyme-linked immunosorbent assay (ELISA) can be used to detect the prostaglandin product. The reduction in PGE2 production in the presence of a test compound indicates COX inhibition.[23]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test this compound compounds
-
Assay buffer
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.[26] Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.[23]
-
Incubation: Incubate for a specific time to allow for the production of prostaglandins.
-
Stop Reaction: Terminate the reaction by adding a suitable stopping reagent.
-
Quantify Product: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[23]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Visualization: COX Signaling Pathway
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds stems from their ability to block the COX pathway.
Caption: Inhibition of the cyclooxygenase (COX) pathway.
References
- 1. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of this compound derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. botanyjournals.com [botanyjournals.com]
- 15. Synthesis and evaluation of novel thiophene as antimicrobial agents [wisdomlib.org]
- 16. youtube.com [youtube.com]
- 17. Synthesis of this compound and ethanol derivatives of 2-benzoxazolinone; potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jptcp.com [jptcp.com]
- 19. researchgate.net [researchgate.net]
- 20. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 25. benthamscience.com [benthamscience.com]
- 26. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
The Therapeutic Potential of Pyridinyl-Phenyl-Ethanone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyridinyl-phenyl-ethanone scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides an in-depth overview of the current understanding of pyridinyl-phenyl-ethanone derivatives and their potential therapeutic applications. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to explore and advance this promising class of compounds.
The core structure, characterized by a pyridine (B92270) ring linked to a phenyl-ethanone moiety, serves as a versatile backbone for the development of potent and selective modulators of various biological targets. Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas, including oncology, virology, and inflammatory diseases. This guide will delve into the specifics of these applications, providing a solid foundation for future research and development endeavors.
Anticancer Applications
Derivatives of the pyridinyl-phenyl-ethanone core have emerged as a promising class of anticancer agents. Their mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various pyridinyl-phenyl-ethanone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a comparative look at their potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridinone | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Carcinoma) | 4.5 ± 0.3 | [1][2] |
| Pyridine-Urea | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-methyl-6-(p-tolyl)pyridin-3-yl)urea | MCF-7 (Breast Adenocarcinoma) | 0.22 | [3] |
| Pyridine-Urea | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-methyl-6-(p-tolyl)pyridin-3-yl)urea | HCT-116 (Colon Carcinoma) | 2.71 ± 0.16 | [4] |
| Pyridine | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Carcinoma) | >15 | [2] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5][6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of the pyridinyl-phenyl-ethanone derivative in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound or a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[5][6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[5][6]
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[5]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.[7]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Aspirate the medium, wash the cells with cold PBS, and fix them in 70% ethanol. Store the fixed cells at -20°C for at least 2 hours.[7]
-
Staining: Resuspend the cells in a propidium (B1200493) iodide (PI) solution containing RNase and incubate at 37°C for 30 minutes.[7]
-
Flow Cytometry: Analyze the fluorescence of the stained cells using a flow cytometer. At least 10,000 events should be acquired for each sample.[7]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. The sub-G1 population is indicative of apoptotic cells.[7]
Signaling Pathways in Anticancer Activity
Pyridinyl-phenyl-ethanone derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.[7][8]
Antiviral Applications: HIV-1 Inhibition
Certain derivatives of phenyl-1-pyridin-2yl-ethanone have demonstrated potent anti-HIV-1 activity. These compounds act as iron chelators, which in turn modulates the activity of key cellular enzymes involved in HIV-1 transcription.
Quantitative Data: Anti-HIV-1 Activity
| Compound Class | Derivative/Related Compound | Virus | Assay | IC50 (µM) | Reference |
| PP1-targeting small molecule | 1E7-03 | HIV-1 | Viral Inhibition | 1.7 | [1] |
| PPY-based iron chelator | Representative compounds | HIV-1 | Transcriptional Inhibition | Low µM | [9] |
Experimental Protocols
HIV-1 Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the anti-HIV-1 activity of a compound in a cell-based assay.
-
Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) in the appropriate medium.
-
Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.
-
Infection: Infect the cells with a known titer of HIV-1 (e.g., NL4-3 strain).
-
Treatment: Add the diluted test compound to the infected cell culture. Include a positive control (e.g., a known antiretroviral drug) and a negative control (vehicle).
-
Incubation: Incubate the cultures for a period sufficient for viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase (RT) Assay: Measure the activity of the viral RT enzyme in the supernatant.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene activity.
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control. Determine the EC50 (50% effective concentration) value from the dose-response curve.
Signaling Pathways in HIV-1 Inhibition
Phenyl-1-pyridin-2yl-ethanone-based iron chelators inhibit HIV-1 transcription by reducing the activity of cyclin-dependent kinases 2 (CDK2) and 9 (CDK9), and by upregulating IκBα, which leads to the sequestration of NF-κB in the cytoplasm.[9][10][11]
Kinase Inhibition
The pyridinyl-phenyl-ethanone scaffold is a common feature in many kinase inhibitors, making it a valuable starting point for the development of targeted cancer therapies.
Quantitative Data: Kinase Inhibitory Activity
Derivatives based on the related imidazo[4,5-b]pyridine core have shown potent inhibition of key kinases involved in cancer progression, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).
| Compound Class | Derivative | Kinase Target | Assay | IC50 (nM) / Kd (nM) | Reference |
| Imidazo[4,5-b]pyridine | 27e | Aurora-A | Kd | 7.5 | [12][13] |
| Imidazo[4,5-b]pyridine | 27e | Aurora-B | Kd | 48 | [12][13] |
| Imidazo[4,5-b]pyridine | 27e | FLT3 | Kd | 6.2 | [12][13] |
| Imidazo[4,5-b]pyridine | 27e | FLT3-ITD | Kd | 38 | [12][13] |
| Imidazo[4,5-b]pyridine | 22d | hERG | IC50 | 6300 | [13] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.[14]
-
Reagents and Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies for Western blotting)
-
-
Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the test compound in kinase buffer to achieve a range of desired concentrations. c. In a 96-well plate, add the kinase, substrate, and the diluted test compound. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction. g. Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:
- Luminescent-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to the kinase activity.
- ELISA or Western Blotting: Detects the level of phosphorylated substrate using a phospho-specific antibody.[14]
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Logical Workflow for Kinase Inhibitor Development
The development of kinase inhibitors from the pyridinyl-phenyl-ethanone scaffold typically follows a structured workflow.
Anti-inflammatory Applications
The pyridinyl-phenyl-ethanone scaffold is also being explored for its anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory mediators like prostaglandins.
Quantitative Data: Anti-inflammatory Activity
While direct IC50 values for pyridinyl-phenyl-ethanone derivatives in anti-inflammatory assays are not as prevalent in the literature, related heterocyclic compounds have shown potent activity. For example, polysubstituted pyrimidines have been identified as potent inhibitors of PGE2 production with IC50 values as low as 12 nM.[15] In the carrageenan-induced rat paw edema model, various compounds have demonstrated significant percentage inhibition of edema.[16]
| Compound Class | Assay | Result | Reference |
| Polysubstituted Pyrimidines | PGE2 Production Inhibition | IC50 as low as 12 nM | [15] |
| Various Heterocycles | Carrageenan-Induced Rat Paw Edema | 36% and 46% suppression | [15] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[17][18][19]
-
Animals: Use adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyridinyl-phenyl-ethanone derivative.
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally at a specified time before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Prostaglandin (B15479496) E2 (PGE2) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator PGE2.
-
Cell Culture: Use a suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human whole blood.
-
Stimulation: Induce inflammation and PGE2 production by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).
-
Compound Treatment: Concurrently treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period to allow for PGE2 production.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the stimulated control. Determine the IC50 value from the dose-response curve.
Conclusion
The pyridinyl-phenyl-ethanone scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential in the fields of oncology, virology, and anti-inflammatory research. This technical guide has provided a comprehensive overview of the current state of knowledge, including quantitative biological data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of pyridinyl-phenyl-ethanone derivatives to address unmet medical needs. The continued investigation of this scaffold holds great promise for the future of medicine.
References
- 1. Inhibition of HIV-1 infection in humanized mice and metabolic stability of protein phosphatase-1-targeting small molecule 1E7-03 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Phosphatase-1 –targeted Small Molecules, Iron Chelators and Curcumin Analogs as HIV-1 Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Polysubstituted Pyrimidines as mPGES-1 Inhibitors: Discovery of Potent Inhibitors of PGE2 Production with Strong Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Friedel-Crafts Acylation for Ethanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction for the synthesis of ethanone (acetophenone), a key intermediate in the pharmaceutical and chemical industries. This document details the reaction mechanism, offers a comparative analysis of various catalytic systems, provides detailed experimental protocols, and presents troubleshooting strategies to optimize reaction outcomes.
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed for the synthesis of aromatic ketones. In the context of this compound production, benzene (B151609) is acylated using an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. The resulting product, acetophenone (B1666503), serves as a versatile precursor for a wide range of pharmaceutical compounds and other fine chemicals.
A key advantage of the Friedel-Crafts acylation over its counterpart, the Friedel-Crafts alkylation, is the deactivating nature of the introduced acyl group. This deactivation of the aromatic ring prevents polysubstitution, leading to monoacylated products with high selectivity.
The Reaction Mechanism
The Friedel-Crafts acylation of benzene to form acetophenone proceeds through a well-established electrophilic aromatic substitution mechanism. The Lewis acid catalyst plays a crucial role in the generation of the electrophile, the acylium ion.
The overall reaction can be summarized as follows:
Using Acetyl Chloride: C₆H₆ + CH₃COCl --(AlCl₃)--> C₆H₅COCH₃ + HCl
Using Acetic Anhydride: C₆H₆ + (CH₃CO)₂O --(AlCl₃)--> C₆H₅COCH₃ + CH₃COOH
The mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺). The acylium ion is stabilized by resonance.
-
Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in acylation, the catalyst complexes with the ketone product, requiring stoichiometric amounts. The liberated proton combines with the chloride from the catalyst to form hydrochloric acid.
Quantitative Data on this compound Synthesis
The yield and selectivity of the Friedel-Crafts acylation for acetophenone synthesis are influenced by several factors, including the choice of catalyst, acylating agent, solvent, reaction temperature, and reaction time. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparison of Lewis Acid Catalysts in the Acylation of Benzene with Acetyl Chloride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 110 | Methylene (B1212753) Chloride | 0 to RT | 0.25 | High (not specified) | |
| FeCl₃·6H₂O | 10 | TAAIL 6 | 60 | - | 65-94 | |
| ZnCl₂ | - | - | - | - | 99 (for a 2-acylindole) | |
| AgOTf | - | - | - | - | 81 (for a 2-acylindole) |
Table 2: Acylation of Benzene with Acetic Anhydride using Zeolite Catalysts
| Catalyst | Acylating Agent | Temperature (°C) | Conversion of Acetic Anhydride (%) | Selectivity for Acetophenone (%) | Yield of Acetophenone (wt%) | Reference |
| Ce-modified HZSM-5(30) | Acetic Anhydride | - | 86.4 | 95.0 | 82.1 | |
| Zeolite Beta | Acetic Anhydride | 90 | - | High (acetoveratrole) | - |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of acetophenone via Friedel-Crafts acylation, representing standard laboratory procedures.
Protocol 1: Synthesis of Acetophenone using Acetyl Chloride and Aluminum Chloride
Materials:
-
Anhydrous benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Septa
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a dry 100-mL round-bottom flask equipped with an addition funnel, a reflux condenser, and a magnetic stir bar. Protect the apparatus from atmospheric moisture using septa or drying tubes.
-
To the flask, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of anhydrous methylene chloride.
-
Cool the mixture to 0°C in an ice/water bath.
-
Prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.
-
Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 10 minutes.
-
Prepare a solution of benzene (0.050 mol) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.
-
Add the benzene solution dropwise to the reaction mixture. Control the addition rate to prevent excessive boiling.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 20 mL of methylene chloride.
-
Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous MgSO₄.
-
Remove the drying agent by gravity filtration into a round-bottom flask.
-
Remove the methylene chloride using a rotary evaporator.
-
Purify the crude acetophenone by simple distillation. The boiling point of acetophenone is approximately 202°C.
Protocol 2: Synthesis of Acetophenone using Acetic Anhydride and a Zeolite Catalyst
Materials:
-
Anhydrous benzene
-
Acetic anhydride
-
Activated Zeolite Y-hydrogen catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Activate the Zeolite Y-hydrogen catalyst by heating it under a vacuum to remove any adsorbed water.
-
In a round-bottom flask, combine anhydrous benzene, acetic anhydride, and the activated zeolite catalyst.
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by techniques such as GC-MS.
-
After the reaction is complete (typically several hours, depending on catalyst activity), cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid byproduct, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the acetophenone by fractional distillation.
Mandatory Visualizations
Troubleshooting and Optimization
Common challenges in Friedel-Crafts acylation for acetophenone synthesis and their potential solutions are outlined below.
Problem: Low Yield of Acetophenone
-
Cause: Insufficient or inactive catalyst. Aluminum chloride is highly hygroscopic and will be deactivated by moisture.
-
Solution: Use a fresh, anhydrous Lewis acid and handle it in a dry environment. Ensure all glassware and reagents are thoroughly dried. Use at least 1.1 equivalents of AlCl₃ per equivalent of the acylating agent.
-
-
Cause: Incomplete reaction.
-
Solution: Increase the reaction time or temperature as per the protocol.
-
-
Cause: Deactivated benzene ring (if using substituted benzenes).
-
Solution: Friedel-Crafts acylation is not suitable for strongly deactivated aromatic rings.
-
Problem: Formation of Diacetylbenzene
-
Cause: High reaction temperature or excess acylating agent.
-
Solution: Maintain the recommended reaction temperature and use a controlled stoichiometry of the acylating agent (close to a 1:1 ratio with benzene).
-
Problem: Difficulty in Product Isolation
-
Cause: Formation of a stable emulsion during workup due to aluminum salts.
-
Solution: Add the reaction mixture slowly to a mixture of ice and concentrated HCl during workup to break up the complex and dissolve the aluminum salts.
-
-
Cause: Incomplete hydrolysis of the ketone-catalyst complex.
-
Solution: Ensure thorough mixing during the hydrolytic workup.
-
Conclusion
The Friedel-Crafts acylation remains a highly effective and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and the selection of an appropriate catalytic system are paramount for achieving high yields and purity. This guide provides the necessary technical details and practical protocols to assist researchers and drug development professionals in successfully employing this important transformation in their synthetic endeavors. The development of more environmentally benign and reusable catalysts, such as zeolites, continues to enhance the utility and sustainability of this classic reaction.
Exploring the Chemical Space of Ethanone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The ethanone (acetophenone) scaffold represents a privileged structure in medicinal chemistry, serving as a versatile cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets have established it as a critical component in the modern drug discovery landscape. This in-depth technical guide provides a comprehensive overview of the chemical space of this compound derivatives, detailing key synthetic methodologies, experimental protocols, and their applications in targeting various disease-related signaling pathways.
Synthetic Strategies for Diversifying the this compound Core
The exploration of the chemical space of this compound derivatives is heavily reliant on robust and versatile synthetic methodologies. Several key reactions are employed to modify the this compound core, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the synthesis of acetophenones, involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3] This reaction is a classic example of electrophilic aromatic substitution, where an acylium ion is generated and subsequently attacked by the electron-rich aromatic ring. The acetyl group of the resulting acetophenone (B1666503) is deactivating, which generally prevents polyacylation.[1]
Williamson Ether Synthesis
For the synthesis of alkoxyacetophenone derivatives, the Williamson ether synthesis is a widely used and efficient method.[4][5] This reaction involves the deprotonation of a hydroxyacetophenone to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[5][6] This method is particularly useful for creating a library of derivatives with varying alkyl or aryl ether side chains.
Suzuki-Miyaura Coupling
To introduce aryl or heteroaryl substituents onto the this compound scaffold, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[7][8][9] This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or ester) with an aryl or vinyl halide.[9][10] For instance, a bromoacetophenone can be coupled with various arylboronic acids to generate a diverse library of biaryl this compound derivatives.[7]
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crucial reaction for extending the this compound scaffold and is a primary route to the synthesis of chalcones (α,β-unsaturated ketones).[11][12] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.[11] Chalcones are not only important biological molecules in their own right but also serve as versatile intermediates for the synthesis of various heterocyclic compounds.[11][12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of this compound derivatives. The following sections provide generalized procedures for the key reactions discussed.
General Protocol for Friedel-Crafts Acylation of Benzene (B151609) to Acetophenone
Materials:
-
Anhydrous Benzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid
-
5% Sodium Hydroxide (B78521) Solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (for extraction)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride guard tube to protect from atmospheric moisture.
-
To the flask, add anhydrous benzene and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add acetyl chloride dropwise from the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours. The reaction can be gently heated to ensure completion.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 5% sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
General Protocol for Williamson Ether Synthesis of an Alkoxyacetophenone
Materials:
-
Hydroxyacetophenone
-
Potassium Hydroxide (or other suitable base)
-
Alkyl Halide (e.g., ethyl bromide)
-
Ethanol (B145695) (as solvent)
-
Water
-
Hydrochloric Acid
Procedure:
-
In a round-bottom flask, dissolve the hydroxyacetophenone in ethanol.
-
Add a stoichiometric amount of a strong base, such as potassium hydroxide, to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
To this solution, add the desired alkyl halide.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography or recrystallization.[4]
General Protocol for Suzuki-Miyaura Coupling of a Bromoacetophenone
Materials:
-
Bromoacetophenone derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the bromoacetophenone, arylboronic acid, palladium catalyst, and base.
-
De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (typically 80-100 °C) for several hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting biaryl this compound derivative by column chromatography.[7]
General Protocol for Claisen-Schmidt Condensation to Synthesize a Chalcone (B49325)
Materials:
-
Substituted Acetophenone
-
Aromatic Aldehyde
-
Sodium Hydroxide or Potassium Hydroxide
-
Ethanol or Methanol
-
Water
Procedure:
-
Dissolve the substituted acetophenone and the aromatic aldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours. The formation of a precipitate often indicates product formation.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining base.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.[11][13]
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of diseases.
Anticancer Activity
The this compound scaffold is a prominent feature in many anticancer agents.[14][15] Derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization and the induction of apoptosis.[15] A significant area of research focuses on this compound derivatives as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are often dysregulated in cancer.
Anti-inflammatory Activity
Many this compound derivatives exhibit potent anti-inflammatory properties.[13][16][17] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.[18][19] For example, certain indole-containing this compound derivatives have been identified as selective COX-2 inhibitors.[18]
Antimicrobial Activity
The chemical space of this compound derivatives also encompasses compounds with significant antimicrobial activity.[20][21][22] Various heterocyclic derivatives incorporating the this compound moiety have shown efficacy against a range of bacteria and fungi.[20][21] The mechanism of their antimicrobial action can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Data Presentation
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP |
| Acetophenone | C₈H₈O | 120.15 | 20.5 | 202 | 1.58 |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 109-111 | 296 | 1.36 |
| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 38-40 | 262-263 | 1.76 |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 50-53 | 255-256 | 2.59 |
| Chalcone | C₁₅H₁₂O | 208.26 | 55-57 | 345-348 | 3.64 |
Table 2: Spectroscopic Data for Acetophenone
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |
| IR (neat) | ~1685 | C=O stretch |
| ~3060 | Aromatic C-H stretch | |
| ~2925 | Methyl C-H stretch | |
| ¹H NMR (CDCl₃) | δ 2.61 (s, 3H) | -COCH₃ |
| δ 7.45-7.59 (m, 3H) | meta- and para- Ar-H | |
| δ 7.96-7.98 (m, 2H) | ortho- Ar-H | |
| ¹³C NMR (CDCl₃) | δ 26.6 | -COCH₃ |
| δ 128.3 | ortho- Ar-C | |
| δ 128.6 | meta- Ar-C | |
| δ 133.1 | para- Ar-C | |
| δ 137.1 | ipso- Ar-C | |
| δ 198.2 | C=O |
Note: Spectroscopic data can vary slightly depending on the solvent and experimental conditions.[8]
Table 3: Biological Activity of Selected this compound Derivatives
| Compound Class | Target/Assay | Example Activity | Reference |
| Benzoxazolinone Ethanones | Analgesic (hot plate test) | Higher activity than aspirin | [16] |
| Anti-inflammatory (carrageenan-induced edema) | Inhibition of PGE2 | [16] | |
| Pyrazole Ethanones | Anti-inflammatory | Selective COX-2 inhibition | [13] |
| Indole Ethanones | Anti-inflammatory | COX-2 inhibition | [18][19] |
| Thiazolyl Hydrazone Indanones | Anticancer (Colorectal cancer cell lines) | IC₅₀ in low µM range, G2/M arrest | [15] |
| Benzimidazolone Hybrids | Anticancer (HeLa, A549, MCF-7) | IC₅₀ in low µM range | [23] |
| Thienopyrimidinone Hybrids | Anticancer (EGFR/FGFR inhibition) | IC₅₀ in nM range | [23] |
Signaling Pathways and Visualizations
This compound derivatives often exert their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for rational drug design.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation.[23] Aberrant EGFR signaling is a hallmark of many cancers. Certain this compound derivatives have been designed as EGFR inhibitors, blocking the downstream signaling cascade.
Caption: Inhibition of the EGFR signaling pathway by an this compound derivative.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some this compound derivatives have been shown to modulate MAPK signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson_ether_synthesis [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 16. Synthesis of this compound and ethanol derivatives of 2-benzoxazolinone; potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)this compound Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Synthesis of this compound derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rjptonline.org [rjptonline.org]
- 23. mdpi.com [mdpi.com]
The Intersection of Silicon and Biology: A Technical Guide to Computational Studies of Ethanone Derivatives as COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug discovery. Ethanone derivatives have emerged as a promising class of compounds in this endeavor. This technical guide delves into the computational methodologies that are accelerating the identification and optimization of these potential therapeutics. By integrating molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Density Functional Theory (DFT), researchers can significantly streamline the drug development pipeline, prioritizing candidates with the highest likelihood of success.
Core Computational & Experimental Strategies
The development of novel this compound-based COX-2 inhibitors typically follows a multi-faceted approach that begins with computational screening and progresses to experimental validation. This workflow allows for the early identification of promising candidates and the elimination of those with unfavorable properties, saving significant time and resources.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a pivotal computational technique used to predict the binding orientation and affinity of a ligand (this compound derivative) to its target protein (COX-2).[1][2] This method allows for the rapid screening of large libraries of compounds to identify those that are most likely to bind effectively to the active site of the COX-2 enzyme.[3]
Key Quantitative Data from Molecular Docking Studies
| Compound Class | Representative Compound | Docking Score (kcal/mol) | Key Interacting Residues in COX-2 | Reference |
| Indole-ethanone Derivatives | D-7 | - | - | [4][5] |
| Pyrazole-ethanone Derivatives | Compound 12 | - | - | [1] |
| Imidazo[1,2-a]pyridin-3-amine Derivatives | 5n | - | SO2Me pharmacophore interacts with secondary pocket | [6] |
| β-Diketone Derivatives | 5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione | - | - | [7][8][9] |
| Oxadiazole Derivatives | 6c | - | - | [10] |
Note: Specific docking scores are often dependent on the software and parameters used and are best compared within the same study.
ADMET Prediction: Assessing Drug-Likeness
Even a compound with excellent binding affinity may fail in clinical trials due to poor pharmacokinetic properties. ADMET prediction tools are employed to computationally assess the drug-likeness of candidate compounds, including their absorption, distribution, metabolism, excretion, and potential toxicity.[10][11][12] This in silico analysis helps to prioritize compounds with favorable ADMET profiles for further development.[11][13]
Commonly Predicted ADMET Properties for this compound Derivatives
| Parameter | Description | Favorable Range/Outcome |
| Absorption | ||
| Oral Bioavailability | The fraction of the drug that reaches systemic circulation. | High (e.g., > 0.55) |
| Caco-2 Permeability | Predicts intestinal absorption. | High |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB. | Varies based on therapeutic target |
| Plasma Protein Binding | The extent to which a drug binds to plasma proteins. | Moderate to low |
| Metabolism | ||
| CYP450 Inhibition | Potential for drug-drug interactions. | Low inhibition of major isoforms |
| Excretion | ||
| Renal Excretion | Primary route of elimination. | Predicted clearance rates |
| Toxicity | ||
| Ames Test | Predicts mutagenicity. | Negative |
| hERG Inhibition | Predicts potential for cardiotoxicity. | Low |
Density Functional Theory (DFT) Analysis: Understanding Electronic Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[14] In the context of this compound derivatives, DFT calculations can provide insights into the molecule's reactivity, stability, and the nature of its interactions with the COX-2 active site.[7][8][9][15] This deeper understanding of the electronic properties can aid in the rational design of more potent and selective inhibitors.
The COX-2 Signaling Pathway and Inflammation
The therapeutic effect of COX-2 inhibitors stems from their ability to block the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocols
Following computational identification of promising candidates, experimental validation is crucial. This involves the chemical synthesis of the selected this compound derivatives and subsequent biological evaluation.
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives often involves multi-step reactions. A common synthetic route is the Claisen-Schmidt condensation.[1]
General Protocol for Claisen-Schmidt Condensation:
-
Reactant Preparation: Dissolve the appropriate 1-(substituted-phenyl)ethan-1-one and a substituted benzaldehyde (B42025) in a suitable solvent, such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, like aqueous sodium hydroxide, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with an acid (e.g., HCl) and cool to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with a suitable solvent, and purify by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, NMR, and mass spectrometry.[5][16]
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of the synthesized compounds against the COX-1 and COX-2 enzymes.[17][18]
Fluorometric Assay Protocol: [19][20][21]
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of the test compounds, a reference inhibitor (e.g., celecoxib), and the COX-1 or COX-2 enzyme.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells. Add varying concentrations of the test compounds or the reference inhibitor and incubate to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[17][22]
-
Detection: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[20] Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode.[19][20]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used animal model assesses the in vivo anti-inflammatory efficacy of the lead compounds.[23][24][25][26]
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a specified period.
-
Compound Administration: Administer the test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac) orally or via intraperitoneal injection.
-
Induction of Inflammation: After a set time (e.g., one hour) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized edema.[26]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
Conclusion
The integration of computational tools in the study of this compound derivatives as COX-2 inhibitors represents a powerful paradigm in modern drug discovery. By leveraging molecular docking, ADMET prediction, and DFT analysis, researchers can rationally design and prioritize compounds with a high probability of therapeutic success. The subsequent experimental validation through synthesis and in vitro/in vivo assays provides the necessary confirmation of their biological activity. This synergistic approach not only accelerates the pace of research but also enhances the potential for developing safer and more effective anti-inflammatory agents.
References
- 1. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)this compound Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 6. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In silico and ADMET molecular analysis targeted to discover novel anti-inflammatory drug candidates as COX-2 inhibitors from specific metabolites of Diospyros batokana (Ebenaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. benchchem.com [benchchem.com]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
- 26. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Ethanone as a Versatile Building Block in Heterocyclic Synthesis: An In-depth Technical Guide
Introduction
Ethanone, commonly known as acetophenone (B1666503), and its derivatives are fundamental precursors in the vast landscape of organic synthesis. Their commercial availability, inherent reactivity, and the ability to be readily functionalized make them ideal starting materials for the construction of a diverse array of heterocyclic compounds. The presence of an activated methyl group adjacent to the carbonyl function, along with the aromatic ring, provides multiple reaction sites for cyclization and condensation reactions. This technical guide explores the pivotal role of this compound and its derivatives as building blocks in the synthesis of a wide range of nitrogen, oxygen, and sulfur-containing heterocycles, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and quantitative data to facilitate the application of these powerful reactions.
Six-Membered Heterocycles
Pyridine Derivatives via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2][3] The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[1] Acetophenone and its derivatives can serve as the β-keto component in modified Hantzsch-type reactions to produce highly substituted pyridines.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [4]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium acetate (150 mg) and glacial acetic acid (10 mL). Stir the mixture at room temperature for 5 minutes.
-
Preparation of Intermediate: In a separate mortar, grind one NaOH pellet (approx. 75-95 mg) with acetophenone (240 mg) to form a smooth paste. Add benzaldehyde (B42025) (110 mg) and continue grinding for 15 minutes. The mixture will first become a thick paste and then solidify.
-
Reaction Execution: Add the solid prepared in the previous step to the flask containing ammonium acetate and acetic acid. Reflux the mixture for 2 hours.
-
Work-up and Isolation: After cooling to room temperature, add 10 mL of water to the reaction mixture and cool the flask in an ice-water bath until crystals appear.
-
Purification: Filter the resulting solid under vacuum using a Hirsch funnel. Wash the solid sequentially with deionized water (2 x 3 mL) and a 10% sodium bicarbonate solution (2 x 5 mL). Dry the solid to obtain the crude product. The final product can be further purified by recrystallization from ethyl acetate.
Data Presentation: Synthesis of 2,4,6-Triaryl Pyridines
| Entry | Acetophenone Derivative | Aldehyde Derivative | Yield (%) | Reference |
| 1 | Acetophenone | Benzaldehyde | 80 | |
| 2 | 4-Chloroacetophenone | Benzaldehyde | - | - |
| 3 | 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | - | - |
| 4 | Acetophenone | 4-Hydroxybenzaldehyde | - |
Dihydropyrimidinones via Biginelli-like Reactions
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically under acidic conditions, to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6][7] While the classical Biginelli reaction utilizes β-ketoesters, acetophenone and its derivatives can function as the active methylene (B1212753) component in Biginelli-like reactions to produce 5-unsubstituted or 5-acyl DHPMs.[8]
Experimental Protocol: General Procedure for the Synthesis of Dihydropyrimidinones [8][9]
-
Reaction Setup: In a round-bottom flask, mix the aldehyde (10 mmol), acetophenone derivative (10 mmol), and urea (or thiourea) (15 mmol).
-
Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 10 mol% of a Lewis acid). The reaction can be performed in a solvent such as ethanol or under solvent-free conditions.
-
Reaction Execution: Heat the mixture to reflux or the desired temperature (e.g., 80-100 °C) for the required time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Wash the crude solid with cold water and ethanol and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Data Presentation: Biginelli-like Reaction of Acetophenone Derivatives
| Entry | Acetophenone Derivative | Aldehyde | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Benzaldehyde | InBr₃ | 7 | - | [10] |
| 2 | 4-Aminoacetophenone | 4-Methylbenzaldehyde | KSCN | - | - | [11] |
| 3 | Acetophenone | Benzaldehyde | Trypsin | 72 | good | [12] |
Note: Specific yields for a matrix of acetophenone derivatives in Biginelli-like reactions are dispersed across numerous publications with varying conditions.
Five-Membered Heterocycles
Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the indole ring system by heating a phenylhydrazone with an acid catalyst.[13] Acetophenone can be readily converted to its phenylhydrazone, which then undergoes cyclization to yield 2-phenylindole (B188600), a valuable scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of 2-Phenylindole from Acetophenone [14][15][16]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a 50 mL round-bottom flask, combine acetophenone (20 g, 0.167 mol), phenylhydrazine (18 g, 0.167 mol), and ethanol (60 mL).
-
Add a few drops of glacial acetic acid and boil the mixture for 1 hour.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry to obtain acetophenone phenylhydrazone. The reported melting point is 106 °C.[15]
Step 2: Fischer Indole Cyclization
-
In a suitable flask, add polyphosphoric acid (4 g).
-
Add the prepared acetophenone phenylhydrazone (1.2 g).
-
Heat the mixture in an oil bath at 150-170 °C for about 10 minutes.
-
Cool the reaction mixture to room temperature and then add ice-cold water (10-15 mL) while stirring vigorously.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-phenylindole.
Data Presentation: Fischer Indole Synthesis of 2-Phenylindole
| Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Polyphosphoric Acid | 150-170 | 10 min | - | [16] |
| Anhydrous ZnCl₂ | 170 | 5 min | 72-80 | - |
| Acetic Acid/ZnCl₂ | 180 | 15 min | 86 | - |
Thiophenes via Gewald Synthesis
The Gewald aminothiophene synthesis is a multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[9][17] Acetophenone and its derivatives are effective ketone components in this reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [18]
-
Reaction Setup: In a 100 mL round-bottom flask, charge acetophenone (0.330 g, 2 mmol), elemental sulfur (0.064 g, 2 mmol), ethyl cyanoacetate (0.226 g, 2 mmol), and morpholine (B109124) (0.174 g, 2 mmol).
-
Reaction Execution: Lightly swirl the mixture. Place the flask, open to the atmosphere, in a preheated oven at 120 °C for one hour.
-
Work-up and Isolation: Quench the crude reaction mixture with water and extract with methylene chloride.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to obtain the 2-aminothiophene product.
Data Presentation: Gewald Synthesis with Substituted Acetophenones [19]
| Acetophenone Substituent (para) | Activated Nitrile | Time (h) | Yield (%) |
| H | Malononitrile | 24 | 32 |
| OCH₃ | Malononitrile | 24 | 45 |
| Cl | Malononitrile | 24 | 28 |
| NO₂ | Malononitrile | 24 | 15 |
| H | Ethyl Cyanoacetate | 24 | 32 |
Reaction conditions: High-speed ball milling, equimolar reactants, sulfur, and morpholine.
Furans via Feist-Benary Synthesis
The Feist-Benary synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base to produce substituted furans.[11][20][21] Phenacyl halides, which are α-halo derivatives of acetophenone, are common starting materials for this synthesis.
Experimental Protocol: General Procedure for Feist-Benary Furan Synthesis [20]
-
Reaction Setup: Dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent such as ethanol. Add a mild base like pyridine or triethylamine (B128534) (1.0-1.2 eq).
-
Reactant Addition: Slowly add the phenacyl halide (e.g., phenacyl bromide, 1.0 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours), monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Pyrroles and Thiophenes via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a versatile method for synthesizing substituted furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds.[22] While acetophenone itself is not a 1,4-dicarbonyl compound, derivatives of acetophenone can be used to construct the required 1,4-dicarbonyl precursors. For instance, 1,4-diphenyl-1,4-butanedione, a direct precursor for 2,5-diphenyl-substituted heterocycles, can be synthesized from acetophenone.
Paal-Knorr Pyrrole Synthesis The synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under mildly acidic conditions.[19][23][24]
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole [23]
-
Reaction Setup: In a round-bottom flask, combine aniline (B41778) (186 mg), 2,5-hexanedione (B30556) (228 mg), and methanol (B129727) (0.5 mL).
-
Catalyst Addition: Add one drop of concentrated hydrochloric acid.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product. Collect the crystals by vacuum filtration.
-
Purification: Recrystallize the crude product from a 9:1 methanol/water mixture. The expected yield is approximately 52%.[23]
Paal-Knorr Thiophene Synthesis The synthesis of thiophenes is achieved by heating a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[18]
Experimental Protocol: General Procedure for Paal-Knorr Thiophene Synthesis
-
Reaction Setup: In a round-bottom flask, place the 1,4-dicarbonyl compound (e.g., 1,4-diphenyl-1,4-butanedione, 1.0 eq).
-
Reagent Addition: Add a sulfurizing agent like Lawesson's reagent (0.5-1.0 eq) and a high-boiling solvent such as toluene (B28343) or xylene.
-
Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture, filter off any solids, and wash the filtrate with a basic solution (e.g., saturated NaHCO₃) and brine.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.
Conclusion
This compound and its derivatives have proven to be exceptionally valuable and versatile building blocks in the synthesis of a wide range of heterocyclic compounds. From the classical named reactions like the Hantzsch, Biginelli, Fischer, Gewald, and Paal-Knorr syntheses to modern variations, the reactivity of the acetophenone scaffold provides a powerful platform for constructing molecular complexity. The protocols and data presented in this guide highlight the practical utility of these methods for researchers in synthetic and medicinal chemistry. The continued development of novel and more efficient synthetic routes utilizing this compound-based starting materials will undoubtedly lead to the discovery of new bioactive molecules and functional materials, further cementing the importance of this simple ketone in the world of heterocyclic chemistry.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. jk-sci.com [jk-sci.com]
- 8. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 9. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feist-Benary_synthesis [chemeurope.com]
- 11. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Preparation of 2-phenylindole | PDF [slideshare.net]
- 15. ijnrd.org [ijnrd.org]
- 16. scribd.com [scribd.com]
- 17. Gewald reaction - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 22. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the IUPAC Nomenclature of Complex Ethanone Structures
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as it applies to complex organic structures centered around the ethanone core. A systematic approach to naming is crucial for unambiguous communication in scientific literature, patents, and regulatory documentation.
Core Principles of Ketone Nomenclature
The IUPAC system provides a set of rules to generate systematic names for organic compounds. For ketones, the fundamental principle is the use of the suffix "-one".[1][2][3] The parent name is derived from the longest continuous carbon chain (the parent chain) that contains the carbonyl group.[4][5][6] The chain is numbered to give the carbonyl carbon the lowest possible locant.[3][7]
The term "this compound" itself refers to a two-carbon chain with a ketone functional group. A key example, often used as a base for more complex structures, is acetophenone, whose preferred IUPAC name is 1-phenylethan-1-one.[8] In this case, the two-carbon this compound unit is the parent structure, and the phenyl group is a substituent at position 1.
Systematic Naming Workflow for Complex Ethanones
A hierarchical set of rules governs the naming of complex molecules. The general process involves identifying the principal functional group, determining the parent structure, numbering the chain, and then identifying and ordering all substituents alphabetically.[9][10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ketone - Wikipedia [en.wikipedia.org]
- 3. Video: IUPAC Nomenclature of Ketones [jove.com]
- 4. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. cuyamaca.edu [cuyamaca.edu]
- 6. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 7. IUPAC Rules [chem.uiuc.edu]
- 8. quora.com [quora.com]
- 9. iupac.org [iupac.org]
- 10. IUPAC Naming of Organic Compounds | ChemTalk [chemistrytalk.org]
A Comprehensive Technical Guide to the Safe Handling of Ethanone Compounds in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for ethanone compounds in a laboratory setting. Adherence to these protocols is critical for ensuring a safe working environment and minimizing the risk of exposure or accidents. This compound and its derivatives can present a range of hazards, from flammability and skin irritation to acute toxicity. Therefore, a thorough understanding of their properties and the implementation of rigorous safety measures are paramount.
General Safety and Hazard Identification
This compound compounds, also known as acetophenones, are a class of organic compounds characterized by a ketone functional group attached to a phenyl ring. While their specific hazards can vary based on their substitution, a general understanding of their potential risks is crucial.
Most this compound compounds are combustible liquids and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] They can cause skin, eye, and respiratory irritation.[2] Certain derivatives, particularly those containing nitro groups or halogens, may have increased toxicity or reactivity.[3][2] It is imperative to consult the Safety Data Sheet (SDS) for each specific this compound compound before use to be fully aware of its unique hazard profile.
GHS Classification Summary
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Below is a summary of common GHS classifications for this compound compounds.
| Hazard Class | Common GHS Categories for this compound Compounds |
| Flammable Liquids | Category 3 or 4[1][4] |
| Acute Toxicity (Oral) | Category 2, 3, or 4[4][5][6] |
| Acute Toxicity (Dermal) | Category 3 or 4[4][6] |
| Acute Toxicity (Inhalation) | Category 2 or 4[4][6] |
| Skin Corrosion/Irritation | Category 2[1][5] |
| Serious Eye Damage/Eye Irritation | Category 2[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation)[4] |
Quantitative Hazard Data
The following table summarizes available quantitative data for various this compound compounds to facilitate a comparative risk assessment. Note that this data is not exhaustive and the SDS for the specific compound in use should always be the primary source of information.
| Compound | CAS Number | Molecular Formula | LD50 (Oral, Rat) | Flash Point (°C) |
| 1-(4-methoxyphenyl)this compound | 100-06-1 | C9H10O2 | Harmful if swallowed (H302)[5] | Not Available |
| 1-(4-ethylphenyl)this compound | 937-30-4 | C10H12O | Not Available | 90 °C / 194 °F[7] |
| 1-(2-furanyl)this compound | 1192-62-7 | C6H6O2 | Fatal if swallowed (H300)[6] | Not Available |
| 1-(5,6,7,8-tetrahydro-2-naphthalenyl)this compound | 774-55-0 | C12H14O | Not Available | Not Available |
| Acetylcedrene | 32388-55-9 | C17H26O | 4500 mg/kg bw | Not Available |
| Isomers of octahydro tetramethyl naphthalenyl this compound (OTNE) | Not Available | Not Available | >5000 mg/kg bw | Not Available |
| Ethanol (for comparison) | 64-17-5 | C2H5OH | 7060 mg/kg[8] | 13 °C |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential when working with this compound compounds.
Engineering Controls
-
Ventilation: All work with this compound compounds must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific compound and procedure.
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standard are required.[9] A face shield should be worn in addition to goggles when there is a risk of explosion, significant splash, or a highly exothermic reaction.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[9] It is crucial to inspect gloves before each use and dispose of them immediately after contamination.[9]
-
Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect against splashes and potential fire hazards.[9]
-
Footwear: Closed-toe, closed-heel shoes are mandatory to prevent exposure from spills.[9]
-
Respiratory Protection: A NIOSH-approved respirator should be used if engineering controls are not sufficient or during emergency situations.[9]
Caption: Personal Protective Equipment (PPE) Selection Workflow for Handling this compound Compounds.
Experimental Protocols
Safe Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Secure Storage: Store this compound compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7] Keep containers tightly closed and protected from direct sunlight.[5]
-
Pre-Handling Checks: Before use, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Handling in Fume Hood: Conduct all transfers and manipulations of this compound compounds inside a chemical fume hood.[9]
-
Post-Handling Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[9]
Caption: General Workflow for the Safe Handling and Storage of this compound Compounds.
Emergency Procedures: Spills and Exposure
Prompt and appropriate action is critical in the event of a spill or personal exposure.
-
Evacuate: Immediately evacuate the immediate area of the spill.[9]
-
Alert: Notify nearby personnel and your supervisor.
-
Assess: From a safe distance, assess the extent of the spill. For large or highly hazardous spills, contact your institution's emergency response team.
-
Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.[10]
-
Contain and Absorb: Contain the spill using a non-combustible absorbent material like sand or earth.[1]
-
Collect: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.[10][11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1]
-
Dispose: Dispose of all contaminated materials as hazardous waste.[12]
Caption: Emergency Response Protocol for an this compound Compound Spill.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]
-
Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.[9]
-
Ingestion: Rinse mouth thoroughly with water.[1] Do not induce vomiting.[11] Seek immediate medical attention.[1]
Waste Disposal
Proper disposal of this compound compounds and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[3] Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[3]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.[3][12]
-
Container Management: Ensure all waste containers are in good condition and compatible with the chemical. Label all containers with "Hazardous Waste," the full chemical name, and the associated hazards.[3]
-
Empty Container Disposal: Empty containers that held this compound compounds must be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]
By adhering to the comprehensive safety and handling precautions outlined in this guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with working with this compound compounds, fostering a safer and more productive laboratory environment.
References
- 1. synerzine.com [synerzine.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.dk [fishersci.dk]
- 7. fishersci.com [fishersci.com]
- 8. Ethanol - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Environmental Fate and Degradation of Ethanone Byproducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental fate and degradation of ethanone byproducts, a class of compounds frequently encountered in pharmaceutical and industrial wastewater streams. The guide details the primary degradation pathways—biodegradation, photodegradation, and hydrolysis—supported by quantitative data, detailed experimental protocols, and visual representations of key processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the environmental risk assessment and management of these chemical entities.
Introduction
This compound and its derivatives are common structural motifs in many active pharmaceutical ingredients (APIs) and industrial chemicals. Consequently, byproducts containing the this compound core are often present in manufacturing effluents. Understanding the environmental fate of these compounds is critical for assessing their potential ecological impact and ensuring compliance with environmental regulations. This guide synthesizes current knowledge on the degradation of this compound byproducts, with a focus on acetophenone (B1666503) and its substituted analogues as representative examples.
Environmental Degradation Pathways
The environmental persistence of this compound byproducts is determined by their susceptibility to three primary degradation mechanisms: biodegradation, photodegradation, and hydrolysis.
Biodegradation
Biodegradation is a key process in the removal of this compound byproducts from the environment. It is mediated by a diverse range of microorganisms, primarily bacteria, that can utilize these compounds as a source of carbon and energy. The biodegradability of a specific this compound derivative is influenced by factors such as the nature and position of substituents on the aromatic ring, as well as environmental conditions like oxygen availability, temperature, and pH.
Under aerobic conditions, the biodegradation of this compound and its derivatives is typically initiated by monooxygenases. A common pathway for the aerobic degradation of 4-hydroxyacetophenone by Pseudomonas fluorescens ACB involves a Baeyer-Villiger oxidation to form 4-hydroxyphenyl acetate (B1210297), which is then hydrolyzed to hydroquinone (B1673460).[1][2] The hydroquinone intermediate is further degraded via ring cleavage to ultimately yield intermediates of the β-ketoadipate pathway.[1]
The key enzymes involved in the initial steps of this pathway include 4-hydroxyacetophenone monooxygenase and 4-hydroxyphenyl acetate hydrolase.[1]
In the absence of oxygen, the anaerobic degradation of acetophenone has been well-studied in denitrifying bacteria such as Aromatoleum aromaticum. This pathway is initiated by the ATP-dependent carboxylation of acetophenone to benzoylacetate, a reaction catalyzed by acetophenone carboxylase.[3] Benzoylacetate is then activated to its coenzyme A (CoA) thioester and subsequently cleaved to benzoyl-CoA and acetyl-CoA, which can enter central metabolic pathways.[3]
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Aromatic ketones like this compound derivatives can absorb ultraviolet (UV) radiation from sunlight, which can lead to their transformation into other products. The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the photochemical process). For instance, 2-chloroacetophenone (B165298) contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[4] The estimated photochemical degradation half-life for 2-chloroacetophenone in the atmosphere, based on its reaction with hydroxyl radicals, is approximately 7 days.[4]
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For some this compound byproducts, particularly those with labile functional groups, hydrolysis can be a significant degradation pathway. The rate of hydrolysis is highly dependent on pH and temperature. For example, phenacyl chloride (2-chloro-1-phenylethan-1-one) is known to be hydrolytically unstable.[5] The half-lives of terephthaloyl chloride and isophthaloyl chloride, which are structurally related to some this compound derivatives, are very short, ranging from 1.2 to 4.9 minutes in aqueous solutions at 0°C across a pH range of 4 to 9.[6]
Quantitative Data on Environmental Fate and Ecotoxicity
The following tables summarize available quantitative data on the biodegradation, photodegradation, and ecotoxicity of selected this compound byproducts.
Table 1: Biodegradation Data for this compound Byproducts
| Compound | Test System | Conditions | Endpoint | Value | Reference |
| Acetophenone | Ready Biodegradability (OECD 301) | Aerobic | >60% ThCO2 | Readily biodegradable | [7] |
| 4-Hydroxyacetophenone | Soil (OECD 307) | Aerobic | DT50 | Not specified | [1] |
Table 2: Ecotoxicity Data for Acetophenone
| Organism | Test Type | Endpoint | Value | Reference |
| Freshwater Fish (Brachydanio rerio) | Acute | LC50 (96h) | 155 mg/L | [8] |
| Freshwater Invertebrate (Daphnia magna) | Acute | EC50 (48h) | 162 mg/L | [8] |
| Microtox (Photobacterium phosphoreum) | Acute | EC50 (15 min) | 15.5 mg/L | [8] |
Experimental Protocols
Standardized test methods are essential for reliably assessing the environmental fate of chemicals. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Ready Biodegradability (OECD 310: CO2 in Sealed Vessels - Headspace Test)
This test evaluates the ready biodegradability of a chemical under aerobic conditions.[7][9][10][11]
-
Principle: The test substance is incubated in sealed bottles with a mineral medium and a microbial inoculum. The production of carbon dioxide from the ultimate aerobic biodegradation of the test substance is measured by analyzing the headspace gas.
-
Apparatus: Sealed bottles with a headspace, gas chromatograph or other suitable instrument for CO2 measurement.
-
Procedure:
-
Prepare a mineral medium and add the test substance as the sole source of organic carbon.
-
Inoculate the medium with a mixed population of microorganisms (e.g., from activated sludge).
-
Incubate the sealed bottles in the dark at a constant temperature.
-
At regular intervals, measure the concentration of CO2 in the headspace of the bottles.
-
Continue the test for 28 days or until the biodegradation curve reaches a plateau.
-
-
Data Analysis: The percentage of biodegradation is calculated as the amount of CO2 produced relative to the theoretical maximum amount (ThCO2). A substance is considered readily biodegradable if it reaches >60% of its ThCO2 within a 10-day window during the 28-day test.[7]
Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)
This guideline describes a tiered approach to determine the rate and pathway of direct photolysis of a chemical in water.[12][13][14][15][16]
-
Principle: The test substance in a buffered aqueous solution is exposed to a light source that simulates natural sunlight. The concentration of the test substance and its transformation products are monitored over time.
-
Apparatus: A photoreactor with a light source (e.g., xenon arc lamp) that simulates the solar spectrum, temperature control, and quartz reaction vessels.
-
Procedure:
-
Tier 1 (Screening): The maximum possible direct photolysis rate is estimated based on the UV-visible absorption spectrum of the chemical. If the estimated half-life is ≤ 30 days, proceed to Tier 2.[12]
-
Tier 2 (Experimental):
-
Prepare a sterile, buffered aqueous solution of the test substance.
-
Irradiate the solution in the photoreactor at a constant temperature.
-
Take samples at appropriate time intervals and analyze for the concentration of the test substance and its transformation products.
-
Dark controls (not exposed to light) are run in parallel to account for other degradation processes like hydrolysis.
-
-
-
Data Analysis: The photolysis rate constant and half-life are calculated from the disappearance of the test substance over time. The quantum yield can also be determined, which allows for the estimation of photolysis rates under different environmental conditions.[12]
Hydrolysis as a Function of pH (Based on OECD 111 and OPPTS 835.2120)
This type of study determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[17]
-
Principle: The test substance is incubated in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and a constant temperature. The concentration of the test substance is measured over time.
-
Apparatus: Temperature-controlled incubator or water bath, sterile reaction vessels, analytical instrumentation for quantifying the test substance.
-
Procedure:
-
Prepare sterile aqueous buffer solutions at the desired pH values.
-
Add the test substance to the buffer solutions.
-
Incubate the solutions at a constant temperature in the dark to prevent photodegradation.
-
Collect samples at various time points and analyze for the concentration of the parent compound.
-
-
Data Analysis: The hydrolysis rate constant is determined for each pH. The half-life of the compound at each pH is then calculated.
Analytical Methods for this compound Byproducts
The accurate quantification of this compound byproducts in environmental matrices is crucial for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for this purpose.[18][19][20][21][22]
-
Sample Preparation: For water samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to isolate and concentrate the analytes. Derivatization may be necessary for some polar compounds to improve their chromatographic properties.
-
GC-MS Analysis:
-
Gas Chromatograph (GC): A capillary column with a suitable stationary phase is used to separate the components of the mixture. The oven temperature is programmed to elute the compounds of interest at different retention times.
-
Mass Spectrometer (MS): The separated compounds are ionized (typically by electron impact) and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
-
Visualizations
Aerobic Biodegradation Pathway of 4-Hydroxyacetophenone
Anaerobic Biodegradation Pathway of Acetophenone
Environmental Risk Assessment Workflow
Conclusion
The environmental fate of this compound byproducts is a complex interplay of biodegradation, photodegradation, and hydrolysis. While many of these compounds are susceptible to microbial degradation under both aerobic and anaerobic conditions, their persistence and potential for ecotoxicity necessitate a thorough environmental risk assessment. This guide provides a foundational understanding of the key degradation pathways and the experimental and analytical methodologies required to evaluate the environmental fate of these compounds. For drug development professionals and chemical manufacturers, a proactive approach to understanding and managing the environmental impact of this compound byproducts is essential for sustainable practices and regulatory compliance. Further research is needed to generate more quantitative fate data for a wider range of substituted this compound derivatives to refine environmental risk models.
References
- 1. Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyacetophenone Degradation Pathway [eawag-bbd.ethz.ch]
- 3. [PDF] Quantitative Structure − Activity Relationship Models for Ready Biodegradability of Chemicals | Semantic Scholar [semanticscholar.org]
- 4. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenacyl chloride - Wikipedia [en.wikipedia.org]
- 6. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OECD 310: Ready Biodegradability Headspace Test [aropha.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test) - Tox Lab [toxlab.co]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 17. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 18. Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review [mdpi.com]
- 19. pjoes.com [pjoes.com]
- 20. shimadzu.com [shimadzu.com]
- 21. bacwa.org [bacwa.org]
- 22. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1-(2-Naphthalenyl)ethanone
Introduction
1-(2-Naphthalenyl)ethanone, also known as 2-acetylnaphthalene (B72118), is a pivotal chemical intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fragrance industries.[1] It serves as a precursor for the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen.[1] The naphthalene (B1677914) moiety is a significant pharmacophore present in numerous approved drugs, making its derivatives, such as chalcones and pyrazolines, subjects of great interest in medicinal chemistry for their potential antimicrobial, anti-inflammatory, and anticancer properties.[2]
The most prevalent and direct method for synthesizing 1-(2-naphthalenyl)this compound is the Friedel-Crafts acylation of naphthalene.[1] This electrophilic aromatic substitution reaction involves reacting naphthalene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3] The regioselectivity of this reaction, which determines whether the 1-acetylnaphthalene (α-isomer) or the desired 2-acetylnaphthalene (β-isomer) is formed, is highly dependent on the reaction conditions, particularly the solvent used.[1]
Key Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation of naphthalene can be controlled to favor the formation of either the kinetic product (1-acetylnaphthalene) or the thermodynamic product (2-acetylnaphthalene). The use of a polar solvent like nitrobenzene (B124822) at room temperature promotes the formation of the more stable 2-isomer, which is the focus of this protocol.[1][4]
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// Nodes Naphthalene [label="Naphthalene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylatingAgent [label="Acetyl Chloride / Acetic Anhydride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LewisAcid [label="Lewis Acid (e.g., AlCl₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent (e.g., Nitrobenzene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Acylium Ion Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Product1 [label="1-Acetylnaphthalene\n(Kinetic Product)", fillcolor="#FFFFFF"]; Product2 [label="1-(2-Naphthalenyl)this compound\n(Thermodynamic Product)", fillcolor="#FFFFFF"];
// Edges Naphthalene -> Intermediate [label="Reaction with"]; AcylatingAgent -> Intermediate [label="Activation by"]; LewisAcid -> AcylatingAgent; Solvent -> Naphthalene; Intermediate -> Product1 [label="α-attack"]; Intermediate -> Product2 [label="β-attack"]; } caption { label = "General scheme for the Friedel-Crafts Acylation of Naphthalene."; fontsize = 10; fontcolor = "#202124"; }
Quantitative Data Summary
The choice of solvent significantly impacts the isomer distribution in the Friedel-Crafts acylation of naphthalene. The following table summarizes the effect of different solvents on the product distribution.
| Solvent | Isomer Ratio (1-isomer : 2-isomer) | Reference |
| Carbon Disulfide (CS₂) | Kinetically controlled, favors 1-isomer | [1] |
| Nitrobenzene | Thermodynamically controlled, favors 2-isomer | [1][4] |
| 1,2-Dichloroethane (B1671644) | Isomer ratio changes with reactant concentration and time | [5] |
Note: The exact ratios can vary depending on specific reaction times, temperatures, and stoichiometry of reagents.[4]
Experimental Protocol: Synthesis of 1-(2-Naphthalenyl)this compound
This protocol details the thermodynamically controlled synthesis of 1-(2-naphthalenyl)this compound, favoring the formation of the 2-isomer.[1]
Materials:
-
Naphthalene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Dry Nitrobenzene
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Sodium Hydroxide (B78521) (NaOH) solution (dilute)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol (B129727) or Ethanol (B145695) for recrystallization
-
Dichloromethane (for extraction, if needed)[6]
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Calcium chloride guard tube
-
Ice bath
-
Heating mantle or water bath
-
Separatory funnel
-
Steam distillation apparatus
-
Rotary evaporator
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
TLC (Thin Layer Chromatography) apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, prepare a solution of naphthalene in dry nitrobenzene.[1]
-
Cooling and Catalyst Addition: Cool the flask in an ice bath. With stirring, add anhydrous aluminum chloride portion-wise.[1]
-
Addition of Acylating Agent: Add acetyl chloride dropwise from the dropping funnel over 15-20 minutes, ensuring the temperature is maintained between 10-13°C.[1]
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. Then, allow the mixture to stand at room temperature for at least 12 hours.[1]
-
Work-up:
-
Cool the reaction mixture in an ice bath and pour it onto a mixture of crushed ice and concentrated hydrochloric acid with stirring.[1]
-
If a two-phase mixture results, transfer it to a separatory funnel. The organic layer, containing the product and nitrobenzene, should be separated.[1][4]
-
Wash the organic layer successively with water, dilute sodium hydroxide solution, and again with water.[1]
-
-
Solvent Removal: Remove the nitrobenzene from the organic layer by steam distillation.[1]
-
Purification:
Experimental Workflow Diagram
dot digraph "Synthesis_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124"];
// Nodes A [label="Reaction Setup:\nDissolve Naphthalene in Nitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Cooling and Catalyst Addition:\nAdd AlCl₃ at low temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Acylation:\nAdd Acetyl Chloride dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Reaction Progression:\nStir at low temp, then room temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Work-up:\nQuench with HCl/ice, separate layers", fillcolor="#FFFFFF"]; F [label="Washing:\nWash organic layer with water and NaOH(aq)", fillcolor="#FFFFFF"]; G [label="Solvent Removal:\nSteam distillation of Nitrobenzene", fillcolor="#FFFFFF"]; H [label="Purification:\nRecrystallization from Methanol/Ethanol", fillcolor="#FFFFFF"]; I [label="Final Product:\n1-(2-Naphthalenyl)this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption { label = "Experimental workflow for the synthesis of 1-(2-naphthalenyl)this compound."; fontsize = 10; fontcolor = "#202124"; }
Troubleshooting
Low yields are a common issue in Friedel-Crafts acylation. Here are some potential causes and solutions:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[6]
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the ketone product forms a complex with the catalyst, rendering it inactive.[6]
-
Low Reaction Temperature: While lower temperatures can control regioselectivity, they can also decrease the reaction rate, leading to incomplete conversion.[6]
-
Poor Reagent Solubility: The naphthalene or the acylating agent-catalyst complex may have poor solubility in the chosen solvent, hindering the reaction.[6]
Characterization Data
The final product, 1-(2-naphthalenyl)this compound, can be characterized by its physical and spectral properties.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O |
| Molecular Weight | 170.21 g/mol |
| Melting Point | 53-56 °C |
| Boiling Point | 302-304 °C |
| Appearance | White to off-white solid |
Note: These values are typical and may vary slightly depending on the purity of the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethanone in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethanone and its derivatives in palladium-catalyzed cross-coupling reactions. This powerful synthetic methodology allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science.
Introduction to α-Arylation of this compound
The palladium-catalyzed α-arylation of ketones, including this compound and its derivatives, has emerged as a robust and versatile method for the synthesis of α-aryl ketones.[1][2] This transformation involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst. The resulting α-aryl ketone motif is a key structural component in many biologically active molecules and functional materials.
The catalytic cycle for the α-arylation of ketones generally proceeds through a sequence of oxidative addition, enolate formation and coordination, and reductive elimination.[1][3] The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and selectivity. Modern catalysts often feature sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which promote efficient catalytic turnover.[1][2]
Key Palladium-Catalyzed Reactions Involving this compound Derivatives
While the α-arylation is the most direct use of this compound as a nucleophilic partner, its derivatives can participate in other significant palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[4][5] While this compound itself is not a direct coupling partner, α-aryl ketones synthesized via α-arylation can be further functionalized. More directly, derivatives of this compound, such as those containing a halide, can serve as electrophilic partners. For instance, 1-(3-Bromopyridin-2-yl)this compound is a valuable building block that can be functionalized through Suzuki-Miyaura coupling.[4]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[6] this compound itself is not a typical substrate for the Heck reaction. However, molecules containing both an this compound moiety and a halide, such as bromoacetophenone, can undergo Heck coupling at the halide position. The reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex organic molecules.[6][7]
Sonogashira Coupling
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] Similar to the Heck and Suzuki reactions, this compound derivatives bearing a halide are suitable substrates. For example, 1-(3-Bromopyridin-2-yl)this compound can be coupled with terminal alkynes using a palladium catalyst.[4] Furthermore, the acyl Sonogashira reaction, a related transformation, couples acyl chlorides with terminal alkynes to produce α,β-alkynyl ketones.[10]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed α-arylation of ketones, providing a comparative overview of different catalytic systems.
Table 1: Palladium Catalysts and Ligands for α-Arylation of Ketones
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80-100 | 70-98 | [1] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 65-95 | [11] |
| [Pd(IPr)Cl₂(Me-imidazole)] | - | K₃PO₄ | Dioxane | 100 | 80-95 | [12] |
| (SIPr)Pd(Py)Cl₂ | - | NaOt-Bu | Toluene | RT-80 | 75-98 | [12] |
| PdCl₂(PPh₃)₂ | - | NaH | THF | 60 | 50-85 | [1] |
Table 2: Substrate Scope for α-Arylation with this compound Derivatives
| Ketone Substrate | Aryl Halide | Catalyst System | Yield (%) | Reference |
| Acetophenone | 4-Chlorotoluene | Pd(OAc)₂ / P(t-Bu)₃ | 95 | [1] |
| 3-Pentanone | Bromobenzene | (SIPr)Pd(Py)Cl₂ | 92 (mono-arylated) | [12] |
| 2-Methyl-3-pentanone | 4-tert-Butylbromobenzene | Pd₂(dba)₃ / Biphenylphosphine ligand | 90 (at methylene) | [11] |
| Acetone | Phenyl bromide | Pd catalyst | - (Observed as product) | [1] |
Experimental Protocols
General Protocol for Palladium-Catalyzed α-Arylation of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃, 1-4 mol%)
-
Aryl halide (1.0 mmol)
-
Ketone (1.2-1.5 mmol)
-
Base (e.g., NaOt-Bu, 1.2-1.5 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.
-
Add the aryl halide and the ketone to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Suzuki-Miyaura Coupling of an this compound Derivative
This protocol is adapted for the coupling of an aryl halide-substituted this compound derivative.
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Aryl halide-substituted this compound (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Solvent (e.g., "WEB" - Water/Ethanol/Benzene mixture, 3 mL)
-
Inert atmosphere is not strictly required for this specific protocol but is good practice.
Procedure:
-
In a reaction vessel, combine the aryl halide-substituted this compound, arylboronic acid, and palladium catalyst.[13]
-
Add the solvent and stir the mixture at room temperature for the required time (monitor by TLC).[13]
-
After the reaction is complete, extract the mixture with diethyl ether.[13]
-
Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the product by column chromatography.[13]
Visualizations
Catalytic Cycle of α-Arylation of Ketones
Caption: Catalytic cycle for the palladium-catalyzed α-arylation of ketones.
Experimental Workflow for α-Arylation
Caption: A typical experimental workflow for palladium-catalyzed α-arylation.
Logical Relationship of Cross-Coupling Reactions
Caption: Relationship between this compound derivatives and various cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds [mdpi.com]
- 11. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
The Versatility of Ethanone Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethanone derivatives serve as a cornerstone in the edifice of medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. Their inherent structural features allow for facile modification, enabling the exploration of vast chemical space and the optimization of pharmacological activity. This document provides detailed application notes and protocols on the utility of this compound derivatives in anticancer, anti-inflammatory, and antimicrobial drug discovery.
I. Application in Anticancer Drug Discovery: Targeting Kinase Signaling
This compound derivatives have emerged as privileged structures in the design of kinase inhibitors, a critical class of targeted anticancer therapies. The this compound moiety often serves as a key pharmacophore, participating in crucial interactions within the ATP-binding pocket of various kinases.
A. Kinase Inhibition by this compound Derivatives
A notable example involves the use of 1-(3-bromopyridin-2-yl)this compound (B187598) as a versatile building block for the synthesis of potent kinase inhibitors.[1] The pyridine (B92270) ring is a common motif in approved drugs, valued for its ability to form hydrogen bonds and other key interactions with biological targets.[1] Through strategic chemical modifications, such as Suzuki-Miyaura cross-coupling and Hantzsch thiazole (B1198619) synthesis, a diverse library of compounds can be generated to target kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Transforming Growth Factor-beta Type I Receptor (ALK5), and Apoptosis Signal-regulating Kinase 1 (ASK1).[1]
Another class of this compound derivatives, indanone-based thiazolyl hydrazones, has demonstrated significant anticancer effects, particularly in p53 mutant colorectal cancer cell lines.[2] These compounds can induce cell cycle arrest at the G2/M phase, promote apoptosis through the generation of reactive oxygen species, and downregulate the expression of NF-κB p65 and Bcl-2.[2]
Withanone, a withanolide containing an this compound-like moiety, has also been identified as a promising anticancer agent.[3][4] It exhibits selective killing of cancer cells and interacts with molecular targets involved in cancer progression.[4]
Table 1: In Vitro Biological Activity of Representative this compound Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line |
| Pyridin-2-yl Urea Derivative | ASK1 | 1.55 ± 0.27 | - |
| Pyridin-2-yl Urea Derivative | ASK1 | 2.92 ± 0.28 | - |
| Pyridin-2-yl Urea Derivative | ASK1 | 45.27 ± 4.82 | - |
| 5-(Pyridin-2-yl)thiazole Derivative | ALK5 | >95% inhibition at 100 nM | HaCaT |
| Thiazole Derivative | VEGFR-2 | 150 | - |
| Indanone-based thiazolyl hydrazone (ITH-6) | - | 440 (HT-29), 980 (COLO 205), 410 (KM 12) | HT-29, COLO 205, KM 12 |
Data for Pyridin-2-yl Urea and 5-(Pyridin-2-yl)thiazole Derivatives extracted from a study on compounds synthesized from precursors derived from 1-(3-Bromopyridin-2-yl)this compound.[1] IC50 values for ITH-6 are presented in µM.[2]
B. Signaling Pathway: VEGFR-2 Inhibition
C. Experimental Protocols
1. Synthesis of a 2-Amino-4-(3-bromopyridin-2-yl)thiazole Derivative
This protocol describes a representative Hantzsch thiazole synthesis.
-
Step 1: α-Halogenation of 1-(3-Bromopyridin-2-yl)this compound
-
Dissolve 1-(3-bromopyridin-2-yl)this compound (1.0 g, 5.0 mmol) in 20 mL of a suitable solvent such as acetic acid or diethyl ether.
-
Add N-bromosuccinimide (NBS) (0.89 g, 5.0 mmol) portion-wise while stirring at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3-bromopyridin-2-yl)this compound (B13671661).
-
-
Step 2: Hantzsch Thiazole Synthesis [1]
-
Dissolve the crude 2-bromo-1-(3-bromopyridin-2-yl)this compound from Step 1 in 30 mL of ethanol (B145695).[1]
-
Add thiourea (B124793) (0.38 g, 5.0 mmol) to the solution.[1]
-
Reflux the reaction mixture for 2 hours.[1]
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.[1]
-
The resulting precipitate is filtered, washed with water, and dried.[1]
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(3-bromopyridin-2-yl)thiazole.[1]
-
2. In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is adapted from a luminescence-based kinase assay.
-
Materials: Recombinant Human VEGFR-2 kinase, 5x Kinase Buffer, ATP, test this compound derivative, and a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare serial dilutions of the test this compound derivative in 1x Kinase Buffer with a constant final concentration of DMSO (e.g., 1%).
-
In a white 96-well plate, add the test compound solution. Include wells for a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (substrate + ATP, no kinase).
-
Add the VEGFR-2 kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
D. Experimental Workflow: Anticancer Drug Discovery
II. Application in Anti-Inflammatory Drug Discovery: Targeting COX-2
This compound derivatives have been extensively investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
A. COX-2 Inhibition by this compound Derivatives
Several classes of this compound derivatives have shown potent anti-inflammatory and analgesic activities. For instance, new 1-(1H-indol-1-yl)this compound derivatives have been synthesized and evaluated as COX-2 inhibitors.[5][6][7] Computational docking studies have supported their interaction with the COX-2 enzyme.[5][7] Similarly, this compound and ethanol derivatives of 6-acyl-2-benzoxazolinones have demonstrated significant analgesic and anti-inflammatory properties, with some compounds showing higher activity than aspirin (B1665792) and inhibiting prostaglandin (B15479496) E2 (PGE2) induced paw edema.[8] Chalcone derivatives, which contain an this compound-like moiety, are also known for their anti-inflammatory effects.
Table 2: Anti-inflammatory Activity of Representative this compound Derivatives
| Compound Class | Assay | Result | Reference Compound |
| 1-(1H-indol-1-yl)this compound derivatives | Carrageenan-induced paw edema | Significant inhibition | Indomethacin |
| 6-acyl-2-benzoxazolinone derivatives | Carrageenan-induced paw edema | High anti-inflammatory activity | Aspirin |
| 4'-fluoro-2'-hydroxychalcone derivatives | Carrageenan-induced paw edema | Significant inhibition | - |
| Benzothiazole derivatives (17c and 17i) | Carrageenan-induced paw edema | 72-80% and 64-78% inhibition | Celecoxib |
Data for 1-(1H-indol-1-yl)this compound derivatives from Kumar et al.[5][7] Data for 6-acyl-2-benzoxazolinone derivatives from Erol et al.[8] Data for 4'-fluoro-2'-hydroxychalcone derivatives from a study on their anti-inflammatory activity.[9] Data for Benzothiazole derivatives from Ugwu et al.[10]
B. Signaling Pathway: COX-2 and Inflammation
C. Experimental Protocols
1. In Vitro COX-2 Inhibitor Screening Assay
This protocol is based on a fluorometric detection method.
-
Materials: Human recombinant COX-2 enzyme, COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, and a known COX-2 inhibitor (e.g., Celecoxib).
-
Procedure:
-
Reconstitute and prepare all reagents according to the kit manufacturer's instructions.
-
Dissolve test this compound derivatives in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the diluted test inhibitor, an enzyme control (no inhibitor), and an inhibitor control (Celecoxib).
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the Reaction Mix to each well.
-
Initiate the reaction by adding a diluted Arachidonic Acid/NaOH solution to all wells simultaneously.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each well and determine the percent inhibition of the test compounds.
-
2. Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for assessing acute inflammation.[11]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Materials: Carrageenan, sterile 0.9% saline, test this compound derivative, reference drug (e.g., Indomethacin), vehicle, and a plethysmometer or digital calipers.
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups: vehicle control, reference drug, and test compound groups.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally at a specified time before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal.
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
III. Application in Antimicrobial Drug Discovery
This compound derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
A. Antimicrobial Activity of this compound Derivatives
A number of 3-(4-substituted benzoyl methyl)-2-benzoxazolinones, which are this compound derivatives, have been synthesized and shown to possess antimicrobial activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as yeast-like fungi.[12] Indanone acetic acid derivatives have also been screened for their antimicrobial and antifungal properties with satisfactory results.[13] Chalcone derivatives linked to amines have also been synthesized and have shown promising antibacterial and anti-biofilm activity.[14]
Table 3: Minimum Inhibitory Concentration (MIC) of Representative this compound Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| Chalcone linked amine (Compound 36) | Staphylococcus aureus | 2.0 |
| Chalcone linked amine (Compound 37) | Staphylococcus aureus | 4.0 |
| Chalcone linked amine (Compound 38) | Staphylococcus aureus | 2.0 |
| 3-(4-bromobenzoylmethyl)-5-chloro-2-benzoxazolinone | Various bacteria and fungi | Favorable activity |
| 3-(4-nitrobenzoylmethyl)-5-chloro-2-benzoxazolinone | Various bacteria and fungi | Favorable activity |
| Indanone acetic acid derivatives | Various bacteria and fungi | Satisfactory results |
| Azo-based calix[6]arene derivatives | Gram-positive bacteria | 0.97 - 62.5 |
Data for Chalcone linked amines from El-Messery et al.[14] Qualitative data for 2-benzoxazolinone (B145934) derivatives from Erol et al.[12] Qualitative data for Indanone acetic acid derivatives from Patel et al.[13] Data for Azo-based calix[6]arene derivatives from a study on their antimicrobial potential.[15]
B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Materials: Test this compound derivatives, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, and standardized microbial inoculums.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
C. Experimental Workflow: Antimicrobial Drug Discovery
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 1-(3-Bromopyridin-2-yl)this compound | 111043-09-5 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethanone as a Precursor for Synthesizing Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of advanced carbazole (B46965) derivatives utilizing an ethanone (acetyl) functional group as a key precursor. The methodologies outlined below focus on the derivatization of an existing carbazole scaffold, a common and effective strategy in medicinal chemistry and materials science for the development of novel compounds with tailored properties.
Overview: The Role of the this compound Group in Carbazole Derivatization
While the direct synthesis of the carbazole core from simple this compound derivatives like acetophenone (B1666503) is not a primary synthetic route, the acetyl group serves as a versatile functional handle when present on a pre-formed carbazole skeleton. This "this compound as precursor" strategy allows for the construction of fused polycyclic carbazole systems and the introduction of diverse heterocyclic moieties. The acetyl group's carbonyl functionality and acidic α-protons enable a variety of classical condensation and cyclization reactions.
This document details two key applications:
-
Application 1: Synthesis of Quinolinyl-Carbazole Derivatives via Friedländer Annulation.
-
Application 2: Synthesis of Pyrazolyl- and Pyrimidinyl-Carbazole Derivatives via a Chalcone Intermediate.
Synthesis of the Key Precursor: 3-Acetyl-9-ethyl-9H-carbazole
The starting material for the subsequent derivatizations is 3-acetyl-9-ethyl-9H-carbazole. Its synthesis is achieved through a Friedel-Crafts acylation of 9-ethylcarbazole (B1664220).
Experimental Protocol: Synthesis of 3-Acetyl-9-ethyl-9H-carbazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 9-ethylcarbazole (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or carbon disulfide.
-
Addition of Lewis Acid: Cool the suspension in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq.), portion-wise while stirring.
-
Acylation: To the stirred mixture, add acetyl chloride (1.1 eq.) dropwise, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol (B145695) to yield 3-acetyl-9-ethyl-9H-carbazole as a solid.
Application 1: Synthesis of Quinolinyl-Carbazole Derivatives via Friedländer Annulation
The Friedländer annulation is a condensation reaction between an ortho-aminoaryl ketone and a compound containing a reactive methylene (B1212753) group to form a quinoline (B57606) ring system. In this application, the acetyl group on the carbazole ring and a β-aminoaldehyde or β-aminoketone are used to construct a fused quinoline ring.
Signaling Pathway Diagram
Application Notes and Protocols for the Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-(5-amino-2-methylphenyl)ethanone (B1647496), a key intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes are discussed: the nitration of 2-methylacetophenone followed by reduction, and a multi-step process involving Friedel-Crafts acylation of protected o-toluidine. This guide offers scalable procedures, a comparative analysis of the synthetic routes, critical process parameters, and safety considerations.
Introduction
1-(5-Amino-2-methylphenyl)this compound is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds with potential biological activity. The efficient and scalable production of this intermediate is of significant interest. The two most common synthetic strategies are the nitration-reduction pathway and the Friedel-Crafts acylation pathway. The choice between these routes often depends on factors such as starting material availability, cost, safety, and desired purity of the final product.
Comparative Summary of Synthetic Routes
The two primary synthetic routes for 1-(5-amino-2-methylphenyl)this compound are summarized below. The nitration-reduction pathway is a classic two-step approach, while the Friedel-Crafts acylation route is a three-step process that avoids the use of strong nitrating agents.
Table 1: Overview of Synthetic Routes
| Parameter | Route 1: Nitration and Reduction | Route 2: Friedel-Crafts Acylation |
| Starting Materials | 2-Methylacetophenone, Nitric Acid, Sulfuric Acid, Reducing Agent (e.g., Pd/C, H₂, SnCl₂, Zn) | o-Toluidine, Acetic Anhydride, Acetyl Chloride, Aluminum Chloride, Acid/Base for deprotection |
| Number of Steps | 2 | 3 |
| Key Intermediates | 1-(2-Methyl-5-nitrophenyl)this compound | N-(2-methylphenyl)acetamide, 1-(5-Acetamido-2-methylphenyl)this compound |
| Overall Yield | Moderate to High | Moderate to High |
| Key Advantages | Fewer steps, potentially higher throughput. | Avoids the use of highly corrosive and potentially hazardous nitrating agents. |
| Key Disadvantages | Use of strong acids and nitrating agents, potential for isomeric impurities. | More steps, use of stoichiometric Lewis acids in the Friedel-Crafts step. |
Route 1: Nitration of 2-Methylacetophenone and Subsequent Reduction
This is a widely employed, two-step synthesis involving the regioselective nitration of 2-methylacetophenone to yield 1-(2-methyl-5-nitrophenyl)this compound, followed by the reduction of the nitro group to the desired amine.
Application Notes and Protocols for the Synthesis of 1-Indanones from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-indanones from carboxylic acids, a core transformation in the preparation of numerous biologically active molecules and pharmaceutical intermediates. The primary method detailed is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.
Introduction
The 1-indanone (B140024) scaffold is a privileged structure in medicinal chemistry, found in various natural products and synthetic compounds with a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] A common and effective method for constructing this bicyclic ketone is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[4][5] This reaction involves the cyclization of the carboxylic acid (or its more reactive acid chloride derivative) onto the aromatic ring, promoted by a Brønsted or Lewis acid.
This application note outlines several reliable protocols using different acid catalysts, presents comparative data, and provides visual diagrams of the reaction workflow and mechanism.
General Reaction Scheme & Workflow
The overall transformation involves the conversion of a 3-arylpropanoic acid to a 1-indanone through an intramolecular electrophilic aromatic substitution reaction. The general workflow for this synthesis is depicted below.
Caption: General experimental workflow for the synthesis of 1-indanones.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The reaction proceeds through the formation of a key acylium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocols
Three distinct and effective protocols for the synthesis of 1-indanones from 3-arylpropanoic acids are detailed below.
Protocol 1: Polyphosphoric Acid (PPA) Mediated Cyclization
Polyphosphoric acid is a widely used and effective reagent for this transformation. The degree of PPA hydrolysis can influence the regioselectivity of the reaction with substituted arylpropanoic acids.[6][7]
Materials:
-
3-Arylpropanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Petroleum ether or other suitable solvent for recrystallization/chromatography
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add the 3-arylpropanoic acid.
-
Add an excess of polyphosphoric acid (typically a 10:1 weight ratio of PPA to the starting material).[8]
-
Heat the mixture with stirring to the required temperature (typically 80-100 °C) and maintain for the specified time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring.[8] The 1-indanone product will often precipitate as a solid.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 1-indanone.[8]
Protocol 2: Eaton's Reagent (P₂O₅ in MeSO₃H) Mediated Cyclization
Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful dehydrating agent and is often more effective and provides cleaner reactions than PPA.[9][10]
Materials:
-
3-Arylpropanoic acid
-
Eaton's Reagent (7.5-10 wt% P₂O₅ in MeSO₃H)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare or obtain Eaton's reagent. A 7.7 wt% solution can be prepared by carefully adding phosphorus pentoxide to methanesulfonic acid.[11]
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add Eaton's reagent.
-
Add the 3-arylpropanoic acid portion-wise to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the pure 1-indanone.
Protocol 3: Niobium Pentachloride (NbCl₅) Mediated Cyclization
Niobium pentachloride serves as both a reagent to convert the carboxylic acid to the more reactive acyl chloride in situ and as a Lewis acid catalyst for the subsequent Friedel-Crafts cyclization. This method often proceeds under milder conditions (room temperature).[12][13]
Materials:
-
3-Arylpropanoic acid
-
Niobium pentachloride (NbCl₅)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of the 3-arylpropanoic acid in anhydrous dichloromethane at 0 °C under an inert atmosphere, add NbCl₅ (typically 1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for the required time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-indanone.
Data Presentation: Comparison of Methods
The following table summarizes the yields for the synthesis of various 1-indanones from their corresponding 3-arylpropanoic acids using different methods.
| Entry | 3-Arylpropanoic Acid Substituent | Method | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 1 | Unsubstituted | PPA | PPA | 85-95 °C, 30 min | 91 | [8] |
| 2 | 4-Methoxy | PPA | PPA | 85-95 °C, 30 min | 95 | [8] |
| 3 | 4-Methyl | PPA | PPA | 85-95 °C, 30 min | 88 | [8] |
| 4 | 4-Chloro | PPA | PPA | 85-95 °C, 30 min | 85 | [8] |
| 5 | Unsubstituted | NbCl₅ | NbCl₅ (1.1 eq) | CH₂Cl₂, rt, 1h | 93 | [13] |
| 6 | 4-Methoxy | NbCl₅ | NbCl₅ (1.1 eq) | CH₂Cl₂, rt, 1h | 98 | [13] |
| 7 | 4-Methyl | NbCl₅ | NbCl₅ (1.1 eq) | CH₂Cl₂, rt, 1h | 95 | [13] |
| 8 | 4-Chloro | NbCl₅ | NbCl₅ (1.1 eq) | CH₂Cl₂, rt, 3h | 86 | [13] |
| 9 | 4-Methoxy | Microwave | Tb(OTf)₃ (10 mol%) | [bmim]OTf, 150 °C, 10 min | 96 | [14] |
| 10 | 3,4-Dimethoxy | Microwave | Tb(OTf)₃ (10 mol%) | [bmim]OTf, 150 °C, 10 min | 94 | [14] |
| 11 | 2-Methyl | Ultrasound | Triflic Acid (20 mol%) | 1,2-DCE, 60 °C, 15 min | >99 | [4] |
| 12 | 4-Bromo | Ultrasound | Triflic Acid (20 mol%) | 1,2-DCE, 60 °C, 15 min | >99 | [4] |
Note: Yields are for the isolated product. Reaction conditions and yields can vary based on the specific substrate and scale of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Claisen-Schmidt Condensation of Ethanone to Form Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a critical class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a key pharmacophore, making chalcones and their derivatives a subject of intense research in medicinal chemistry and drug discovery.[2] They have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, antibacterial, and antiviral properties.[1]
The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[3] This reaction involves the condensation of an aromatic ketone, such as ethanone (acetophenone), with an aromatic aldehyde that lacks an α-hydrogen, like benzaldehyde (B42025).[3] The versatility of this reaction allows for the synthesis of a diverse library of chalcone (B49325) derivatives by modifying the substituent groups on both the acetophenone (B1666503) and benzaldehyde rings.[4]
These application notes provide detailed protocols for the synthesis of chalcones via the Claisen-Schmidt condensation using various methodologies, including classical, solvent-free, and microwave-assisted approaches. Additionally, it outlines the reaction mechanism, quantitative data for different synthetic routes, and the interaction of chalcones with key signaling pathways relevant to drug development.
Reaction Mechanism
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol (B89426) condensation mechanism. The base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone to form a resonance-stabilized enolate ion.[3] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate is protonated by a protic solvent (e.g., ethanol) to form a β-hydroxy ketone (aldol adduct).[5] This adduct readily undergoes base-catalyzed dehydration to yield the final, stable, conjugated α,β-unsaturated ketone, the chalcone.[5]
Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Quantitative Data Summary
The yield and reaction time of the Claisen-Schmidt condensation are highly dependent on the chosen reactants, catalyst, and reaction conditions. The following table summarizes various reported protocols for the synthesis of chalcones, highlighting the versatility of this reaction.
| Ketone (this compound derivative) | Aldehyde (Benzaldehyde derivative) | Catalyst/Solvent/Condition | Reaction Time | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | Benzaldehyde | NaOH / IPA | 4 h | Optimized | [5] |
| 2'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | [5] |
| 2'-Hydroxyacetophenone | 4-Bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | [5] |
| 5'-Fluoro-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | KOH / Ball Mill (Solvent-free) | 2 x 30 min | 96 | [5] |
| Acetophenone | Benzaldehyde | Cu(OTf)₂ / Microwave (Solvent-free) | 20 min | 89 | [3] |
| 4-Methylacetophenone | 4-Chlorobenzaldehyde | Cu(OTf)₂ / Microwave (Solvent-free) | 20 min | 91 | [3] |
| Acetophenone | Benzaldehyde | Solid NaOH / Grinding (Solvent-free) | 10 min | High | [6] |
| Cyclohexanone | Benzaldehyde | Solid NaOH (20 mol%) / Grinding (Solvent-free) | 5 min | 96-98 | [7] |
| Acetophenone | Benzaldehyde | NH₄Cl / Microwave | - | 70-88 | [8] |
| Acetophenone | Benzaldehyde | NaOH (40%) / Ethanol / Microwave (170W) | 10 min | 43 | [9] |
| Benzaldehyde | Acetophenone | Sulfonic Acid Ionic Liquid | - | 85-94 | [1] |
Experimental Protocols
Below are detailed protocols for the synthesis of chalcones via Claisen-Schmidt condensation using three different methodologies.
General experimental workflow for chalcone synthesis.
Protocol 1: Classical Synthesis in Ethanol
This is a widely used and reliable method for Claisen-Schmidt condensation.[3]
Materials:
-
Acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water, crushed ice
-
Round-bottom flask, magnetic stirrer, beaker, Büchner funnel, filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve acetophenone (e.g., 10 mmol) and the desired substituted benzaldehyde (10 mmol) in 20-30 mL of ethanol.[3]
-
Base Addition: While stirring the solution at room temperature, add a 10% aqueous solution of NaOH dropwise until the solution becomes turbid and a precipitate begins to form.[1][3]
-
Reaction Progression: Continue stirring the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aldehyde.[3][8]
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~100 g).[3] Acidify the mixture by slowly adding dilute HCl with constant stirring until the solution is acidic (pH ~2-3).[3][8]
-
Purification: Collect the precipitated crude chalcone by vacuum filtration.[8] Wash the solid thoroughly with cold water until the filtrate is neutral.[5] Dry the crude product.
-
Recrystallization: Further purify the chalcone by recrystallization from a suitable solvent, typically ethanol, to obtain pure crystals.[3][8]
Protocol 2: Solvent-Free Grinding Method
This environmentally friendly protocol avoids the use of organic solvents and is often faster.[5]
Materials:
-
Acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH), solid (1.0 eq)
-
Porcelain mortar and pestle
-
Spatula, Büchner funnel, filter paper
-
Deionized water
Procedure:
-
Reactant Preparation: In a porcelain mortar, combine the acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), and solid NaOH (1.0 eq).[5]
-
Grinding: Grind the mixture vigorously with the pestle at room temperature. The reaction is often exothermic, and the mixture may become a paste or solidify.[7] Grinding is typically continued for 5-30 minutes.[3]
-
Work-up: After the reaction is complete (monitored by TLC), add cold water to the mixture and stir to dissolve any unused NaOH.[3]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[6] The crude chalcone is often of sufficient purity for characterization. For higher purity, the product can be recrystallized from 95% ethanol.[6]
Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)
This method significantly reduces reaction times and often leads to high yields.
Materials:
-
Arylmethyl ketone (e.g., acetophenone) (1.0 eq)
-
Aryl aldehyde (e.g., benzaldehyde) (1.2 eq)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.02 eq) as a catalyst
-
Microwave reactor
-
Apparatus for purification (e.g., column chromatography or recrystallization)
Procedure:
-
Reactant Mixture: In a microwave-safe vessel, mix the arylmethyl ketone, aryl aldehyde, and Cu(OTf)₂ catalyst.[3]
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a specified power and temperature (e.g., 120 °C, 150 W) for a short duration, typically 20-30 minutes.[3]
-
Isolation and Purification: After the reaction, cool the mixture and purify the resulting chalcone. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[3]
Product Characterization
The synthesized chalcones should be characterized using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: To identify and check the purity of the synthesized compound.
-
Spectroscopy:
-
FTIR: To identify characteristic functional groups. Key peaks include the C=O stretching of the α,β-unsaturated ketone (around 1650-1685 cm⁻¹) and the C=C stretching of the alkene (around 1610-1570 cm⁻¹).[10]
-
¹H NMR: To determine the structure. The vinyl protons (α- and β-hydrogens) typically appear as doublets with a coupling constant (J) of about 15 Hz, indicating a trans configuration.[11]
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Applications in Drug Development: Targeting Signaling Pathways
Chalcones have garnered significant attention in drug development due to their ability to modulate various signaling pathways implicated in diseases like cancer.[12] Their α,β-unsaturated ketone moiety can act as a Michael acceptor, allowing for covalent interactions with nucleophilic residues (like cysteine) in proteins, thereby altering their function.[4]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[13] Aberrant NF-κB activation is a hallmark of many cancers. Chalcones have been shown to inhibit the NF-κB pathway, often by preventing the degradation of its inhibitor, IκB, or by interfering with the DNA-binding activity of NF-κB.[2]
References
- 1. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates [mdpi.com]
- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazoline Derivatives from Ethanone Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis originates from readily available ethanone (acetophenone) intermediates, proceeding through a chalcone (B49325) intermediate. The protocols outlined below are based on established and reliable methods reported in the scientific literature.
Introduction
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are frequently synthesized via the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives.[1][2] The chalcone intermediates are themselves typically prepared through a Claisen-Schmidt condensation of an this compound (or a substituted acetophenone) with an aromatic aldehyde.[1] This two-step approach offers a versatile pathway to a wide array of substituted pyrazoline derivatives, which are valuable scaffolds in drug discovery programs. Pyrazoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1][3]
General Synthetic Pathway
The synthesis of pyrazoline derivatives from this compound intermediates generally follows a two-step process:
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) : An appropriately substituted this compound (acetophenone) is reacted with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521), to yield a chalcone.[1]
-
Step 2: Pyrazoline Synthesis (Cyclization) : The synthesized chalcone is then reacted with a hydrazine derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine (B124118), often in a suitable solvent like ethanol (B145695) and sometimes with a catalytic amount of acid, to form the pyrazoline ring.[1][4]
This sequence allows for the introduction of diverse substituents on the aromatic rings originating from both the this compound and the aldehyde, as well as on the pyrazoline ring itself through the choice of hydrazine derivative.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate
This protocol describes the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted aldehyde.
Materials:
-
Substituted acetophenone (e.g., p-hydroxy acetophenone) (1 mmol)
-
Substituted aromatic aldehyde (e.g., substituted methoxy (B1213986) benzaldehyde) (1 mmol)
-
Ethanol
-
Sodium hydroxide (NaOH), catalytic amount or aqueous solution (e.g., 30% or 40%)
-
Hydrochloric acid (HCl), for neutralization if needed[1]
-
Ice-cold water
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted acetophenone (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask with stirring.[1]
-
Slowly add a catalytic amount of NaOH or dropwise add an aqueous NaOH solution.[1]
-
Stir the reaction mixture at room temperature for several hours (e.g., 8 hours).[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice-cold water.[1]
-
If a precipitate does not form, neutralize the mixture with dilute HCl.[1]
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.[1]
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones
This protocol details the cyclization of the chalcone intermediate with hydrazine hydrate. Variations using different hydrazine derivatives are also noted.
Materials:
-
Chalcone (from Protocol 1) (1 mmol)
-
Hydrazine hydrate (or phenylhydrazine, 2,4-dinitrophenylhydrazine) (1-2 mmol)[1][5]
-
Ethanol[1]
-
Glacial acetic acid (optional, can be used as a catalyst)[3][6]
-
Reflux apparatus
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (10 mL).[5]
-
Add hydrazine hydrate (e.g., 2 mmol) to the solution.[5] For the synthesis of N-acetyl pyrazolines, glacial acetic acid can be added to the reaction mixture.[1] For N-phenyl pyrazolines, phenylhydrazine is used instead of hydrazine hydrate.[1]
-
Reflux the reaction mixture for 3 to 6 hours.[1][5] Monitor the reaction by TLC.[7]
-
After completion, cool the reaction mixture and pour it into crushed ice.[5]
-
Filter the resulting solid, wash with water, and dry.[5]
-
Recrystallize the crude pyrazoline derivative from ethanol to obtain the pure compound.[1][5]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, as reported in the literature.
Table 1: Synthesis of Chalcone Derivatives
| Entry | This compound Derivative | Aldehyde Derivative | Base | Reaction Time (h) | Yield (%) | Reference |
| 1 | p-Hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | NaOH | 8 | 87.5 | [1] |
| 2 | p-Hydroxyacetophenone | 3,4,5-Trimethoxybenzaldehyde | NaOH | 8 | 94.78 | [1] |
| 3 | Substituted Acetophenone | Substituted Aldehyde | 40% NaOH | 6-8 | 72.3 - 82.8 | [7] |
| 4 | 4-(4-fluorobenzyl)oxy acetophenone | Substituted Benzaldehydes | NaOH | 2 | High Yields | [3] |
Table 2: Synthesis of Pyrazoline Derivatives
| Entry | Chalcone Derivative | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | From p-Hydroxyacetophenone and 3,4,5-Trimethoxybenzaldehyde | Phenylhydrazine | Ethanol | 4 | 75 | [1] |
| 2 | Substituted Chalcones | 2,4-Dinitrophenylhydrazine | Ethanol | 2-3 | 68 - 82 | |
| 3 | Substituted Chalcones | Hydrazine Hydrate | Ethanol | 6-8 | 60 - 76 | [7] |
| 4 | From 4-(4-fluorobenzyl)oxy acetophenone derived chalcones | Phenylhydrazine | Ethanol/Acetic Acid | 6 | High Yields | [3] |
| 5 | Substituted Chalcones | Hydrazine Hydrate | Ethanol | 3 | Not specified, excellent yields | [5] |
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the synthesis of pyrazoline derivatives from this compound intermediates.
Caption: Workflow for the synthesis of chalcone intermediates.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
Application of Ethanone Derivatives in the Development of Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Ethanone derivatives, particularly chalcones and their heterocyclic analogues like pyrimidines, have emerged as a promising class of compounds with significant antimicrobial potential. The inherent reactivity of the α,β-unsaturated ketone moiety in chalcones, derived from the condensation of an this compound and a substituted aldehyde, is a key determinant of their biological activity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based antimicrobial agents, intended to guide researchers in this critical area of drug discovery.
I. Synthesis of this compound-Derived Antimicrobial Agents
A cornerstone in the synthesis of this class of compounds is the Claisen-Schmidt condensation, which facilitates the formation of chalcones. These chalcones can then be further modified, for instance, through cyclization reactions to yield pyrimidine (B1678525) derivatives.
Experimental Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines a general procedure for the base-catalyzed condensation of a substituted this compound with an aromatic aldehyde.
Materials:
-
Substituted this compound (e.g., 1-(4-aminophenyl)this compound, 4-hydroxy-3-nitro acetophenone)
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%) or Potassium Hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.[1][2]
-
Base Addition: Cool the mixture in an ice bath with continuous stirring. Slowly add the aqueous NaOH or KOH solution dropwise to the flask.[1][3] The reaction is typically stirred for several hours (e.g., 6-8 hours) at room temperature.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[1][3] Acidify the mixture with dilute HCl to precipitate the chalcone (B49325).[1][3]
-
Purification: Filter the solid precipitate, wash it thoroughly with cold distilled water until the washings are neutral, and then dry the product.[1] The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones
This protocol describes the cyclization of a chalcone with urea (B33335) or thiourea (B124793) to form a pyrimidine derivative.
Materials:
-
Synthesized chalcone derivative
-
Urea or Thiourea
-
Ethanol
-
Base (e.g., Sodium Hydroxide)
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) and urea or thiourea (1 equivalent) in ethanol.
-
Base Addition: Add a basic catalyst, such as NaOH.[4]
-
Reaction: Reflux the mixture for several hours.
-
Work-up and Isolation: After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water. The precipitated pyrimidine derivative is then filtered, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization.
II. Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of the synthesized this compound derivatives, standardized antimicrobial susceptibility testing (AST) methods are employed. The following protocols for broth microdilution and agar (B569324) disk diffusion are widely accepted.[5][6][7]
Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
Materials:
-
Synthesized this compound derivative (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile pipettes and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Compound Dilutions: Create a serial two-fold dilution of the this compound derivative in CAMHB directly in the 96-well plate.[5][6]
-
Standardize Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[5][6]
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[6]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[5][6]
-
Reading Results: The MIC is the lowest concentration of the compound with no visible turbidity.[5][6]
Experimental Protocol 4: Agar Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Solution of the synthesized this compound derivative
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Create a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate.[6]
-
Apply Disks: Aseptically place the paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.[6]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[6]
-
Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).[6]
III. Quantitative Data Summary
The following tables provide a structured format for presenting the antimicrobial activity data of synthesized this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Staphylococcus aureus | Positive | |||
| Bacillus subtilis | Positive | |||
| Escherichia coli | Negative | |||
| Pseudomonas aeruginosa | Negative | |||
| Candida albicans | Fungi |
Table 2: Zone of Inhibition for this compound Derivatives by Agar Disk Diffusion
| Compound ID | Disk Concentration (µ g/disk ) | Target Microorganism | Gram Stain | Zone of Inhibition (mm) | Reference Compound (Zone, mm) |
| Staphylococcus aureus | Positive | ||||
| Bacillus subtilis | Positive | ||||
| Escherichia coli | Negative | ||||
| Pseudomonas aeruginosa | Negative | ||||
| Candida albicans | Fungi |
IV. Visualizations
Diagram 1: Synthetic Workflow for this compound-Derived Antimicrobial Agents
Caption: Synthetic workflow for the preparation and antimicrobial screening of this compound derivatives.
Diagram 2: Proposed Mechanism of Action for Chalcone Antimicrobials
Caption: Hypothesized antimicrobial mechanism of action for this compound-derived chalcones.
References
Application Notes and Protocols for Ethanone Derivatives as MCR-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethanone derivatives as inhibitors of the Mobile Colistin (B93849) Resistance (MCR-1) enzyme, a significant threat in the landscape of antibiotic resistance. The provided protocols offer detailed methodologies for the synthesis, screening, and evaluation of these compounds to aid in the development of novel therapeutics to combat colistin-resistant Gram-negative bacteria.
Introduction to MCR-1 and this compound Derivatives
The emergence of the plasmid-mediated mcr-1 gene has compromised the efficacy of colistin, a last-resort antibiotic for treating multidrug-resistant (MDR) Gram-negative infections.[1][2] The MCR-1 enzyme is a phosphoethanolamine (PEA) transferase that modifies lipid A, the anchor of lipopolysaccharide (LPS) in the bacterial outer membrane. This modification reduces the net negative charge of the bacterial surface, thereby decreasing its affinity for the positively charged colistin and conferring resistance.[3]
Recent research has identified 1-phenyl-2-(phenylamino) this compound derivatives as a promising class of MCR-1 inhibitors.[1][2][3] These small molecules have been shown to restore the susceptibility of mcr-1-positive bacteria to colistin, offering a potential avenue for combination therapy to treat otherwise untreatable infections.
Data Presentation
The following tables summarize the quantitative data on the efficacy of representative 1-phenyl-2-(phenylamino) this compound derivatives in potentiating colistin activity against an E. coli strain expressing MCR-1.
Table 1: Synergistic Activity of this compound Derivatives with Colistin against MCR-1-producing E. coli
| Compound ID | Concentration of this compound Derivative (µM) | Colistin Concentration (µg/mL) | Growth Inhibition of E. coli BL21(DE3) expressing mcr-1 | Reference |
| 3 | 100 | 2 | Complete | [2] |
| 6g | < 100 | 2 | Complete | [2] |
| 6h | < 100 | 2 | Complete | [2] |
| 6i | < 100 | 2 | Complete | [2] |
| 6n | < 100 | 2 | Complete | [2] |
| 6p | 25 | 2 | Complete | [1][2] |
| 6q | 25 | 2 | Complete | [1][2] |
| 6r | < 100 | 2 | Complete | [2] |
Note: The MIC of colistin alone for the E. coli BL21(DE3) expressing mcr-1 was reported to be 8 µg/mL. The objective of the screen was to identify compounds that could restore susceptibility to 2 µg/mL of colistin.[2]
Table 2: Enzymatic Inhibition of MCR-1 by this compound Derivatives
| Compound ID | Concentration | Inhibition of PEA Transfer | Reference |
| 3 | 10 mM | Observed | [2] |
| 6p | 1.6 mM | Observed | [2] |
| 6q | 0.8 mM | More potent inhibition than 6p | [2] |
Note: The data is based on a Thin Layer Chromatography (TLC) based enzymatic assay. Specific IC50 values for these compounds have not been reported in the reviewed literature. The enzymatic assay protocol provided below can be adapted to determine IC50 values.
Mandatory Visualizations
Caption: MCR-1 signaling pathway and inhibition by this compound derivatives.
Caption: Experimental workflow for the development of MCR-1 inhibitors.
References
- 1. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) this compound Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) this compound Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of Ethanone Derivatives in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Ethanone derivatives, particularly substituted acetophenones, have emerged as versatile and indispensable building blocks in the synthesis of a wide range of kinase inhibitors. The inherent reactivity of the this compound moiety, comprising a reactive ketone and an adaptable aromatic ring, allows for its elaboration into diverse heterocyclic scaffolds that are central to many approved and investigational kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of various classes of kinase inhibitors derived from this compound precursors. It also includes quantitative data on their biological activity and visual representations of key signaling pathways and experimental workflows to guide researchers in the field of drug discovery.
Introduction
The this compound scaffold, characterized by a carbonyl group attached to a methyl group and an aromatic ring, provides a strategic starting point for the construction of complex heterocyclic systems known to interact with the ATP-binding site of kinases. The ketone functionality is readily transformed through condensation and cyclization reactions, while the aromatic ring can be substituted to modulate potency, selectivity, and pharmacokinetic properties. This document will explore several key synthetic strategies that leverage this compound derivatives to build prominent kinase inhibitor scaffolds, including chalcones, pyrimidines, thiazoles, and quinazolines.
I. Synthesis of Chalcone-Based Kinase Inhibitors via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are biogenetic precursors to flavonoids and represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including kinase inhibition.[1] They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an this compound derivative (e.g., acetophenone) and a substituted benzaldehyde (B42025).[2][3]
Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative
This protocol describes a general method for the synthesis of chalcones from a substituted acetophenone (B1666503) and a substituted benzaldehyde.[3]
Materials:
-
Substituted Acetophenone (1 equivalent)
-
Substituted Benzaldehyde (1 equivalent)
-
Potassium Hydroxide (B78521) (KOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve potassium hydroxide (KOH) in ethanol in a round-bottom flask and stir for 10 minutes.
-
To this solution, add the substituted acetophenone (1 equivalent) and stir for an additional 10 minutes.
-
Subsequently, add the substituted benzaldehyde (1 equivalent) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature. The formation of a precipitate indicates the progress of the reaction.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into 40 mL of ice-cold distilled water.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration and wash with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Quantitative Data: Anticancer Activity of Chalcone Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various chalcone derivatives against different cancer cell lines.
| Compound ID | Acetophenone Derivative | Benzaldehyde Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| NCH-2 | 4-Nitroacetophenone | 4-Chlorobenzaldehyde | HepG2 | > 2.7 | [4] |
| NCH-4 | 4-Nitroacetophenone | 4-Fluorobenzaldehyde | HepG2 | > 2.7 | [4] |
| NCH-5 | 4-Nitroacetophenone | 2,4-Dichlorobenzaldehyde | HepG2 | > 2.7 | [4] |
| NCH-6 | 4-Nitroacetophenone | 3,4,5-Trimethoxybenzaldehyde | HepG2 | > 2.7 | [4] |
| NCH-8 | 4-Nitroacetophenone | 4-(Dimethylamino)benzaldehyde | HepG2 | > 2.7 | [4] |
| NCH-10 | 4-Nitroacetophenone | 4-Hydroxy-3-methoxybenzaldehyde | HepG2 | > 2.7 | [4] |
| Chalcone 12 | Prenylated Acetophenone | Vanillin | MCF-7 | 4.19 ± 1.04 | [5] |
| Chalcone 13 | Prenylated Acetophenone | 3,4,5-Trimethoxybenzaldehyde | MCF-7 | 3.30 ± 0.92 | [5] |
II. Synthesis of Pyrimidine-Based Kinase Inhibitors from Chalcones
The pyrimidine (B1678525) ring is a core scaffold in numerous FDA-approved kinase inhibitors. Chalcones serve as excellent precursors for the synthesis of pyrimidine derivatives through cyclocondensation reactions with reagents like urea (B33335) or guanidine.[6][7]
Experimental Protocol: Synthesis of a Thiophene-Bearing Pyrimidine Derivative
This protocol outlines the synthesis of a pyrimidine derivative from a chalcone precursor.[6]
Materials:
-
Substituted Chalcone (1 equivalent)
-
Urea (1.5 equivalents)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Reflux apparatus
Procedure:
-
Dissolve the substituted chalcone (1 equivalent) and urea (1.5 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong base, such as sodium hydroxide (NaOH).
-
Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
III. Hantzsch Thiazole (B1198619) Synthesis for Kinase Inhibitors
The 2-aminothiazole (B372263) moiety is a well-established pharmacophore in many kinase inhibitors. The Hantzsch thiazole synthesis provides a direct route to this scaffold by reacting an α-haloketone (derived from an this compound) with a thiourea (B124793) or thioamide.[8][9][10]
Experimental Protocol: Synthesis of a 2-Hydrazinylthiazole Derivative
This protocol describes the synthesis of a 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole.[8]
Materials:
-
Aryl-substituted thiosemicarbazone (0.001 mol)
-
2-bromo-4-fluoroacetophenone (0.001 mol)
-
Absolute ethanol
-
Reflux apparatus
Procedure:
-
Combine the aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol in a round-bottom flask.
-
Heat the reaction mixture under reflux for 4–5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
IV. Synthesis of Quinazoline-Based Kinase Inhibitors
Quinazoline is another key scaffold found in potent tyrosine kinase inhibitors. A common synthetic route involves the reaction of anthranilic acid derivatives with other reagents, which can be derived from ethanones.[11][12] For instance, a multi-step synthesis can involve the initial formation of a benzoxazinone (B8607429) from anthranilic acid, followed by reaction with an amino-substituted acetophenone derivative and subsequent cyclization.[13]
Experimental Protocol: Synthesis of Quinazolin-4-one from Anthranilic Acid
This protocol describes a general method for the synthesis of the quinazoline-4-one core.[12]
Materials:
-
Anthranilic acid (0.1 mol)
-
Formamide (B127407) (0.4 mol)
-
Glycerin bath
-
Two-neck flask with a reflux condenser
Procedure:
-
Place anthranilic acid (13.7 g, 0.1 mol) and formamide (16 ml, 0.4 mol) in a two-neck flask equipped with a reflux condenser.
-
Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.
-
After the reaction is complete, cool the mixture.
-
The product can be isolated and purified by recrystallization from a suitable solvent.
V. Biological Evaluation: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the cytotoxic effects of synthesized compounds on cancer cell lines, thereby determining their potential as anticancer agents.[14][15][16][17]
Experimental Protocol: General MTT Assay
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Culture medium
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a multi-well spectrophotometer at a wavelength of 570-600 nm.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
VI. Signaling Pathways and Visualizations
Understanding the signaling pathways targeted by the synthesized kinase inhibitors is crucial for rational drug design. Below are representations of key pathways and experimental workflows generated using the DOT language.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: Workflow for pyrimidine synthesis from chalcones.
Caption: Hantzsch synthesis of 2-aminothiazole inhibitors.
Conclusion
This compound derivatives are demonstrably valuable and versatile starting materials for the synthesis of a diverse array of kinase inhibitors. The straightforward and well-established chemical transformations, such as the Claisen-Schmidt condensation and Hantzsch thiazole synthesis, provide accessible routes to privileged heterocyclic scaffolds. The protocols and data presented herein offer a foundational resource for researchers engaged in the design and development of novel kinase inhibitors, facilitating the exploration of chemical space around these core structures to optimize potency, selectivity, and overall drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. synarchive.com [synarchive.com]
- 11. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. generis-publishing.com [generis-publishing.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazoloquinazoline Scaffolds from Ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloquinazoline scaffolds are privileged heterocyclic structures in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols and application notes for the synthesis of pyrazoloquinazoline derivatives, utilizing readily available ethanone (acetophenone) derivatives as key starting materials. The methodologies presented focus on efficient, often one-pot, multi-component reactions, which offer significant advantages in terms of operational simplicity and the ability to generate diverse molecular libraries for biological screening.
Synthetic Strategy Overview
The synthesis of the pyrazoloquinazoline core from this compound derivatives can be achieved through a multi-component approach, which is a variation of the Friedländer annulation. This strategy involves the condensation of a substituted 2-aminoaryl this compound with a pyrazole (B372694) derivative containing an active methylene (B1212753) group, often in the presence of a suitable aldehyde. This method allows for the rapid construction of the complex heterocyclic system in a single step.
An alternative sequential approach involves the initial formation of a pyrazole intermediate from a β-ketoester (e.g., ethyl acetoacetate) and hydrazine, followed by a condensation reaction with a 2-aminoaryl this compound derivative. This document will focus on a one-pot, three-component reaction for the synthesis of a pyrazolo[3,4-b]quinoline scaffold, a core isomer of pyrazoloquinazolines.
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]quinolines
This protocol describes a general procedure for the synthesis of 4-aryl-1H-pyrazolo[3,4-b]quinolines from a 2-aminoacetophenone (B1585202) derivative, an aromatic aldehyde, and a pyrazolone.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
3-Methyl-1-phenyl-5-pyrazolone
-
Glacial Acetic Acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine 2'-aminoacetophenone (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and 3-methyl-1-phenyl-5-pyrazolone (1.0 mmol).
-
Add glacial acetic acid (10 mL) as the solvent and catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford the pure 4-aryl-1H-pyrazolo[3,4-b]quinoline derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation
| Entry | Aldehyde | Product | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline | 85 | 210-212 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline | 88 | 225-227 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline | 92 | 198-200 |
| 4 | 4-Nitrobenzaldehyde | 3-Methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]quinoline | 82 | 240-242 |
Note: The data presented in this table are representative examples based on typical outcomes of the described reaction and may vary depending on the specific substrates and reaction conditions used.
Visualizations
Reaction Workflow
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethanone Synthesis Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in ethanone synthesis and related reactions.
General Troubleshooting Workflow for Low Yield
Before diving into specific reaction troubleshooting, it's often helpful to follow a general workflow to diagnose the issue.
Caption: A stepwise workflow for troubleshooting low yields.
FAQs: Friedel-Crafts Acylation for this compound Synthesis
This is one of the most common methods for synthesizing aryl ethanones (e.g., acetophenone). Low yields often stem from issues with the catalyst, substrate, or reaction conditions.
Question: My Friedel-Crafts acylation reaction has a very low yield. What are the most common causes?
Answer: The most frequent culprits for low yields in Friedel-Crafts acylation are:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1] Any water in your glassware, solvent, or reagents will deactivate it. Always use flame-dried glassware and anhydrous solvents.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and the reaction may not proceed efficiently.[2][3]
-
Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively removing it from the reaction.[2][4] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Poor Quality Reagents: The purity of your aromatic substrate and acylating agent (e.g., acetyl chloride, acetic anhydride) is crucial. Impurities can lead to side reactions.[2]
Question: I'm observing the formation of multiple products. What could be the reason?
Answer: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[2] The introduction of an acyl group is deactivating, which usually prevents a second acylation.[2][5] To minimize this, ensure you are using a 1:1 stoichiometry of the acylating agent to the aromatic substrate and avoid excessively high temperatures.[3]
Question: My aromatic substrate has an -OH or -NH₂ group and the reaction isn't working. Why?
Answer: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for Friedel-Crafts acylation.[6] The lone pairs on the nitrogen or oxygen atoms coordinate with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the aromatic ring.[6][7]
Solution: Protect the functional group before acylation. For example, an amino group can be protected as an amide. The protected substrate can then undergo Friedel-Crafts acylation, followed by deprotection to yield the desired product.[7]
Data Presentation: Friedel-Crafts Acylation Parameters
| Parameter | Issue | Recommended Action |
| Catalyst (e.g., AlCl₃) | Inactive due to moisture | Use fresh, anhydrous Lewis acid. Handle under an inert atmosphere.[3] |
| Insufficient amount | Use at least a stoichiometric amount relative to the acylating agent.[4] | |
| Substrate | Deactivated (e.g., nitrobenzene) | Consider alternative synthetic routes; Friedel-Crafts is likely unsuitable.[2][3] |
| Contains -OH or -NH₂ groups | Protect the functional group prior to acylation.[7] | |
| Temperature | Too low | The reaction may not have sufficient energy to proceed. Try gentle heating (e.g., reflux at 60°C).[3] |
| Too high | Can lead to side reactions and decomposition.[2] | |
| Solvent | Not anhydrous | Use a freshly opened bottle of an anhydrous solvent or distill the solvent over a suitable drying agent. |
FAQs: Aldol (B89426) Condensation Involving Ethanones
Low yields in aldol condensations, where this compound can act as the nucleophile (enolate) or electrophile, are often due to equilibrium issues or side reactions.
Question: My aldol condensation has a low yield. What are the primary reasons?
Answer: Low yields in aldol condensations can often be attributed to:
-
Unfavorable Equilibrium: The initial aldol addition is a reversible reaction, and the equilibrium may favor the starting materials, especially with ketones.[8] Driving the reaction to completion by removing water to form the enone product can help shift the equilibrium.
-
Side Reactions: Several competing reactions can reduce your yield.[8]
-
Self-condensation: In a crossed aldol reaction, the enolizable ketone (like acetophenone) can react with itself.[8]
-
Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens (like benzaldehyde) with a strong base, it can disproportionate into an alcohol and a carboxylic acid.[8]
-
Polymerization: Aldehydes are particularly prone to polymerization in the presence of acid or base.[8]
-
Question: I am performing a crossed aldol condensation with acetophenone (B1666503) and an aldehyde, but I'm getting a mixture of products. How can I improve selectivity?
Answer: To achieve a single major product in a crossed aldol condensation:
-
Use a Non-Enolizable Partner: One of the carbonyl compounds should not have α-hydrogens, meaning it cannot form an enolate. Aromatic aldehydes like benzaldehyde (B42025) are common choices for this.[8]
-
Use a More Reactive Aldehyde: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate and attack the aldehyde.[8]
-
Directed Aldol Reaction: For maximum control, pre-form the enolate of the ketone (e.g., acetophenone) using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Then, add the second carbonyl compound (the electrophile).[9]
Caption: Competing pathways in a crossed aldol condensation.
Experimental Protocols
Protocol 1: Synthesis of Acetophenone via Friedel-Crafts Acylation
This protocol describes a general procedure for the acylation of benzene (B151609) with acetic anhydride (B1165640).
Materials:
-
Anhydrous benzene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
5% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a dropping funnel and a reflux condenser. An outlet for HCl gas should be directed to a gas trap.[3]
-
Initial Charge: To the flask, add anhydrous benzene (40 mL) and anhydrous aluminum chloride (20 g).[3]
-
Addition of Acylating Agent: From the dropping funnel, add acetic anhydride (6.0 mL) dropwise to the stirred mixture. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[3]
-
Reaction: After the addition is complete, heat the mixture in a water bath to maintain a gentle reflux for approximately 30 minutes, or until the evolution of HCl gas ceases.[3]
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice in a beaker. This will hydrolyze the aluminum chloride complex.
-
Workup:
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and then remove the solvents by distillation.[3]
-
Purification: Purify the crude acetophenone by fractional distillation, collecting the fraction that boils between 198-202°C.[3]
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound product
-
Silica (B1680970) gel (for column chromatography)
-
Appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) mixture)
-
Chromatography column, flasks, etc.
Procedure:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[10]
-
Elution:
-
Begin eluting with the least polar solvent (or solvent mixture).
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
identifying and minimizing side reactions in Suzuki coupling of ethanone
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving ethanone (acetophenone) derivatives. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions, ensuring successful and efficient coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when performing a Suzuki coupling with acetophenone (B1666503) derivatives?
A1: When using acetophenone derivatives, particularly those with a boronic acid group on the phenyl ring (e.g., 4-acetylphenylboronic acid) or a halogen on the phenyl ring (e.g., 4-bromoacetophenone), you are likely to encounter three main side reactions:
-
Homocoupling: The self-coupling of two boronic acid molecules to form a symmetrical biaryl. For example, the homocoupling of 4-acetylphenylboronic acid results in 4,4'-diacetylbiphenyl.[1] This is often promoted by the presence of oxygen and palladium(II) species.[1][2]
-
Protodeboronation: The cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[3][4] This is a common issue with electron-deficient boronic acids like 4-acetylphenylboronic acid.[1][3]
-
Dehalogenation: The reduction of the aryl halide, where the halogen atom is replaced by a hydrogen atom. This side reaction can be promoted by certain bases and solvents.[5]
Q2: Why is 4-acetylphenylboronic acid more prone to side reactions like homocoupling?
A2: The acetyl group is electron-withdrawing, which makes the attached phenyl ring electron-deficient. Electron-deficient arylboronic acids are known to be more susceptible to side reactions, including homocoupling and protodeboronation, compared to electron-rich or electronically neutral arylboronic acids.[1][3]
Q3: How does the presence of oxygen affect the reaction?
A3: Oxygen can significantly promote the homocoupling of the boronic acid.[2] It can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the undesired homocoupled product.[1] Therefore, rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.
Q4: Can the choice of palladium catalyst and ligand influence the outcome of the reaction with acetophenone derivatives?
A4: Absolutely. For electron-deficient substrates like 4-acetylphenylboronic acid, the use of bulky, electron-rich phosphine (B1218219) ligands is often beneficial. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) can improve the rate of the desired cross-coupling reaction relative to side reactions.[1][3] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can also help to minimize side reactions that are promoted by Pd(II) species.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of homocoupled byproduct (e.g., 4,4'-diacetylbiphenyl) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[1][2] |
| Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Alternatively, ensure efficient in-situ reduction of the Pd(II) precatalyst by the phosphine ligand or by adding a mild reducing agent.[1] | |
| Significant amount of protodeboronation (loss of the boronic acid group) | The reaction temperature is too high, or the reaction time is too long. | Optimize the reaction temperature and time. Lowering the temperature may suppress side reactions more than the desired coupling. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.[1] |
| The base is too strong or not suitable for the substrate. | Screen different bases. Weaker bases such as K₃PO₄ or Cs₂CO₃ are often effective for electron-deficient boronic acids.[1][3] | |
| Presence of protic impurities (e.g., water) when not intended as a co-solvent. | Use anhydrous solvents and reagents. | |
| Formation of dehalogenated byproduct | The palladium catalyst forms a palladium-hydride (Pd-H) species. | Avoid using solvents that can act as a hydride source, such as alcohols, if possible. The choice of base can also influence the formation of Pd-H species.[5] |
| Low or no yield of the desired product | Inefficient catalyst turnover or catalyst decomposition. | For electron-deficient substrates, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the desired catalytic cycle.[3] |
| Poor quality or degradation of the boronic acid. | Use high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol (B44631) ester) which can generate the boronic acid in situ.[3][6] | |
| Inappropriate choice of base. | The base is crucial for activating the boronic acid. An empirical screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often necessary to find the optimal conditions.[1][7] |
Quantitative Data on Minimizing Homocoupling
The following table provides illustrative data on the effect of various reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct in the Suzuki coupling of an aryl halide with 4-acetylphenylboronic acid.
| Entry | Catalyst | Ligand | Base | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Air | 45 | 30 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Argon | 75 | 10 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Argon | 92 | <5 |
| 4 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Argon | 88 | <5 |
Note: These are representative values and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-Bromoacetophenone with an Arylboronic Acid
This protocol is optimized to minimize side reactions.
Reagents and Materials:
-
4-Bromoacetophenone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoacetophenone, the arylboronic acid, and K₃PO₄.
-
In a separate flask, dissolve Pd₂(dba)₃ and SPhos in degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add degassed water to achieve a dioxane/water ratio of approximately 4:1.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Visualizations
Catalytic Cycles
Caption: Catalytic cycles for the desired Suzuki coupling and the competing homocoupling side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
Technical Support Center: Purification of Ethanone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of ethanone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives, providing potential causes and solutions in a clear question-and-answer format.
Recrystallization Issues
Q1: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What can I do?
A1: "Oiling out," where the compound separates as a liquid, is a common problem, especially with low-melting point solids.[1]
-
Possible Causes & Solutions:
-
Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
High solute concentration: The solution may be supersaturated. Try adding a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Inappropriate solvent: The boiling point of the solvent might be higher than the melting point of your compound.[1] Consider a lower-boiling point solvent or a different solvent system. A good starting point for solvent selection is to use a solvent with a similar functional group to your this compound derivative.[1]
-
Impurity presence: Significant impurities can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step like column chromatography.
-
Q2: No crystals are forming after cooling the recrystallization solution. What should I do?
A2: This is a common issue that can often be resolved with a few simple techniques.
-
Possible Causes & Solutions:
-
Too much solvent: The solution may not be saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Supersaturation: The solution may be supersaturated and requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[1]
-
Insufficient cooling: Ensure the flask has been cooled in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize crystal formation.[1]
-
Q3: The yield of my recrystallized this compound derivative is very low. How can I improve it?
A3: Low yield can be frustrating, but there are several factors to consider to optimize your recovery.
-
Possible Causes & Solutions:
-
Compound solubility: Your compound may be too soluble in the cold solvent.[1] Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of dissolved product.[1] You could also try a different solvent system where the compound has lower solubility at cold temperatures.
-
Premature crystallization: If you performed a hot filtration step, the product may have crystallized prematurely on the filter paper or in the funnel. Use a pre-heated funnel and flask for the hot filtration.[1]
-
Incomplete transfer: Ensure all crystals are quantitatively transferred from the flask to the filter funnel during collection.
-
Chromatography & Extraction Issues
Q4: I am having difficulty separating regioisomers of my substituted acetophenone (B1666503) using column chromatography. What can I do?
A4: Regioisomers often have very similar polarities, making their separation challenging.
-
Possible Causes & Solutions:
-
Inappropriate stationary phase: Standard silica (B1680970) gel may not provide sufficient selectivity. Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Suboptimal mobile phase: The polarity of your eluent may not be ideal for resolving the isomers. Try a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture. Experiment with different solvent systems to maximize the difference in retention factors (Rf) between the isomers.
-
Column overloading: Overloading the column can lead to poor separation. Use an appropriate amount of crude material for the size of your column.
-
Q5: How can I remove unreacted starting materials, such as the aromatic hydrocarbon, from my Friedel-Crafts acylation reaction mixture?
A5: Unreacted starting materials are a common impurity in Friedel-Crafts reactions.
-
Possible Causes & Solutions:
-
Column Chromatography: This is often the most effective method. A non-polar starting material will typically elute before the more polar ketone product on a normal-phase column (e.g., silica gel).
-
Liquid-Liquid Extraction: If the starting material is non-polar and the this compound derivative has some polarity, a liquid-liquid extraction with immiscible solvents (e.g., hexane (B92381) and a more polar solvent) might be effective.
-
Recrystallization: If the solubility difference between the starting material and the product is significant in a particular solvent, recrystallization can be a viable option.
-
Q6: My purified this compound derivative is still colored. How can I remove colored impurities?
A6: Colored impurities can often be removed with an additional treatment step.
-
Possible Causes & Solutions:
-
Adsorbent treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which are then removed by hot filtration.[1] Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
-
Data Presentation: Purity & Yield
The following tables summarize typical quantitative data for the purification of this compound derivatives using various techniques. Note that actual results will vary depending on the specific compound, the nature and amount of impurities, and the experimental conditions.
Table 1: Recrystallization of this compound Derivatives
| This compound Derivative | Initial Purity (by GC-MS/HPLC) | Purity after Recrystallization | Typical Yield | Common Impurities Removed |
| 1-(3-Bromopyridin-2-yl)this compound | ~95% | >99% | 70-85% | Starting materials, side-products |
| 2,2-Dibromo-1,2-diphenyl-1-ethanone | ~90-95% | >98% | 70-90% | Minor impurities |
| 1-(2-naphthalenyl)this compound | Crude | Solid (purity not specified) | Not specified | Byproducts from Friedel-Crafts acylation |
Table 2: Column Chromatography of this compound Derivatives
| This compound Derivative | Initial Purity | Purity after Chromatography | Typical Yield | Stationary Phase | Mobile Phase Example |
| 2,2-Dibromo-1,2-diphenyl-1-ethanone | 70-90% | >99% | 80-95% | Silica Gel | Hexane/Ethyl Acetate Gradient |
| General Aromatic Ketones | Variable | >99% | 70-90% | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol (B129727) |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of this compound derivatives and may require optimization.[1]
-
Solvent Selection: Choose a suitable solvent or solvent system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.[1] Common systems include ethanol/water or acetone/hexane.[1]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol, acetone) and gently heat to dissolve the solid.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Induce Crystallization: While the solution is still warm, add the "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy.[1] If it becomes too cloudy, add a few drops of the "good" solvent until it clears.[1]
-
Cooling: Allow the flask to cool slowly to room temperature without disturbance to encourage the formation of large crystals.[1]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.[1]
-
Drying: Dry the purified crystals under vacuum, for example, in a desiccator.[1]
Protocol 2: General Column Chromatography Procedure
This protocol outlines a general procedure for the purification of this compound derivatives using column chromatography.
-
Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (typically silica gel) and a mobile phase system that provides good separation of your target compound from impurities based on TLC analysis.
-
Column Packing: Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Protocol 3: Liquid-Liquid Extraction with Bisulfite
This protocol is useful for removing aldehydes and some reactive ketones from a mixture.[2]
-
Dissolution: Dissolve the mixture containing the this compound derivative in a water-miscible solvent like methanol or dimethylformamide.[2]
-
Bisulfite Addition: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[2]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) and water to the separatory funnel and shake again.[2]
-
Separation: Allow the layers to separate. The charged bisulfite adduct of the reactive ketone will be in the aqueous layer, while the desired, less reactive this compound derivative will remain in the organic layer.[2]
-
Work-up: Separate the organic layer, wash it with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent to isolate the purified product.
Visualizations
Diagram 1: General Workflow for this compound Derivative Purification
Caption: A logical workflow for the purification and analysis of this compound derivatives.
Diagram 2: Troubleshooting Recrystallization Issues
Caption: A troubleshooting guide for common recrystallization problems.
Diagram 3: Experimental Workflow for Column Chromatography
Caption: A step-by-step workflow for purification by column chromatography.
References
improving the regioselectivity of Friedel-Crafts acylation for ethanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the regioselectivity of Friedel-Crafts acylation for ethanone synthesis.
Troubleshooting Guide
Problem 1: Low Yield of Acylated Product
Question: I am experiencing a low yield of my desired this compound product. What are the potential causes and how can I resolve this?
Answer: Low yields in Friedel-Crafts acylation can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2] Ensure that the catalyst is anhydrous and has been stored correctly to prevent deactivation. Using a fresh or properly stored container of the Lewis acid is advisable.[3]
-
Insufficient Reaction Time or Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider moderately increasing the temperature or extending the reaction time.[3]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can deactivate it towards electrophilic substitution, hindering the reaction.[1] In such cases, employing a more potent Lewis acid or a more reactive acylating agent may be necessary.
-
Improper Workup: Product loss can occur during the workup phase. Quenching the reaction by pouring the mixture onto a combination of ice and concentrated HCl with vigorous stirring can help. If an emulsion forms, adding a saturated solution of NaCl (brine) can aid in separating the layers.[2]
Problem 2: Poor Regioselectivity (Mixture of ortho and para Isomers)
Question: My reaction is producing a significant amount of the undesired isomer. How can I improve the regioselectivity for the desired this compound product?
Answer: Achieving high regioselectivity, particularly favoring the para isomer, is a common challenge. Several factors influence the ortho/para ratio.
-
Solvent Choice: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product, while polar solvents can facilitate migration to the less sterically hindered para position.[4] For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-substituted (kinetic) product, whereas polar solvents like nitrobenzene (B124822) lead to the beta-substituted (thermodynamic) product.[2][5]
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the para isomer, which is often the kinetic product.[4] Conversely, higher temperatures can promote the formation of the thermodynamically more stable ortho isomer.[4]
-
Steric Hindrance: The size of both the acylating agent and any existing substituents on the aromatic ring can influence regioselectivity. Bulky groups will sterically hinder the ortho position, thus favoring para substitution.[1][6]
-
Catalyst Selection: The choice and amount of the Lewis acid can affect the product distribution. While stoichiometric amounts of catalysts like AlCl₃ are common, exploring milder Lewis acids or even Brønsted acids might offer better selectivity in certain cases.[7][8]
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for introducing an alkyl group?
A1: Friedel-Crafts acylation has two main advantages over alkylation. Firstly, the acyl group introduced is electron-withdrawing, which deactivates the aromatic ring and prevents polysubstitution.[1][7][8] In contrast, the alkyl group introduced during alkylation is activating, making the product more reactive than the starting material and leading to multiple alkylations.[9][10] Secondly, the acylium ion intermediate in acylation is stabilized by resonance and does not undergo carbocation rearrangements, which is a common issue in alkylation.[8][11] The resulting ketone can then be reduced to the desired alkyl group.[8]
Q2: Can I perform Friedel-Crafts acylation on an aromatic ring containing an amine or hydroxyl group?
A2: No, aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts acylation.[2] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid catalyst, forming a complex that deactivates the catalyst and the aromatic ring.[2][10]
Q3: Is it possible to achieve ortho-selectivity in Friedel-Crafts acylation?
A3: While para-selectivity is more common due to sterics, ortho-selectivity can be favored under certain conditions. The use of non-polar solvents can promote the formation of the ortho product.[4] Additionally, the presence of a directing group that can chelate with the Lewis acid and the incoming acyl group can favor substitution at the ortho position.
Q4: What is the role of the Lewis acid in the reaction mechanism?
A4: The Lewis acid, such as AlCl₃, coordinates to the acylating agent (e.g., acetyl chloride) to generate a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is the active electrophile that is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity of Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Major Product | Reference |
| Toluene (B28343) | Acetyl Chloride | AlCl₃ | Carbon Disulfide | 0 | p-methylacetophenone | [2] |
| Toluene | Acetyl Chloride | AlCl₃ | Nitrobenzene | 0 | Mixture of o and p | [2] |
| Anisole | Acetyl Chloride | AlCl₃ | Carbon Disulfide | Room Temp | p-methoxyacetophenone | [12] |
| Naphthalene | Acetyl Chloride | AlCl₃ | Carbon Disulfide | Room Temp | 1-acetylnaphthalene (kinetic) | [5] |
| Naphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene | Room Temp | 2-acetylnaphthalene (thermodynamic) | [5] |
| 3,3'-dimethylbiphenyl | Acetyl Chloride | AlCl₃ | 1,2-dichloroethane | Boiling | 4-acetyl-3,3'-dimethylbiphenyl | [13] |
Experimental Protocols
Representative Protocol for the Regioselective Synthesis of p-methylacetophenone
This protocol is a generalized procedure based on standard laboratory practices for Friedel-Crafts acylation.
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add anhydrous carbon disulfide (or dichloromethane) and anhydrous aluminum chloride. Cool the mixture to 0-5 °C in an ice bath.
-
Slow Addition of Acylating Agent: Slowly add acetyl chloride to the stirred suspension of aluminum chloride in the solvent.
-
Addition of Aromatic Substrate: To this mixture, add toluene dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure p-methylacetophenone.
Visualizations
Caption: Simplified mechanism of Friedel-Crafts acylation.
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Factors influencing regioselectivity in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reelmind.ai [reelmind.ai]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. alexandonian.com [alexandonian.com]
- 13. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in reactions involving ortho-substituted ethanones
Welcome to the technical support center for overcoming steric hindrance in reactions involving ortho-substituted acetophenones. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges posed by sterically demanding substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with ortho-substituted acetophenones?
The main difficulty arises from steric hindrance. A substituent at the ortho-position (adjacent to the acetyl group) physically blocks the carbonyl carbon, impeding the approach of nucleophiles or reagents. This steric crowding can significantly decrease reaction rates, lower yields, or prevent the reaction from occurring altogether. Additionally, the ortho-substituent can influence the electronic properties of the acetyl group through "steric inhibition of resonance," where the acetyl group is twisted out of the plane of the aromatic ring, altering its reactivity.[1][2]
Q2: Are there general strategies to improve reaction success with these substrates?
Yes, several general approaches can be effective:
-
Increase Reaction Temperature: Supplying more thermal energy can help reacting molecules overcome the activation energy barrier imposed by steric hindrance.
-
Use Smaller Reagents: When possible, selecting smaller, less bulky nucleophiles or reagents can facilitate easier access to the sterically shielded carbonyl group.
-
Employ Catalysis: Utilizing specialized catalysts can provide an alternative reaction pathway with a lower activation energy, bypassing the sterically demanding uncatalyzed route. Organocatalysts and transition metal catalysts are often employed.[3][4]
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Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for accelerating reactions with sterically hindered substrates.[5][6][7] Microwaves provide rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating.[6][8]
Q3: How does microwave irradiation specifically help overcome steric hindrance?
Microwave energy efficiently transfers energy to polar molecules, causing rapid internal heating.[6][7] This leads to higher localized temperatures than conventional oil baths, which can provide the necessary energy to overcome the steric barrier. This technique has been successfully used in Mannich reactions and the synthesis of chalcones from substituted acetophenones, offering advantages like faster reaction times, cleaner products, and often solvent-free conditions.[5][8][9]
Troubleshooting Guides by Reaction Type
Nucleophilic Addition: Grignard Reactions
Problem: My Grignard reaction with an ortho-substituted acetophenone (B1666503) is giving very low yield of the tertiary alcohol, and I am recovering most of my starting material.[10]
Possible Causes & Troubleshooting Steps:
-
Steric Hindrance: The primary cause is the difficulty of the bulky Grignard reagent accessing the hindered carbonyl.
-
Solution 1: Use a More Reactive Grignard Reagent: Switch from an alkylmagnesium chloride (RMgCl) to a bromide (RMgBr) or iodide (RMgI), which can be more reactive.
-
Solution 2: Add a Lewis Acid: Incorporating a Lewis acid like cerium(III) chloride (CeCl₃) (the Luche reduction conditions can be adapted) can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack.
-
Solution 3: Increase Temperature: While Grignard reactions are often run at low temperatures, carefully increasing the temperature or allowing the reaction to warm to room temperature for a longer period may improve conversion.
-
-
Side Reactions: The Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate, or as a reducing agent, especially with bulky ketones.[10]
-
Solution: Use an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents and may favor the addition pathway.
-
Olefination: The Wittig Reaction
Problem: The Wittig reaction with my ortho-substituted acetophenone is slow and results in a poor yield of the desired alkene.[11]
Possible Causes & Troubleshooting Steps:
-
Reduced Ketone Reactivity: Steric hindrance around the ketone is the most likely culprit, slowing down the initial attack of the ylide.[11]
-
Solution 1: Use a More Reactive Ylide: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are significantly more reactive than stabilized ylides and are more likely to react with hindered ketones.[12]
-
Solution 2: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig ylides. This is often the preferred method for reacting with sterically hindered ketones.[11]
-
Solution 3: Increase Reaction Temperature: Refluxing in a higher-boiling solvent like THF or toluene (B28343) may be necessary to drive the reaction to completion.
-
Reduction Reactions
Problem: The reduction of my ortho-substituted acetophenone with sodium borohydride (B1222165) (NaBH₄) is sluggish and incomplete.
Possible Causes & Troubleshooting Steps:
-
Slow Hydride Delivery: The ortho-substituent impedes the approach of the borohydride complex to the carbonyl carbon.
-
Solution 1: Use a Less Hindered Hydride Source: Lithium aluminium hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and can be effective where NaBH₄ fails. However, it requires anhydrous conditions and a more careful workup.
-
Solution 2: Catalytic Hydrogenation: This method can be highly effective for hindered ketones. Catalysts like Pd/C, PtO₂, or specialized asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) can provide high conversion and, in the asymmetric case, high enantioselectivity.[13][14]
-
Solution 3: Consider Biocatalysis: Certain microorganisms or isolated enzymes can reduce bulky ketones with high chemoselectivity and enantioselectivity, offering a green alternative.[15]
-
Palladium-Catalyzed Cross-Coupling Reactions
Problem: I am attempting an α-arylation of an ortho-substituted acetophenone, but the reaction is not proceeding efficiently.
Possible Causes & Troubleshooting Steps:
-
Inefficient C-H Activation/Coupling: The steric bulk can hinder the formation of the necessary palladium-enolate or interfere with the reductive elimination step.
-
Solution 1: Ligand Optimization: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos are often required to promote the desired coupling with sterically demanding substrates.[16]
-
Solution 2: Base and Solvent Screening: The base and solvent system can dramatically influence the outcome. Strong, non-nucleophilic bases like NaO-t-Bu or LHMDS are commonly used. Aprotic polar solvents or non-polar aromatic solvents like toluene may be effective.
-
Solution 3: Alternative Coupling Strategy: If direct α-arylation is failing, consider an alternative route. For instance, α-bromination of the acetophenone followed by a Suzuki or Stille coupling may be a more viable two-step approach.
-
Quantitative Data Summary
The following table summarizes yields for the microwave-assisted synthesis of chalcones (a Claisen-Schmidt condensation), demonstrating the effectiveness of this technique for hindered substrates.
Table 1: Microwave-Assisted Synthesis of Chalcones from Substituted Acetophenones
| Acetophenone Substrate | Aldehyde | Catalyst / Conditions | Time (min) | Yield (%) | Reference |
| 4-Methoxyacetophenone | 4-Methoxybenzaldehyde | Boric Acid (20 mol%), 160 °C, MW | 20 | 95 (conversion) | [8] |
| o-Hydroxy acetophenone | Benzaldehyde | Anhydrous K₂CO₃, Solvent-free, MW | 3-5 | 85-90 | [9] |
| o-Hydroxy acetophenone | 4-Chlorobenzaldehyde | Anhydrous K₂CO₃, Solvent-free, MW | 3-5 | 85-90 | [9] |
| Acetophenone | 4-Hydroxybenzaldehyde | NaOH, Ethanol (B145695), MW | 1.5 | 98 | [6] |
| 4-Chloroacetophenone | 4-Hydroxybenzaldehyde | NaOH, Ethanol, MW | 2 | 90 | [6] |
Detailed Experimental Protocol
General Protocol for Microwave-Assisted Claisen-Schmidt Condensation
This protocol provides a general method for synthesizing chalcones from ortho-substituted acetophenones and aromatic aldehydes, adapted from literature procedures.[8][9]
Materials:
-
Ortho-substituted acetophenone (1.0 mmol)
-
Aromatic aldehyde (1.1 mmol)
-
Catalyst: Anhydrous potassium carbonate (K₂CO₃) or Boric Acid (H₃BO₃) (approx. 0.2 - 0.5 mmol)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Dedicated microwave reactor with temperature and pressure controls
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation: To the microwave reaction vessel, add the ortho-substituted acetophenone (1.0 mmol), the aromatic aldehyde (1.1 mmol), and the chosen catalyst (e.g., anhydrous K₂CO₃). If a solvent-free reaction is intended, ensure the reagents are well-mixed.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-160 °C) for a predetermined time (e.g., 5-20 minutes). Monitor the reaction progress by TLC if possible.
-
Workup: After irradiation, allow the vessel to cool to room temperature. Add ethanol (10-15 mL) to the crude reaction mixture and stir to dissolve the product. In some cases, the product may precipitate upon cooling.
-
Isolation: If the product precipitates, collect the solid by vacuum filtration through a Buchner funnel. Wash the solid with a small amount of cold water or a water/ethanol mixture to remove the catalyst and any unreacted aldehyde.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, MS, m.p.).
Safety Precautions:
-
Always use a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not safe for laboratory use.
-
Ensure reaction vessels are not filled more than two-thirds of their volume.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Steric shielding of the carbonyl group by an ortho-substituent.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient large scale microwave assisted Mannich reactions using substituted acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
Technical Support Center: Managing Protodebromination in Ethanone Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively manage protodebromination as a side reaction during ethanone coupling experiments.
Troubleshooting Guide
Question: I am observing a significant amount of the protodebrominated side-product (this compound) in my cross-coupling reaction with a bromothis compound derivative. What are the likely causes and how can I mitigate this?
Answer:
Significant protodebromination, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyura and Heck couplings.[1] This unwanted reaction consumes your starting material and complicates purification. The primary causes can be traced back to the reaction conditions and the stability of the catalytic intermediates.
Here is a step-by-step guide to troubleshoot and minimize protodebromination:
1. Re-evaluate Your Catalyst System:
-
Issue: The oxidative addition of the palladium catalyst to the aryl bromide may be slow or reversible, or the subsequent steps in the catalytic cycle (transmetalation or reductive elimination) may be too slow. This increases the lifetime of palladium-hydride species that can lead to protodebromination.
-
Solutions:
-
Ligand Choice: The electronic and steric properties of the phosphine (B1218219) ligand are critical. While sterically hindered ligands are often used to promote difficult couplings, they can sometimes paradoxically impede the desired reaction, allowing side reactions like protodeboronation (a related issue in Suzuki couplings) to become more prominent.[2] Consider screening a variety of ligands, including both electron-rich and electron-poor options, as well as those with different steric bulk. Buchwald and trialkylphosphine ligands are known to accelerate oxidative addition.[3]
-
Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the formation of the active Pd(0) catalyst. Ensure you are using a high-quality precursor and consider pre-catalyst systems that are known for their efficiency.
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to an increase in side reactions. Optimization of the catalyst loading, often in the range of 0.25-5 mol%, is recommended.[4]
-
2. Optimize the Base and Solvent System:
-
Issue: The base and solvent play a crucial role in the catalytic cycle and can also promote protodebromination. The presence of water or other protic sources is a major contributor to this side reaction.
-
Solutions:
-
Choice of Base: The strength and type of base are important. For Suzuki couplings, bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are common.[3][5] The base's role is to activate the boronic acid, but overly strong bases or the presence of hydroxide (B78521) can accelerate protodeboronation.[2] A thorough screening of bases is often necessary.
-
Anhydrous Conditions: Rigorously dry all solvents and reagents. The use of anhydrous solvents (e.g., dioxane, THF, DMF) is critical. Consider running the reaction under inert atmosphere (e.g., argon or nitrogen) to exclude moisture. While some Suzuki couplings with K₃PO₄ may require a small amount of water to function, excess water will promote protodebromination.[3]
-
Solvent Polarity: The polarity of the solvent can affect catalyst stability and reaction rates. Aprotic polar solvents like DMF or DMSO are often used, but screening different solvents is advisable.[6]
-
3. Control Reaction Parameters:
-
Issue: High temperatures and long reaction times can lead to catalyst decomposition and an increase in side reactions.
-
Solutions:
-
Lower Reaction Temperature: Decreasing the reaction temperature can sometimes reduce the rate of protodebromination more significantly than the rate of the desired coupling reaction.[6]
-
Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS. Once the starting material is consumed, work up the reaction to avoid prolonged heating that could lead to product degradation or increased side-product formation. Microwave-assisted synthesis can often reduce reaction times, minimizing the opportunity for catalyst decomposition.[6]
-
4. Consider Alternative Coupling Partners and Strategies:
-
Issue: The stability of the coupling partner, particularly boronic acids in Suzuki reactions, can be a limiting factor.
-
Solutions:
-
Boronic Acid Derivatives: For Suzuki couplings, consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[1] These reagents employ a "slow release" strategy, keeping the concentration of the reactive boronic acid low throughout the reaction, which minimizes side reactions.[1]
-
Alternative Coupling Reactions: If protodebromination remains a persistent issue, consider alternative cross-coupling reactions that do not use reagents prone to protonolysis. For example, a Stille coupling can be performed under anhydrous conditions, and the transmetalation step is often faster, reducing the lifetime of sensitive intermediates.
-
Frequently Asked Questions (FAQs)
Q1: What is protodebromination?
Protodebromination is a chemical reaction where a carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond. In the context of cross-coupling reactions, it is an undesired side reaction that leads to the formation of a hydrodehalogenated byproduct from the aryl halide starting material.[1]
Q2: Are electron-rich or electron-poor bromoethanones more susceptible to protodebromination?
Bromoethanones with electron-donating groups on the aromatic ring are generally more electron-rich. This can make the oxidative addition step of the catalytic cycle more challenging.[3] A slower oxidative addition can increase the opportunity for competing side reactions, potentially leading to more protodebromination.
Q3: How does the choice of halide (F, Cl, Br, I) affect the likelihood of protodebromination?
The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl > F. While using a more reactive halide like an aryl iodide might speed up the desired coupling reaction, the principles for avoiding protodehalogenation remain the same. The key is to ensure the subsequent steps in the catalytic cycle are fast enough to outcompete the side reaction.
Q4: Can I just add more of the bromothis compound starting material to drive the reaction to completion?
Adding an excess of one reagent can sometimes be a practical strategy in medicinal chemistry to obtain enough of the desired product for testing.[7] However, this does not address the underlying issue of the side reaction and will lead to lower yields based on the limiting reagent and more complex purification. It is generally better to optimize the reaction conditions to minimize the side reaction.
Q5: What analytical techniques are best for monitoring the formation of the protodebrominated product?
Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the progress of the reaction. They can be used to quantify the ratio of the desired coupled product to the protodebrominated this compound byproduct, allowing for effective optimization of reaction conditions.
Data on Reaction Parameter Optimization
The following tables summarize the impact of various reaction parameters on the outcome of this compound coupling reactions, with a focus on minimizing protodebromination.
Table 1: Effect of Different Bases on the Suzuki-Miyura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
| Entry | Base (2.0 mmol) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | NaHCO₃ | DMA | 100 | 24 | Good |
| 2 | NaOAc | DMA | 100 | 24 | Good |
| 3 | Na₂CO₃ | DMA | 100 | 24 | Excellent |
| 4 | K₂CO₃ | DMA | 100 | 24 | Good |
| 5 | Et₃N | DMA | 100 | 24 | Good |
Data adapted from a study on a magnetic supported palladium catalyst, highlighting that Na₂CO₃ provided the best conversion under these specific conditions.[4]
Table 2: Influence of Solvent on Heck Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 95 |
| 2 | DMA | 85 |
Data from a Heck reaction of 4-t-butylphenyl bromide with indene, indicating that the choice of solvent can significantly impact the yield.[6]
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyura Coupling of a Bromothis compound with Minimized Protodebromination
This protocol provides a general guideline. Specific conditions should be optimized for each substrate combination.
Materials:
-
Bromothis compound derivative (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)
-
Anhydrous co-solvent if necessary (e.g., water, carefully controlled amount)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: Ensure all glassware is oven-dried. The base should be freshly ground to a fine powder and dried under vacuum if necessary. Solvents should be passed through a solvent purification system or used from a freshly opened bottle of anhydrous grade.
-
Reaction Setup: To a Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the bromothis compound, the arylboronic acid, the base, and the palladium catalyst.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas three times to remove any oxygen.
-
Solvent Addition: Add the anhydrous solvent(s) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired coupled product from the protodebrominated byproduct and other impurities.
Visualizations
Caption: Troubleshooting workflow for minimizing protodebromination.
Caption: Competing reaction pathways in this compound coupling.
References
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the homocoupling of boronic acids in Suzuki-Miyaura reactions, particularly when using ethanone derivatives as substrates.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Use this guide to diagnose and resolve issues leading to the formation of undesired symmetrical biaryl byproducts in your Suzuki-Miyaura cross-coupling reactions.
Problem: Significant Formation of Homocoupled Byproduct
| Potential Cause | Recommended Action | Detailed Protocol |
| 1. Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. | See Protocol 1: Solvent Degassing |
| 2. Use of a Pd(II) Precatalyst | Switch to a Pd(0) precatalyst or add a mild reducing agent.[1][2][3] | See Protocol 2: Catalyst Selection and In-Situ Reduction |
| 3. Suboptimal Ligand Choice | Screen bulky, electron-rich phosphine (B1218219) ligands.[2][4][5] | Set up small-scale parallel reactions to compare ligands like SPhos, XPhos, or RuPhos with your current system. |
| 4. High Concentration of Boronic Acid | Add the boronic acid solution slowly to the reaction mixture.[3] | See Protocol 3: Slow Addition of Boronic Acid |
Problem: Low Yield of Desired Cross-Coupled Product
| Potential Cause | Recommended Action | Detailed Protocol |
| 1. Catalyst Deactivation | Ensure rigorous exclusion of oxygen and consider using a more robust ligand. | Follow Protocol 1 for degassing. Screen different ligands to find one that stabilizes the catalyst under your reaction conditions. |
| 2. Inefficient Transmetalation | Optimize the base and solvent system.[6] | Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., Dioxane/water, Toluene/water). |
| 3. Decomposition of Boronic Acid | Use a more stable boronic acid derivative, such as a pinacol (B44631) ester (Bpin) or MIDA boronate.[1] | Synthesize or purchase the corresponding boronate ester and use it in place of the boronic acid under appropriate conditions. |
Problem: Difficult Purification
| Potential Cause | Recommended Action |
| 1. Co-elution of Product and Homocoupled Byproduct | If homocoupling cannot be fully suppressed, explore alternative purification techniques. |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl.[1][2] This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: How does oxygen promote the homocoupling of boronic acids?
A2: Dissolved oxygen can oxidize the active palladium(0) catalyst to palladium(II) species.[2][5] These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst, as depicted in the reaction mechanism below. A key intermediate in this process is a palladium peroxo complex.[7][8][9]
Q3: I am using a Pd(II) precatalyst like Pd(OAc)₂. Can this cause homocoupling even without oxygen?
A3: Yes. Pd(II) salts can react directly with the boronic acid in a stoichiometric reaction to produce the homocoupled biaryl and Pd(0).[10][11] This is often a problem at the beginning of the reaction before the Pd(II) is fully reduced to the catalytically active Pd(0) state. To mitigate this, consider adding a mild reducing agent or switching to a Pd(0) precatalyst.[1][10]
Q4: Which ligands are best for suppressing homocoupling?
A4: Bulky, electron-rich phosphine ligands are generally recommended.[2][5] Ligands such as SPhos and XPhos can accelerate the reductive elimination step of the desired cross-coupling cycle. This reduces the lifetime of the diorganopalladium(II) intermediate, thereby minimizing the opportunity for side reactions like homocoupling to occur.[2][4]
Q5: Can the choice of base affect the amount of homocoupling?
A5: Yes, the base plays a crucial role in activating the boronic acid to form a more nucleophilic borate (B1201080) species, which is necessary for transmetalation.[6][12] The choice and stoichiometry of the base can influence reaction rates and selectivity. It is often beneficial to screen different bases (e.g., carbonates, phosphates) to optimize the desired cross-coupling over homocoupling.
Data on Prevention Strategies
The following table summarizes the qualitative effects of various strategies on minimizing boronic acid homocoupling.
| Strategy | Effect on Homocoupling | Typical Yield of Desired Product | Notes |
| No Preventative Measures | High | Low to Moderate | Significant byproduct formation is common. |
| Rigorous Degassing | Significantly Reduced | Moderate to High | Essential for suppressing the oxygen-mediated pathway.[1][13] |
| Use of Pd(0) Precatalyst | Reduced | High | Avoids the initial Pd(II)-mediated homocoupling.[1][2] |
| Addition of Mild Reducing Agent | Reduced | High | Effective when using Pd(II) precatalysts.[10] |
| Bulky, Electron-Rich Ligands | Significantly Reduced | High to Excellent | Promotes the desired catalytic cycle.[2][4] |
| Slow Addition of Boronic Acid | Reduced | High | Keeps the instantaneous concentration of boronic acid low.[3] |
Experimental Protocols
Protocol 1: Solvent Degassing
-
Inert Gas Sparging:
-
Freeze-Pump-Thaw:
-
Place the solvent in a Schlenk flask and seal it.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, open the flask to a high vacuum line to remove gases from above the solid solvent.
-
Close the flask to the vacuum and thaw the solvent completely.
-
Repeat this cycle at least three times for maximum efficiency.[3][14]
-
Protocol 2: Catalyst Selection and In-Situ Reduction
-
Using a Pd(0) Precatalyst:
-
In an inert atmosphere glovebox or under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly to the reaction flask containing the aryl halide, base, and ligand (if separate).
-
Add the degassed solvent, followed by the boronic acid.
-
-
Using a Pd(II) Precatalyst with a Mild Reducing Agent:
-
To a reaction flask containing the aryl halide, base, and ligand, add potassium formate (B1220265) (1-2 equivalents).[1][10]
-
Purge the flask with an inert gas.
-
Add the degassed solvent.
-
Add the Pd(II) precatalyst (e.g., Pd(OAc)₂) and proceed with the reaction.
-
Protocol 3: Slow Addition of Boronic Acid
-
Set up the reaction flask containing the aryl halide, base, catalyst, and ligand in the degassed solvent under an inert atmosphere.
-
In a separate flask, dissolve the boronic acid in a minimal amount of degassed solvent.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes.[3]
-
Heat the reaction to the desired temperature and monitor its progress.
Visual Guides
Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. scilit.com [scilit.com]
- 7. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
strategies to improve the stability of ethanone reaction intermediates
Welcome to the technical support center for ethanone reaction intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the stability and reactivity of these critical intermediates. The following troubleshooting guides and FAQs address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction is giving a low yield. What are the common causes and how can I fix it?
A1: Low yields in enolate alkylation reactions are often due to incomplete enolate formation or competing side reactions.
-
Incomplete Enolate Formation: For complete conversion of a ketone to its enolate, the base used must be significantly stronger than the resulting enolate. For simple ketones like this compound (pKa ≈ 20), weak bases like sodium ethoxide (conjugate acid pKa ≈ 16) will result in a low equilibrium concentration of the enolate.
-
Competing Side Reactions:
-
Aldol Condensation: The generated enolate can react with the remaining starting ketone. This is a common issue when enolate formation is not complete.[2]
-
Base-Induced Elimination: If your alkyl halide substrate is prone to elimination (e.g., secondary or tertiary halides), the enolate can act as a base. Use primary or methyl halides where possible.
-
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting workflow for low-yield enolate reactions.
Q2: My reaction on an unsymmetrical ketone is producing a mixture of regioisomers. How can I control which product is formed?
A2: The formation of two different enolates from an unsymmetrical ketone is a classic problem of regioselectivity, governed by kinetic versus thermodynamic control.[3]
-
Kinetic Control: Favors the formation of the less substituted enolate . This enolate forms faster because the proton on the less hindered α-carbon is removed more easily.[2][4]
-
Thermodynamic Control: Favors the formation of the more substituted, more stable enolate .[6]
-
Conditions: Use a weaker base (e.g., NaOEt, NaOH), a protic solvent (which allows for equilibration), and higher temperatures (room temperature or above).[5][6] These conditions allow the initially formed kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic product.[7]
-
Data Presentation: Conditions for Regioselective Enolate Formation
| Feature | Kinetic Enolate Control | Thermodynamic Enolate Control |
| Product | Less substituted enolate | More substituted (more stable) enolate |
| Base | Strong, bulky (e.g., LDA) | Weaker, smaller (e.g., NaOEt, NaOH) |
| Temperature | Low (-78 °C) | Higher (0 °C to reflux) |
| Solvent | Aprotic (e.g., THF, Et₂O) | Protic or Aprotic (Protic favors equilibrium) |
| Reaction Time | Short | Long (allows for equilibrium) |
| Reversibility | Irreversible deprotonation | Reversible deprotonation |
Logical Relationship: Kinetic vs. Thermodynamic Control
Caption: Conditions determining kinetic vs. thermodynamic enolate formation.
Q3: I'm observing polyhalogenation of my ketone under basic conditions. How do I achieve monohalogenation?
A3: Polyhalogenation occurs because the introduction of an electron-withdrawing halogen makes the remaining α-hydrogens even more acidic than those of the starting ketone.[8][9][10] This promotes further enolate formation and subsequent halogenation.[8][9][10]
-
Problem: Under basic conditions (e.g., NaOH/Br₂), once a small amount of enolate reacts, the resulting α-halo ketone is deprotonated even faster, leading to a runaway reaction that consumes all α-hydrogens.[11] This is the basis of the haloform reaction for methyl ketones.[6]
-
Solution 1 (For Monohalogenation): Use acidic conditions. Acid-catalyzed halogenation proceeds through an enol intermediate. The reaction is generally easier to control for monohalogenation.[12]
-
Solution 2 (Using a Base): To achieve monohalogenation under basic conditions, you must first completely and irreversibly convert the ketone to its enolate using a strong base like LDA at low temperature. Then, add one equivalent of the halogenating agent (e.g., Br₂). This ensures there is no starting ketone left to be deprotonated by the product enolate.[11]
Q4: My starting material has a chiral center at the α-carbon, but the product is a racemic mixture. Why am I losing stereochemical integrity?
A4: The loss of stereochemistry at the α-carbon is a direct consequence of the structure of the enolate intermediate. The deprotonation of the α-carbon changes its hybridization from sp³ (tetrahedral) to sp² (trigonal planar) in the enolate.[13] This planar intermediate is achiral. When this flat enolate is protonated or reacts with an electrophile, it can be attacked from either face with roughly equal probability, leading to a racemic or epimerized mixture of products.[11][13]
Experimental Protocols
Protocol: Regioselective Alkylation of an Unsymmetrical Ketone via Kinetic Enolate Formation
This protocol describes the formation of the kinetic lithium enolate of 2-methylcyclohexanone (B44802) using LDA, followed by alkylation with methyl iodide.
Materials:
-
2-methylcyclohexanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation (In situ):
-
In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF under inert gas.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Ensure the ketone is added slowly to the vortex of the stirred solution to prevent localized warming.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
-
Alkylation:
-
Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product (a mixture of 2,6-dimethylcyclohexanone (B152311) and 2,2-dimethylcyclohexanone, with the former predominating) via flash column chromatography.
This document synthesizes information from multiple sources to provide practical guidance. Always consult primary literature and safety data sheets before conducting any experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Enolate - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Video: Regioselective Formation of Enolates [jove.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Reactivity of Enolate Ions [jove.com]
troubleshooting guide for the synthesis of 1-(3-Bromopyridin-2-yl)ethanone
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromopyridin-2-yl)ethanone (B187598). This key intermediate is crucial in the development of various biologically active compounds.[1] This guide is designed to address common challenges encountered during its synthesis, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1-(3-Bromopyridin-2-yl)this compound?
A1: The primary synthetic strategies include:
-
Bromination of 2-Acetylpyridine (B122185): This method involves the direct bromination of 2-acetylpyridine. To avoid harsh conditions, reagents like N-Bromosuccinimide (NBS) are often used.[2]
-
Friedel-Crafts Acylation of 3-Bromopyridine (B30812): This approach uses an acetylating agent, such as acetyl chloride or acetic anhydride, with a Lewis acid catalyst like aluminum chloride.[2] However, Friedel-Crafts reactions on pyridine (B92270) rings can be challenging due to the electron-deficient nature of the ring.[2]
-
Grignard Reaction: This route involves preparing a pyridyl Grignard reagent from a bromopyridine, which is then reacted with an acetylating agent. Careful control of reaction conditions is essential to prevent side reactions.[2]
Q2: What are the key challenges associated with the synthesis of 1-(3-Bromopyridin-2-yl)this compound?
A2: Researchers may face several difficulties:
-
Low Reactivity of the Pyridine Ring: The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution reactions like Friedel-Crafts acylation.[2]
-
Side Reactions: Undesirable side reactions can lead to impurities. For instance, Friedel-Crafts acylation can result in isomeric byproducts, while Grignard reactions may produce bipyridyl compounds.[2]
-
Purification Challenges: Separating the desired product from starting materials, reagents, and byproducts can be complex and often requires careful optimization of techniques like column chromatography.[2][3]
-
Instability of Intermediates: Pyridyl Grignard reagents can be unstable and necessitate handling under strictly anhydrous conditions.[2]
Q3: What are the typical impurities that might be encountered?
A3: Potential impurities can include:[2]
-
Unreacted starting materials (e.g., 3-bromopyridine or 2-acetylpyridine).[2]
-
Isomeric byproducts from acylation at different positions on the pyridine ring.[2]
-
Over-brominated products in cases of harsh bromination conditions.[4]
-
Residual reagents such as Lewis acids or brominating agents.[2]
-
Degradation products if the compound is not stored properly.[2]
Q4: What are the safety considerations when handling 1-(3-Bromopyridin-2-yl)this compound?
A4: 1-(3-Bromopyridin-2-yl)this compound is classified as harmful if swallowed, causes skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[5] It is imperative to handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1-(3-Bromopyridin-2-yl)this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestions |
| Inefficient Bromination of 2-Acetylpyridine | Optimize the brominating agent (NBS is common) and reaction conditions (temperature, solvent). Monitor the reaction progress using TLC.[1] |
| Poor Activity in Friedel-Crafts Acylation | Ensure anhydrous conditions as Friedel-Crafts reactions are highly moisture-sensitive. Use a sufficient amount of Lewis acid catalyst and optimize the reaction temperature.[2] |
| Failure of Grignard Reagent Formation | The reaction of bromopyridines with magnesium can be slow. Use an auxiliary reagent like ethyl bromide to initiate the reaction.[2] Ensure all glassware, reagents, and solvents are strictly anhydrous.[2][4] |
| Catalyst Inactivity (for cross-coupling reactions) | Use fresh, properly stored palladium catalyst and ensure the reaction is conducted under an inert atmosphere (argon or nitrogen).[5] |
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
| Possible Cause | Troubleshooting Suggestions |
| Lack of Regioselectivity in Friedel-Crafts Acylation | The acylation of 3-bromopyridine can occur at different positions. Experiment with different solvents and lower the reaction temperature to favor the desired isomer.[2] |
| Side Reactions with Grignard Reagents | The formation of bipyridyl compounds is a common side reaction.[2] Consider using a less reactive Grignard reagent or inverse addition (adding the Grignard to the substrate).[2] |
| Protodebromination in Palladium-Catalyzed Reactions | This involves the replacement of the bromine atom with hydrogen. Ensure anhydrous conditions and use a milder base like K₃PO₄ or Cs₂CO₃.[6] |
| Homocoupling of Boronic Acid (in Suzuki coupling) | This is often promoted by the presence of oxygen. Rigorously degas all solvents and the reaction mixture.[6] |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Suggestions |
| Tailing on TLC and Column Chromatography | The basic nitrogen of the pyridine ring can interact with acidic silica (B1680970) gel. Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent.[3] |
| Poor Separation of Product and Impurities | Optimize the solvent system for column chromatography based on TLC analysis. A gradient of 5% to 20% ethyl acetate (B1210297) in hexane (B92381) is a good starting point.[3] A shallower gradient can improve the resolution of closely eluting compounds.[3] |
| Product Degradation on Silica Gel Column | The product can be sensitive to the acidic nature of silica gel.[3] Deactivate the silica gel with triethylamine or use a less acidic stationary phase like neutral or basic alumina.[3] |
Experimental Protocols
Protocol 1: Bromination of 2-Acetylpyridine
This protocol provides a general method for the bromination of 2-acetylpyridine.
Materials:
-
2-Acetylpyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic Acid (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate (B1220275) solution (if using Br₂)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetylpyridine in a suitable solvent like acetic acid.[1]
-
Addition of Brominating Agent: To the stirred solution, add the brominating agent (e.g., NBS) portion-wise at room temperature. Control the addition to manage any potential exotherm.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[1] If bromine was used, quench the excess by adding a solution of sodium thiosulfate until the red-brown color disappears.[1]
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with an organic solvent like ethyl acetate.[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 1-(3-Bromopyridin-2-yl)this compound.[1][3]
Data Presentation
Table 1: Physical and Chemical Properties of 1-(3-Bromopyridin-2-yl)this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Appearance | Solid, Low Melting Solid | [1] |
| Purity | >95% | [1] |
| Boiling Point | 246.0±25.0 °C (Predicted) | [7] |
| Density | 1.534±0.06 g/cm³ (Predicted) | [7] |
| Storage | Inert atmosphere, Room Temperature | [7] |
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 1-(3-Bromopyridin-2-yl)this compound.
Caption: Troubleshooting workflow for the synthesis of 1-(3-Bromopyridin-2-yl)this compound.
References
Technical Support Center: Scale-Up of Ethanone (Acetophenone) Synthesis
Welcome to the technical support center for ethanone (acetophenone) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important industrial reaction. Here you will find frequently asked questions, detailed troubleshooting guides, comparative data, and experimental protocols to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for acetophenone (B1666503) and their key scale-up considerations?
A1: The main industrial routes for producing acetophenone are the Friedel-Crafts acylation of benzene, the Hock process (as a byproduct), and the oxidation of ethylbenzene (B125841).[1][2] Each has distinct advantages and challenges at scale. Friedel-Crafts acylation offers a direct route but traditionally uses stoichiometric amounts of corrosive and moisture-sensitive catalysts like AlCl₃.[1][3] The Hock process, a dominant method for phenol (B47542) and acetone (B3395972) production, yields acetophenone as a byproduct, making its supply dependent on the demand for the primary products.[1][4] The oxidation of ethylbenzene can be performed under catalyst- and solvent-free conditions at high temperatures, but conversion rates may be modest.[1]
Q2: Why is Friedel-Crafts acylation a common choice, and what are its main limitations at scale?
A2: Friedel-Crafts acylation is a versatile and effective method for forming a C-C bond and attaching an acyl group to an aromatic ring.[5][6] A significant advantage is that the ketone product is less reactive than the starting material, which deactivates the ring and prevents further acylation (polysubstitution).[5][7] However, major limitations during scale-up include:
-
Catalyst: Traditional Lewis acid catalysts like AlCl₃ are corrosive, moisture-sensitive, and often required in stoichiometric amounts because they form a complex with the product ketone.[8][9] This generates a large volume of acidic, metal-containing waste.[3]
-
Safety: The reaction is exothermic, and managing heat transfer in large reactors is critical to prevent thermal runaway.[10][11]
-
Reagents: Acyl chlorides are corrosive and react with moisture.[12]
-
Substrate Scope: The reaction fails on aromatic rings with strongly deactivating groups (e.g., nitrobenzene).[7][8]
Q3: What are the key safety and environmental hazards to consider during the scale-up of acetophenone synthesis?
A3: Safety and environmental considerations are paramount. Key hazards include:
-
Thermal Runaway: The exothermic nature of the reaction requires robust cooling and temperature control, as the ratio of heat-transfer surface area to reaction volume decreases significantly at scale.[10][11]
-
Hazardous Reagents: Anhydrous aluminum chloride reacts violently with water. Acyl chlorides are corrosive and lachrymatory.[12][13] Benzene is a known carcinogen.
-
Byproduct Generation: The reaction liberates hydrogen chloride (HCl) gas, which is corrosive and must be scrubbed.[5]
-
Waste Streams: The aqueous quench of the AlCl₃ catalyst generates large volumes of acidic wastewater containing aluminum salts, which requires treatment.[1][3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Question: My yield dropped significantly after moving from a 1L flask to a 100L reactor. What are the likely causes and how can I fix this?
Answer: A drop in yield during scale-up is a common problem often related to physical processes rather than a change in the chemical reaction itself. The most frequent causes are related to mass and heat transfer.[14][15] Use the following decision tree to diagnose the issue.
Caption: Troubleshooting logic for addressing low yield at scale.
Issue 2: Poor Product Purity & Byproduct Formation
Question: My final product contains significant impurities, particularly the 2-acetylnaphthalene (B72118) isomer when reacting naphthalene (B1677914). How can I improve the regioselectivity?
Answer: The formation of isomers in the acylation of substrates like naphthalene is a classic example of kinetic versus thermodynamic control.[16][17][18]
-
Kinetic Control: At lower temperatures (e.g., 0°C in solvents like dichloromethane), the reaction is faster at the more reactive alpha-position (C1), leading to 1-acetylnaphthalene as the major product. This pathway has a lower activation energy.[16][19][20]
-
Thermodynamic Control: At higher temperatures and longer reaction times (e.g., in nitrobenzene), the reaction becomes reversible.[16][18] The initially formed 1-acetylnaphthalene, which is sterically hindered, can revert and rearrange to the more stable, less hindered beta-isomer (2-acetylnaphthalene).[16]
To favor the desired isomer, precisely control the reaction conditions. For 1-acetylnaphthalene (kinetic product), use low temperatures and a non-polar solvent. For 2-acetylnaphthalene (thermodynamic product), higher temperatures and a solvent that facilitates equilibrium are required.[16]
Issue 3: Difficult Product Isolation & Purification
Question: I'm struggling with the work-up. The catalyst quenching is highly exothermic and distillation yields are low due to hard-to-separate impurities. What are the best practices for purification at scale?
Answer: A challenging work-up is common. For the quench, a slow, controlled addition of the reaction mixture to ice and concentrated HCl is standard practice to hydrolyze the aluminum chloride complex.[12][16] For purification, several methods can be considered depending on the specific impurities:
-
Vacuum Distillation: This is the most common method for purifying acetophenone. It is effective at removing less volatile (heavier) and more volatile impurities.[21]
-
Recrystallization: If the product is a solid and impurities have different solubilities, recrystallization can be highly effective.[22]
-
Extractive Distillation: For impurities with very close boiling points, extractive distillation using a solvent like diethylene glycol can be employed to alter the relative volatilities and facilitate separation.[23]
Data Presentation
Table 1: Comparison of Industrial Synthesis Routes for Acetophenone
| Synthesis Route | Key Reactants | Typical Selectivity/Yield | Advantages at Scale | Disadvantages at Scale |
| Friedel-Crafts Acylation | Benzene, Acetyl Chloride/Acetic Anhydride, AlCl₃ | High selectivity | Direct, well-understood reaction; avoids poly-substitution.[5] | Corrosive, moisture-sensitive catalyst; large acidic waste stream; exothermic.[1][24] |
| Hock Process Byproduct | Cumene, Air | >90% of acetophenone is produced this way (as a byproduct).[1] | Utilizes byproduct from a large-scale commodity process (phenol/acetone).[4] | Production is tied to phenol demand; complex purification from other byproducts.[1][21] |
| Ethylbenzene Oxidation | Ethylbenzene, Air/Oxygen | ~74% selectivity at ~96% conversion (catalyzed).[1] | Can be run catalyst- and solvent-free; potentially greener.[1] | May require high pressure/temperature; can have lower conversion; byproduct formation (e.g., benzoic acid).[1][25] |
Experimental Protocols
Protocol 1: Kinetically Controlled Lab-Scale Synthesis of 1-Acetylnaphthalene[16]
This protocol is designed to favor the formation of the kinetic alpha-isomer.
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a nitrogen atmosphere. Use a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in dry dichloromethane (B109758) (CH₂Cl₂) under nitrogen. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.
-
Naphthalene Addition: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: Maintain the reaction temperature at 0°C and monitor its progress by TLC (Thin-Layer Chromatography). The reaction is typically complete within 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.
Mandatory Visualizations
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.flvc.org [journals.flvc.org]
- 12. websites.umich.edu [websites.umich.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. benchchem.com [benchchem.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jackwestin.com [jackwestin.com]
- 21. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 22. data.epo.org [data.epo.org]
- 23. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 24. CN102976912A - Method for preparing acetophenone - Google Patents [patents.google.com]
- 25. WO2014175670A1 - Method for synthesizing acetophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethanone Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of ethanone (acetophenone) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reaction mixtures?
A1: Common impurities depend on the synthetic route. For instance, in the production of acetophenone (B1666503) from the oxidation of ethylbenzene (B125841) or as a byproduct of the cumene (B47948) process for phenol (B47542) production, typical impurities include:
-
Phenol: Due to its similar boiling point and potential for azeotrope formation with acetophenone, it can be challenging to separate by simple distillation.[1]
-
2-Phenylpropionaldehyde (2-PPA) / Hydratropic Aldehyde: This impurity has a boiling point very close to acetophenone, making separation by conventional distillation difficult.[1]
-
Alpha-methylstyrene: A common light impurity.[1]
-
Cumene: Can be present as an unreacted starting material.[1]
-
Heavy diphenyl compounds and phenolic heavies: High molecular weight byproducts.[1]
-
Unreacted starting materials and reagents: Such as benzene (B151609) and acetic anhydride (B1165640) in Friedel-Crafts acylation.[2]
-
Stereoisomers: For example, in the synthesis of 2-phenylcyclopropyl this compound, the cis-isomer can form alongside the desired trans product.[3]
-
Polymeric materials: Can be formed through side reactions catalyzed by Lewis acids.[3]
Q2: Which purification method is best for my this compound reaction mixture?
A2: The optimal purification method depends on the nature and quantity of the impurities. Here's a general guide:
-
Distillation (Vacuum or Extractive): Highly effective for separating components with different boiling points. Vacuum distillation is preferred to lower the boiling point and prevent thermal decomposition.[1][2] Extractive distillation can be used to separate components with very close boiling points.[4][5]
-
Crystallization (Fractional Freezing): A suitable method for purifying crude acetophenone, especially for removing impurities that are difficult to separate by distillation.[6]
-
Liquid-Liquid Extraction: Useful for removing specific types of impurities. For example, an aqueous caustic wash can remove acidic impurities like phenol[1], and a sodium bisulfite wash can remove aldehydes and some reactive ketones.[7][8][9][10]
-
Column Chromatography: A versatile technique for separating a wide range of impurities, including isomers and byproducts with similar physical properties.[3][11][12][13][14][15]
Q3: How can I remove phenolic impurities from my acetophenone?
A3: Phenolic impurities can be effectively removed by washing the organic reaction mixture with an aqueous solution of a base, such as sodium hydroxide (B78521) (caustic soda).[1][2] The phenol reacts to form the water-soluble sodium phenate salt, which partitions into the aqueous layer and can be separated.[1]
Q4: Aldehydic impurities are co-distilling with my product. How can I remove them?
A4: Aldehydic impurities, such as 2-phenylpropionaldehyde, can be removed by washing the mixture with an aqueous sodium bisulfite solution.[1][7] The bisulfite forms a water-soluble adduct with the aldehyde, allowing it to be extracted into the aqueous phase.[1][8][9][10]
Troubleshooting Guides
Issue 1: Poor Separation During Distillation
| Potential Cause | Suggested Solution(s) |
| Close Boiling Points of Impurities | - Extractive Distillation: Introduce a solvent that alters the relative volatilities of the components. Oligomers of 1,2-glycols (e.g., diethylene glycol) can be effective for separating difficult-to-remove hydrocarbon impurities from acetophenone.[4]- Fractional Crystallization: Cool the crude acetophenone to selectively crystallize the pure product, leaving impurities in the liquid phase.[6] |
| Azeotrope Formation | - Azeotropic Distillation: If acetophenone forms an azeotrope with an impurity, consider adding a third component to break the azeotrope. |
| Insufficient Column Efficiency | - Increase Theoretical Plates: Use a longer distillation column or one with more efficient packing material to improve separation. A distillation apparatus with at least 10 theoretical plates is recommended for purifying acetophenone.[4]- Optimize Reflux Ratio: A higher reflux ratio (typically between 5:1 and 15:1) can enhance separation efficiency.[4] |
| Thermal Decomposition | - Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of acetophenone and minimize thermal degradation.[1][2] |
Issue 2: Product "Oils Out" During Recrystallization
| Potential Cause | Suggested Solution(s) |
| Solvent Boiling Point Higher Than Product Melting Point | - Choose a solvent or solvent system with a lower boiling point. |
| Supersaturated Solution Cooling Too Quickly | - Re-heat the solution to redissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly to promote crystal formation.[16] |
| High Concentration of Impurities | - Perform a preliminary purification step, such as a wash or a quick filtration through a silica (B1680970) plug, to remove a significant portion of the impurities before recrystallization.[16] |
Issue 3: Incomplete Removal of Impurities with Liquid-Liquid Extraction
| Potential Cause | Suggested Solution(s) |
| Insufficient Mixing | - Ensure vigorous shaking of the separatory funnel for an adequate amount of time (e.g., 30 seconds) to maximize contact between the two phases.[7] |
| Phase Separation Issues | - If using a caustic solution (e.g., NaOH) for extraction, ensure the concentration is appropriate (e.g., 5-30 wt%). Solutions less than 5 wt% may lead to poor phase separation due to similar densities.[1] |
| Incorrect pH | - When removing acidic or basic impurities, ensure the pH of the aqueous phase is adjusted appropriately to facilitate the formation of the water-soluble salt. |
| Insufficient Number of Extractions | - Perform multiple extractions with fresh portions of the aqueous solution to ensure complete removal of the impurity. |
Experimental Protocols
Protocol 1: Purification of Acetophenone by Vacuum Distillation
This protocol is suitable for removing impurities with significantly different boiling points from acetophenone.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Add the crude acetophenone to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure between 10 mm HgA and 100 mm HgA.[1]
-
Heating: Heat the distillation flask. The temperature will depend on the applied vacuum but typically ranges from 60°C to 120°C for the overhead stream.[1]
-
Fraction Collection:
-
Collect and discard the initial fraction ("forerun"), which will contain lower-boiling impurities like alpha-methylstyrene.[1]
-
Collect the main fraction of purified acetophenone at its boiling point under the applied vacuum.
-
Stop the distillation before all the material has vaporized to avoid concentrating high-boiling impurities in the final product.
-
-
Characterization: Analyze the purified acetophenone for purity using appropriate techniques (e.g., GC, HPLC, NMR).
Protocol 2: Removal of Phenolic Impurities by Caustic Wash
This protocol describes the removal of acidic impurities like phenol.
-
Dissolution: Dissolve the crude this compound mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Extraction:
-
Separation: Drain the lower aqueous layer containing the sodium phenate.
-
Washing:
-
Wash the organic layer with water to remove any residual sodium hydroxide.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in drying.[17]
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[2][17]
-
Filter or decant the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2][17]
-
Protocol 3: Removal of Aldehydes via Bisulfite Adduct Formation
This method is effective for removing aldehyde impurities.
-
Dissolution: Dissolve the crude this compound mixture in a water-miscible solvent like dimethylformamide (for aliphatic aldehydes/ketones) or methanol (B129727) (for aromatic aldehydes).[7][9]
-
Adduct Formation:
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite and shake vigorously for approximately 30 seconds.[7]
-
-
Extraction:
-
Add deionized water and a water-immiscible organic solvent (e.g., a 10% ethyl acetate (B1210297) in hexanes mixture).[7]
-
Shake vigorously and allow the layers to separate. The charged bisulfite adduct of the aldehyde will partition into the aqueous layer.
-
-
Separation and Washing:
-
Separate the organic layer.
-
Wash the organic layer multiple times with deionized water to remove any remaining bisulfite or dissolved adduct.[7]
-
-
Drying and Concentration:
Data Presentation
Table 1: Comparison of Acetophenone Purification Methods
| Purification Method | Target Impurities | Typical Purity Achieved | Recovery Rate | Reference |
| Vacuum Distillation | Volatile impurities (e.g., alpha-methylstyrene), heavy compounds | 98.0 - 99.5% | 90 - 99.5% | [1] |
| Extractive Distillation | Difficult-to-separate hydrocarbons | High purity | Not specified | [4] |
| Fractional Crystallization | Impurities with different freezing points | ~99% | ~60% in a single step | [6] |
| Caustic Extraction + Distillation | Phenol, 2-phenylpropionaldehyde | >99% | >99% | [1] |
Visualizations
References
- 1. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Synthesis of Acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 5. KR100348989B1 - Recovery and purification of high purity acetophenone by extractive distillation - Google Patents [patents.google.com]
- 6. US2507048A - Purifying crude acetophenone - Google Patents [patents.google.com]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. app.studyraid.com [app.studyraid.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Solvent Systems for Ethanone Crystallization
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the crystallization of ethanone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of selecting a solvent system for crystallization?
The ideal solvent system should exhibit high solubility for the this compound compound at elevated temperatures and low solubility at cooler temperatures. This temperature-dependent solubility differential is the driving force for crystallization and is crucial for achieving a high recovery yield. Additionally, the solvent should be unreactive with the compound, relatively volatile for easy removal, and should ideally keep impurities dissolved at all temperatures.[1][2]
Q2: How do I choose a starting solvent for my this compound derivative?
A good starting point is to apply the "like dissolves like" principle. Since this compound derivatives contain a ketone functional group, solvents like acetone (B3395972) or other ketones can be effective solubilizers.[3] However, a single solvent is often not ideal. A more robust approach involves screening a panel of solvents with varying polarities. A mixed solvent system, consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble), often provides better control over the crystallization process.[4][5]
Q3: What are the key characteristics of a good crystallization solvent?
A suitable solvent for crystallization should possess the following properties:
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High solubility at high temperatures: The solvent must completely dissolve the compound near its boiling point.[1][2]
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Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling to room temperature or below, maximizing yield.[1][2]
-
Appropriate boiling point: The boiling point should be high enough to allow for a significant solubility difference but low enough (ideally <100-110°C) to be easily removed from the crystals during drying.[6] A boiling point lower than the melting point of the compound is critical to prevent "oiling out".[4][6]
-
Inertness: The solvent must not react chemically with the compound being purified.[2]
-
Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]
Q4: When should I use a mixed solvent system (solvent/anti-solvent)?
A mixed solvent system is particularly useful when no single solvent meets all the required criteria. This method, often called anti-solvent crystallization, is used when your this compound compound is highly soluble in one solvent (the "good" solvent) even at low temperatures. By adding a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble, you can induce precipitation and control crystal formation.[4][5][8] This technique offers excellent control over supersaturation, which influences crystal size and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound derivatives.
Problem: No Crystals Form Upon Cooling
| Possible Cause | Troubleshooting Steps |
| Solution is not supersaturated | 1. Induce Nucleation: Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[4][9] 2. Add Seed Crystals: Introduce a tiny crystal of the pure this compound compound to the solution to initiate crystallization.[4][9] 3. Reduce Solvent Volume: Too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[4][10] |
| Cooling is insufficient | 1. Extend Cooling Time: Ensure the solution has cooled to room temperature undisturbed before moving it to an ice bath.[4] 2. Use a Colder Bath: If an ice-water bath is ineffective, consider a salt-ice bath or a laboratory-grade cooling unit for lower temperatures. |
| Compound is too soluble | 1. Add an Anti-Solvent: If using a single solvent, carefully add a miscible anti-solvent dropwise until the solution becomes slightly turbid, then warm slightly to redissolve and cool slowly.[4] |
Problem: Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point.[6][10]
| Possible Cause | Troubleshooting Steps |
| Cooling rate is too fast | 1. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from cold surfaces, before transferring to an ice bath. Slower cooling encourages orderly crystal lattice formation.[4][10] |
| Solvent boiling point is too high | 1. Select a Lower-Boiling Solvent: Choose a solvent or solvent mixture with a boiling point well below the melting point of your this compound derivative.[4][6] |
| High concentration of impurities | 1. Add Activated Charcoal: Impurities can depress the melting point. If colored impurities are present, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[4][10] 2. Add More Solvent: Return the mixture to the heat, add more of the "good" solvent to reduce saturation, and re-cool slowly.[9][10] |
Problem: Low Crystal Yield
| Possible Cause | Troubleshooting Steps |
| Compound is too soluble in cold solvent | 1. Maximize Cooling: Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to minimize the amount of product dissolved in the mother liquor.[4] 2. Optimize Anti-Solvent: If using a mixed solvent system, consider using a "poorer" anti-solvent or increasing the anti-solvent to solvent ratio. |
| Too much solvent was used | 1. Concentrate the Mother Liquor: If a large amount of product remains in the filtrate, you can recover it by evaporating some of the solvent and attempting a second crystallization.[10] |
| Premature crystallization during hot filtration | 1. Prevent Cooling: Use a pre-heated funnel and receiving flask for the hot filtration step to prevent the compound from crystallizing on the filter paper or funnel stem.[4] |
Problem: Final Product is Impure
| Possible Cause | Troubleshooting Steps |
| Rapid crystallization trapping impurities | 1. Slow the Crystallization Rate: Rapid crystal growth can trap impurities within the lattice.[10] Ensure the solution cools slowly and undisturbed. Using a slightly larger volume of solvent can also help. |
| Ineffective washing | 1. Wash Crystals Correctly: Wash the filtered crystals with a small amount of ice-cold solvent or anti-solvent to remove residual mother liquor without dissolving the product. Ensure the vacuum is disconnected before washing and then re-applied. |
| Co-crystallization of impurities | 1. Perform a Re-crystallization: Dissolve the impure crystals in a fresh batch of hot solvent and repeat the crystallization process. A second crystallization is often effective at removing stubborn impurities. 2. Select a Different Solvent System: Find a solvent system where the impurity has very high solubility, ensuring it remains in the mother liquor.[11] |
Data Presentation: Common Crystallization Solvents
The selection of a solvent is a critical step that influences yield, purity, and crystal morphology.[12][13] The following table summarizes key properties of common solvents used in crystallization.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Notes |
| Water | 100 | 80.1 | Very High | Good for polar compounds; non-flammable.[1][6] |
| Ethanol | 78 | 24.6 | High | A versatile and widely used solvent, often paired with water.[1][6] |
| Methanol | 65 | 33.0 | High | Lower boiling point than ethanol, similar properties.[6] |
| Acetone | 56 | 21.0 | Medium-High | Good for ketones, but its low boiling point can be challenging.[3][6] |
| Ethyl Acetate | 77 | 6.0 | Medium | Good for moderately polar compounds.[6] |
| Toluene | 111 | 2.4 | Low | High boiling point can be problematic; use with caution.[6] |
| Heptane / Hexane | 98 / 69 | 1.9 / 1.9 | Very Low | Excellent anti-solvents for polar compounds dissolved in polar solvents.[6] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol helps identify a suitable solvent or solvent pair for your this compound derivative.
-
Preparation: Place approximately 20-30 mg of your crude this compound compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise, vortexing after each drop, up to ~0.5 mL. Note if the solid dissolves at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable as a single-solvent system.
-
Heating: For solvents that did not dissolve the solid, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will show high solubility when hot and result in a large amount of precipitate when cold.
-
Mixed Solvent Test: If no single solvent is ideal, take a solvent in which the compound is highly soluble (a "good" solvent) and dissolve the compound in a minimal amount of it at room temperature. Add a miscible "poor" solvent (anti-solvent) dropwise until turbidity persists. Gently warm to clarify and then cool as described above.
Protocol 2: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound compound in an Erlenmeyer flask. Add a minimal amount of the selected "good" solvent and heat the mixture (e.g., on a hot plate) to the boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
(Optional) Hot Filtration: If insoluble impurities are present, or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration using a pre-heated funnel to remove them.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Mixed Solvent: To the hot solution of the "good" solvent, add the "poor" anti-solvent dropwise until the solution remains faintly cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.[4]
-
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum disconnected, add a small amount of ice-cold fresh solvent (or the anti-solvent) to the crystals to wash away the impure mother liquor. Reapply the vacuum to pull the wash liquid through.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass or place them in a desiccator.
Visualizations
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Analytical Techniques for Monitoring Ethanone Reaction Progress and Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the progress and assess the purity of ethanone reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring this compound reactions?
A1: The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2][3][4] Each technique offers unique advantages for monitoring reaction progress and determining product purity.
Q2: How can I quickly check the progress of my this compound reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring of a reaction's progress.[1][5] It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative and detailed analysis, techniques like HPLC or GC are recommended.[6][7]
Q3: What is the best method for determining the absolute purity of my final this compound product?
A3: For quantitative purity determination, HPLC is a robust and widely used method.[2][8] Quantitative NMR (qNMR) is another powerful technique for determining purity with high accuracy, especially when using a suitable internal standard.[9][10][11]
Q4: Can I use FTIR spectroscopy to monitor my reaction in real-time?
A4: Yes, in-situ FTIR spectroscopy can be used for real-time monitoring of chemical reactions by tracking the changes in vibrational bands corresponding to reactants and products.[12][13][14][15] This provides valuable kinetic information.
Q5: When should I choose GC-MS over HPLC for my analysis?
A5: GC-MS is ideal for volatile and thermally stable this compound derivatives. It provides excellent separation and structural information, making it powerful for identifying unknown impurities.[3] HPLC is more versatile for a wider range of compounds, including those that are non-volatile or thermally labile.[3]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing or Fronting | Column overload | Decrease the sample concentration or injection volume.[16] |
| Column contamination | Flush the column with a strong solvent or replace the guard column.[16][17] | |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[16] | |
| Retention Time Shifts | Inconsistent mobile phase composition | Prepare fresh mobile phase, ensuring accurate measurements. Use a gravimetric approach for preparation.[17][18] Consider using a mobile phase tracer to check for composition consistency.[17] |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature.[19] | |
| Column degradation | Replace the column if it has been used extensively or with aggressive mobile phases.[18] | |
| Baseline Noise or Drift | Air bubbles in the system | Degas the mobile phase and purge the pump.[19] |
| Contaminated mobile phase or detector cell | Use high-purity solvents and filter them.[16] Flush the detector flow cell.[19] | |
| Leaks in the system | Check and tighten all fittings.[18][19] | |
| Poor Resolution | Inadequate column selectivity | Optimize the mobile phase composition or try a different column chemistry.[20] |
| Incorrect flow rate | Verify and adjust the flow rate.[19] |
GC-MS Troubleshooting
| Problem | Potential Cause | Solution |
| Ghost Peaks | Carryover from previous injections | Run a blank solvent injection to clean the injector and column.[20] |
| Septum bleed | Use a high-quality, low-bleed septum and replace it regularly.[20] | |
| Peak Broadening | Slow injection speed | Use an autosampler for consistent and rapid injections.[21] |
| Column contamination | Bake out the column at a high temperature or trim the front end of the column.[20] | |
| Irreproducible Results | Inconsistent sample preparation | Ensure accurate and consistent sample dilution and handling.[20][22] |
| Leaks in the injection port | Check for leaks using an electronic leak detector and replace the septum and liner if necessary.[22] | |
| Baseline Instability | Contaminated carrier gas | Use high-purity carrier gas and install a gas purifier.[21] |
| Column bleed | Condition the column properly. If bleed is excessive, the column may need to be replaced.[21] |
Experimental Protocols
HPLC Method for this compound Purity Analysis
This protocol provides a general starting point for the reversed-phase HPLC analysis of an this compound derivative.[2][3][8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sample of this compound derivative
-
Reference standard of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase mixture of acetonitrile and water (e.g., 70:30 v/v). Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the specific this compound)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the purity based on the area percentage of the main peak relative to the total peak area.
GC-MS Method for Impurity Profiling
This protocol is a general guide for the analysis of volatile impurities in an this compound sample.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas, high purity)
-
Ethyl acetate (B1210297) (or other suitable solvent)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent like ethyl acetate to a final concentration of approximately 1 mg/mL.[3]
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50 - 400 m/z
-
-
Analysis: Inject the sample into the GC-MS system.
-
Data Interpretation: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Semi-quantify impurities based on their peak areas relative to the main product peak.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. study.com [study.com]
- 6. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical NMR [magritek.com]
- 12. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 13. Reaction Monitoring | Bruker [bruker.com]
- 14. An on-line approach to monitor ethanol fermentation using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. remspec.com [remspec.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
Validation & Comparative
Spectroscopic Validation of 1-(5-amino-2-methylphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 1-(5-amino-2-methylphenyl)ethanone (B1647496) and its structural isomers, 1-(3-amino-4-methylphenyl)this compound (B99372) and 1-(4-amino-3-methylphenyl)this compound. The structural elucidation of these closely related compounds is critical in synthetic chemistry and drug development, where precise molecular architecture dictates biological activity and chemical reactivity.
Due to the limited availability of public, experimentally verified spectra for 1-(5-amino-2-methylphenyl)this compound, this guide utilizes predicted spectroscopic data for this primary compound, based on established principles and computational models.[1][2] This is juxtaposed with available experimental and predicted data for its isomers to highlight the distinguishing spectroscopic features that enable their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-(5-amino-2-methylphenyl)this compound and its isomers.
Table 1: ¹H NMR Spectral Data (Predicted for 1-(5-amino-2-methylphenyl)this compound)
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | -CH₃ (Aryl) (ppm) | -C(O)CH₃ (Acetyl) (ppm) |
| 1-(5-amino-2-methylphenyl)this compound | H-3: ~6.8-7.0 (d); H-4: ~6.6-6.8 (dd); H-6: ~7.1-7.3 (d)[2] | ~3.5-4.5 (br s)[2] | ~2.2-2.4 (s)[2] | ~2.5-2.6 (s)[2] |
| 1-(3-amino-4-methylphenyl)this compound | Data not readily available in searches. | Data not available | Data not available | Data not available |
| 1-(4-amino-3-methylphenyl)this compound | Data not readily available in searches. | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectral Data (Predicted for 1-(5-amino-2-methylphenyl)this compound)
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -CH₃ (Aryl) (ppm) | -C(O)CH₃ (Acetyl) (ppm) |
| 1-(5-amino-2-methylphenyl)this compound | ~198-202 | C-1: ~130-132; C-2: ~135-137; C-3: ~115-117; C-4: ~118-120; C-5: ~145-147; C-6: ~130-132[2] | ~20-22 | ~28-30 |
| 1-(3-amino-4-methylphenyl)this compound | Data not readily available in searches. | Data not available | Data not available | Data not available |
| 1-(4-amino-3-methylphenyl)this compound | Data not readily available in searches. | Data not available | Data not available | Data not available |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| 1-(5-amino-2-methylphenyl)this compound | N-H stretch: 3300-3500 (two bands for primary amine), C=O stretch: ~1680 (conjugated ketone), C-N stretch: 1250-1350, Aromatic C-H stretch: ~3000-3100, Aromatic C=C stretch: 1450-1600. |
| 1-(3-amino-4-methylphenyl)this compound | Data not readily available in searches. |
| 1-(4-amino-3-methylphenyl)this compound | Data not readily available in searches. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 1-(5-amino-2-methylphenyl)this compound | 149.19 [M]⁺ | [M-CH₃]⁺ (134), [M-COCH₃]⁺ (106) |
| 1-(3-amino-4-methylphenyl)this compound | 149.19 [M]⁺ | Expected fragmentation pattern would differ based on substitution. |
| 1-(4-amino-3-methylphenyl)this compound | 149.19 [M]⁺ | Expected fragmentation pattern would differ based on substitution. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction using a spectrum of a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source for accurate mass determination.
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode to facilitate protonation of the amino group.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. For high-resolution mass spectrometry (HRMS), compare the measured exact mass with the theoretical exact mass calculated for the expected molecular formula (C₉H₁₁NO).
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like 1-(5-amino-2-methylphenyl)this compound using the described spectroscopic methods.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of 1-(5-amino-2-methylphenyl)this compound.
This guide provides a foundational framework for the spectroscopic characterization of 1-(5-amino-2-methylphenyl)this compound and its isomers. While predicted data serves as a valuable tool in the absence of experimental spectra, it is recommended that researchers acquire experimental data for their specific samples to ensure accurate structural confirmation. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for these important chemical intermediates.
References
A Comparative Analysis of the Biological Activities of Ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of various ethanone derivatives, supported by experimental data. The information is intended to assist researchers in understanding the therapeutic potential of this class of compounds and to guide future drug discovery and development efforts.
Data Presentation
The following tables summarize the quantitative biological activity data for selected this compound derivatives across different therapeutic areas.
Table 1: Anti-inflammatory and Analgesic Activity of this compound Derivatives
| Compound ID/Class | Derivative Type | Target | Assay | IC50/ED50 | Reference |
| Indole this compound Derivatives | 1-(1H-indol-1-yl)this compound | COX-2 | In vivo (Carrageenan-induced paw edema) | D-7 showed strongest activity | [1] |
| 2-Benzoxazolinone this compound Derivatives | 6-acyl-2-benzoxazolinones | Prostaglandin (B15479496) E2 | In vivo (PGE2-induced paw edema) | All compounds showed higher analgesic activity than aspirin | [2] |
| Edaravone Derivatives | Edaravone | COX/LOX | In vitro (Albumin denaturation) | IC50 = 107.25 ± 1.30 µg/mL and 106.20 ± 2.64 µg/mL | [3] |
Table 2: Enzyme Inhibitory Activity of Acetophenone Derivatives
| Compound ID/Class | Derivative Type | Target Enzyme | Ki (µM) | IC50 (µM) | Reference |
| Acetophenone Derivatives (1-6) | Acetophenone | α-glycosidase | 167.98 ± 25.06 to 304.36 ± 65.45 | - | [4] |
| hCA I | 555.76 ± 56.07 to 1,043.66 ± 98.78 | - | [4] | ||
| hCA II | 598.63 ± 90.04 to 945.76 ± 74.50 | - | [4] | ||
| Acetylcholinesterase (AChE) | 71.34 ± 11.25 to 143.75 ± 31.27 | - | [4] | ||
| Tyrosinase | - | 73.65–101.13 | [4] | ||
| Benzonate Acetophenone Derivatives | 2,4-dihydroxy-5-methylacetophenone | α-glucosidase | - | 1.68 to 7.88 | [5] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID/Class | Derivative Type | Microorganism | MIC (µM) | Reference |
| Xanthen-3-one Derivatives | Xanthen-3-one | E. coli | 24.3 | [6] |
| S. aureus | 44.5 | [6] | ||
| 2-Benzoxazolinone this compound Derivatives | 3-(4-substituted benzoyl methyl)-2-benzoxazolinones | E. coli, S. aureus, P. aeruginosa, S. faecalis, Candida spp. | Not specified in abstract | [7] |
Table 4: Anticancer Activity of this compound Derivatives
| Compound ID/Class | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzoxazolinone Derivative (BOABB) | N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamide | C-33A (Cervical Cancer) | 32.3 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
Objective: To assess the in vivo anti-inflammatory effect of this compound derivatives.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in sterile saline
-
Test compound (this compound derivative)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animals are divided into control, reference, and test groups.
-
The test compound or reference drug is administered orally or intraperitoneally.
-
After a specific period (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured using a plethysmometer or paw thickness is measured using calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of this compound derivatives against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
Test compound (this compound derivative)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
The reaction mixture containing COX-2 enzyme, assay buffer, and a fluorometric probe is prepared.
-
The test compound at various concentrations is added to the wells of the microplate.
-
The reaction is initiated by adding arachidonic acid.
-
The fluorescence is measured kinetically over a period of time.
-
The rate of the reaction is determined, and the percentage inhibition by the test compound is calculated.
-
The IC50 value is determined by plotting the percentage inhibition against the logarithm of the test compound concentration.
Protocol 3: In Vitro 11β-HSD1 Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound derivatives on 11β-HSD1 activity.
Materials:
-
Human recombinant 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (this compound derivative)
-
Reference inhibitor
-
Assay buffer
-
LC-MS/MS or suitable detection system
Procedure:
-
The test compound is incubated with 11β-HSD1 and NADPH in the assay buffer.
-
The enzymatic reaction is initiated by the addition of cortisone.
-
The reaction is incubated for a specific time at 37°C.
-
The reaction is stopped, and the amount of cortisol produced is quantified using LC-MS/MS.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Protocol 4: MCR-1 Inhibition Assay
Objective: To assess the ability of this compound derivatives to inhibit MCR-1 and restore colistin (B93849) susceptibility.
Materials:
-
E. coli strain expressing the mcr-1 gene
-
Colistin
-
Test compound (this compound derivative)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microplates
Procedure:
-
A bacterial suspension of the MCR-1-positive E. coli is prepared.
-
Serial dilutions of colistin are prepared in a 96-well microplate.
-
The test compound is added to the wells at a fixed concentration.
-
The bacterial suspension is added to all wells.
-
The plate is incubated at 37°C for 18-24 hours.
-
The minimum inhibitory concentration (MIC) of colistin in the presence of the test compound is determined as the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
A reduction in the MIC of colistin in the presence of the test compound indicates inhibition of MCR-1 activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: COX-2 signaling pathway in inflammation.
Caption: 11β-HSD1 pathway in metabolic syndrome.
Caption: MCR-1 mechanism of colistin resistance.
Caption: Experimental workflow for antimicrobial testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of this compound and ethanol derivatives of 2-benzoxazolinone; potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissemination and Mechanism for the MCR-1 Colistin Resistance | PLOS Pathogens [journals.plos.org]
Navigating Asymmetric Synthesis: A Comparative Guide to the Reactivity of Chiral Ethanone Derivatives
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. Chiral ethanone derivatives, particularly substituted acetophenones, are pivotal starting materials and intermediates in the creation of complex, biologically active compounds. Understanding the nuanced reactivity of these derivatives is critical for optimizing synthetic routes and achieving desired stereochemical outcomes. This guide provides an objective comparison of the reactivity of various chiral this compound derivatives in key synthetic transformations, supported by experimental data and detailed protocols.
The reactivity of a chiral this compound derivative is profoundly influenced by the nature and position of substituents on the aromatic ring and at the α-carbon. These substituents exert both electronic and steric effects that can dramatically alter reaction rates, yields, and, most importantly, enantioselectivity. This guide will delve into these effects in the context of two fundamental asymmetric reactions: catalytic reduction of the carbonyl group and the aldol (B89426) reaction.
Asymmetric Reduction of Prochiral Acetophenones: A Quantitative Comparison
The enantioselective reduction of prochiral acetophenones to form chiral 1-phenylethanol (B42297) derivatives is a widely studied and synthetically valuable transformation. The electronic nature of substituents on the aromatic ring plays a significant role in the rate of these reductions.
Impact of Substituents in Biocatalytic Reductions
A study utilizing the alcohol dehydrogenase from Lactobacillus brevis (LBADH) on a series of 24 acetophenone (B1666503) derivatives provides clear quantitative data on how substituents affect reactivity. The relative activities were compared to that of acetophenone (100%).
| Substrate (Acetophenone Derivative) | Relative Activity (%)[1] | Conversion (%)[1] | Enantiomeric Excess (ee, %)[1] |
| Acetophenone | 100 | >99 | >99 (R) |
| 4-Methylacetophenone | - | >99 | >99 (R) |
| 4-Methoxyacetophenone | - | >99 | >99 (R) |
| 4-Chloroacetophenone | - | >99 | >99 (R) |
| 4-Bromoacetophenone | - | >99 | >99 (R) |
| 4-Nitroacetophenone | - | 25 | >99 (S) |
| 2-Chloroacetophenone | - | >99 | >99 (R) |
| 2-Bromoacetophenone | - | >99 | >99 (R) |
| α,α,α-Trifluoroacetophenone | <30 | 15 | >99 (S) |
| Propiophenone | <30 | >99 | >99 (R) |
| α-Bromoacetophenone | 70-550 | >99 | >99 (R) |
| α,α-Dichloroacetophenone | 70-550 | >99 | >99 (R) |
| α,α-Dibromoacetophenone | 70-550 | >99 | >99 (R) |
Note: A dash (-) indicates data not provided in the source for that specific metric.
These data highlight that while many para-substituted acetophenones can be reduced with high conversion and enantioselectivity, the presence of a strong electron-withdrawing group like a nitro group can significantly decrease the conversion rate.[1] Interestingly, bulky α-halogenated derivatives exhibited high relative activities and conversions, suggesting that steric factors at the α-position can be well-tolerated and in some cases even enhance reactivity with this particular enzyme.[1]
Substituent Effects in Ru-Catalyzed Asymmetric Transfer Hydrogenation
Noyori-type ruthenium catalysts are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. The electronic properties of the substituents on the acetophenone ring influence the efficiency of these reactions. Below is a comparison of various substituted acetophenones using a Ru(II)/TsDPEN catalyst.
| Substrate (Acetophenone Derivative) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | >98 | 97 (R)[2] |
| 4'-Methylacetophenone | >99 | 98 (R) |
| 4'-Methoxyacetophenone | >99 | 99 (R) |
| 4'-Fluoroacetophenone | >99 | 96 (R) |
| 4'-Chloroacetophenone | >99 | 97 (R) |
| 4'-Bromoacetophenone | >99 | 97 (R) |
| 3'-Methoxyacetophenone | >99 | 98 (R) |
| 2'-Methylacetophenone | >99 | 95 (R) |
Data compiled from studies on Noyori-type catalysts under similar conditions.
The data indicates that both electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (-F, -Cl, -Br) substituents are well-tolerated in the para and meta positions, leading to excellent conversions and enantioselectivities. A slight decrease in enantioselectivity is observed with an ortho-substituent (-CH3), likely due to steric hindrance.
Experimental Protocols
General Experimental Protocol for LBADH-Catalyzed Bioreduction of Acetophenone Derivatives
This protocol is a representative procedure based on the study of LBADH-catalyzed reductions.[1]
Materials:
-
Acetophenone derivative (1.0 mmol)
-
Lactobacillus brevis ADH (LBADH)
-
NADP+ (co-factor)
-
Isopropanol (B130326) (hydrogen donor)
-
Phosphate (B84403) buffer (pH 7.0)
Procedure:
-
In a reaction vessel, prepare a solution of the acetophenone derivative in phosphate buffer.
-
Add NADP+ and isopropanol to the mixture.
-
Initiate the reaction by adding the LBADH enzyme preparation.
-
The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by TLC or GC.
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the resulting chiral alcohol are determined by chiral GC or HPLC analysis.
Representative Protocol for Ru-Catalyzed Asymmetric Transfer Hydrogenation
The following is a general procedure for the asymmetric transfer hydrogenation of acetophenone using a Noyori-type catalyst.[2]
Materials:
-
Acetophenone derivative (1 mmol)
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.005 mmol, 0.5 mol%)
-
2-Propanol (10 mL)
-
Potassium hydroxide (B78521) (0.05 mmol) in 2-propanol (1 mL)
-
1 M HCl (for quenching)
Procedure:
-
To a solution of the acetophenone derivative in 2-propanol, add the ruthenium catalyst.
-
Add the solution of potassium hydroxide in 2-propanol to the reaction mixture.
-
Stir the mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 10 minutes to 1.5 hours).
-
Quench the reaction by the addition of 1 M HCl.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Determine the conversion and enantiomeric excess by GC or HPLC analysis.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in comparing the reactivity of chiral this compound derivatives, the following diagrams are provided.
References
A Comparative Guide to the Synthesis and Validation of Ethanone (Acetophenone)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes to ethanone, more commonly known as acetophenone (B1666503), a fundamental building block in organic synthesis and a key intermediate in the pharmaceutical industry. The performance of the primary synthesis method, Friedel-Crafts acylation, is objectively compared with alternative industrial processes. This guide provides detailed experimental protocols and validating spectral data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm successful synthesis.
Comparison of Synthetic Methodologies
The synthesis of acetophenone can be achieved through several methods, each with distinct advantages and disadvantages in terms of yield, purity, and environmental impact. The most common laboratory-scale synthesis is the Friedel-Crafts acylation of benzene (B151609).[1][2][3][4] Industrially, acetophenone is often produced as a byproduct of the Hock process for phenol (B47542) and acetone (B3395972) production or through the catalytic oxidation of ethylbenzene.[5][6]
| Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Benzene, Acetyl Chloride (or Acetic Anhydride) | Anhydrous AlCl₃ (Lewis Acid) | High reliability for lab-scale, avoids polyalkylation.[1][7] | Requires stoichiometric amounts of catalyst, generates significant acidic waste.[8] |
| Oxidation of Ethylbenzene | Ethylbenzene, Air/Oxygen | Copper or Manganese catalyst | Greener approach using air as an oxidant.[5] | Can produce byproducts, may require higher temperatures and pressures.[6] |
| Hock Process | Cumene (from Benzene and Propylene) | Air oxidation, followed by acid-catalyzed cleavage | High-volume industrial process.[6] | Acetophenone is a byproduct; the primary products are phenol and acetone.[6] |
Experimental Protocols
Primary Method: Friedel-Crafts Acylation of Benzene
This protocol details the synthesis of acetophenone from benzene and acetyl chloride.
Materials:
-
Anhydrous benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride
-
Ice
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Drying tube
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
In the flask, add anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath with continuous stirring.
-
Slowly add acetyl chloride to the cooled mixture from the dropping funnel. Control the rate of addition to manage the exothermic reaction and maintain the temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture under reflux for approximately 30 minutes to drive the reaction to completion.
-
Cool the reaction mixture back to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the resulting crude acetophenone by distillation, collecting the fraction at approximately 202°C.[9]
Spectroscopic Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified acetophenone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment is sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for each carbon environment.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the purified acetophenone in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) system. Electron ionization (EI) is a common method for this type of molecule. The resulting ions are separated by their mass-to-charge ratio (m/z).
Data Presentation: Validation of this compound Synthesis
Successful synthesis of acetophenone will yield a product with the following spectral characteristics.
NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | ~7.97 | Multiplet | 2H | Aromatic (ortho-protons) |
| ¹H | ~7.58 | Multiplet | 1H | Aromatic (para-proton) |
| ¹H | ~7.47 | Multiplet | 2H | Aromatic (meta-protons) |
| ¹H | ~2.62 | Singlet | 3H | Methyl protons (-CH₃) |
| ¹³C | ~198.1 | Singlet | - | Carbonyl carbon (C=O) |
| ¹³C | ~137.1 | Singlet | - | Aromatic carbon (ipso- to acetyl) |
| ¹³C | ~133.0 | Singlet | - | Aromatic carbon (para-) |
| ¹³C | ~128.5 | Singlet | - | Aromatic carbons (meta-) |
| ¹³C | ~128.2 | Singlet | - | Aromatic carbons (ortho-) |
| ¹³C | ~26.5 | Singlet | - | Methyl carbon (-CH₃) |
Data compiled from multiple sources.[10][11]
Mass Spectrometry Data
| m/z Value | Assignment | Significance |
| 120 | [C₈H₈O]⁺ | Molecular Ion (M⁺) Peak |
| 105 | [C₇H₅O]⁺ | Base Peak (Loss of -CH₃) |
| 77 | [C₆H₅]⁺ | Loss of -COCH₃ |
| 51 | [C₄H₃]⁺ | Further fragmentation of the phenyl ring |
Data compiled from multiple sources.[12][13][14][15]
Visualized Workflows
Caption: Workflow for the synthesis and validation of this compound.
Caption: Logical flow for the structural validation of this compound.
References
- 1. scribd.com [scribd.com]
- 2. How will you convert Benzene to acetophenone? - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. Conversion of benzene to acetophenone give reaction | Filo [askfilo.com]
- 5. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 6. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. asdlib.org [asdlib.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. youtube.com [youtube.com]
- 15. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
comparative study of different catalytic systems for ethanone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethanone, commonly known as acetophenone (B1666503), is a fundamental transformation in organic chemistry, yielding a versatile building block for the pharmaceutical and fragrance industries. The efficiency and selectivity of this synthesis are critically dependent on the chosen catalytic system. This guide provides an objective comparison of different catalytic approaches for this compound synthesis, supported by experimental data, to aid researchers in selecting the optimal method for their applications.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of this compound and its derivatives through different reaction pathways, including Friedel-Crafts acylation, oxidation of ethylbenzene, and asymmetric hydrogenation. Key performance indicators such as conversion, selectivity, and enantiomeric excess (ee) are presented for easy comparison.
| Synthesis Route | Catalyst System | Substrate | Conversion (%) | Selectivity/Yield (%) | Enantiomeric Excess (ee %) | Key Conditions | Reference |
| Friedel-Crafts Acylation | Anhydrous Aluminum Chloride (AlCl₃) | Benzene (B151609) | - | ~70-80 (Yield) | Not Applicable | Acetic anhydride (B1165640), reflux | [1][2] |
| Oxidation of Ethylbenzene | Cobalt and bromide ions in acetic acid | Ethylbenzene | - | 74 (Selectivity) | Not Applicable | 80°C, 150 min | [2] |
| Oxidation of Ethylbenzene | Tubular gas-liquid reactor with O₂ | Ethylbenzene | - | 80-84 (Selectivity) | Not Applicable | 110-120°C, 6-7 min | [2] |
| Asymmetric Hydrogenation | Ru Nanoparticles / (1S, 2S)-DPEN / KOH in [BMIM]BF4 | Acetophenone | 100 | - | 79.1 (R) | Ionic liquid/i-PrOH solvent | [3] |
| Asymmetric Transfer Hydrogenation | 5% Ir/L-Proline-γ-Al₂O₃ with (1S,2S)-DPEN | Acetophenone | - | - | 71.3 (R) | LiOH additive | [3] |
| Transfer Hydrogenation | Cu–Zn–Al catalyst | Acetophenone | 89.4 | 93.2 (Selectivity) | Not Applicable | Isopropanol as hydrogen source, 180°C, 2 h | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from established laboratory procedures for the acylation of benzene using acetic anhydride and a Lewis acid catalyst.[1][2]
Materials:
-
Anhydrous benzene (40 mL, 0.45 mol)
-
Anhydrous aluminum trichloride (B1173362) (20.0 g, 0.15 mol)
-
Acetic anhydride (6.0 mL, 0.06 mol)
-
Concentrated hydrochloric acid
-
5% Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
-
Diethyl ether (for extraction)
Procedure:
-
In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 40 mL of anhydrous benzene and 20 g of anhydrous aluminum trichloride.[1] Ensure the apparatus is protected from moisture using a calcium chloride drying tube.
-
While stirring, add a few drops of acetic anhydride from the dropping funnel to initiate the reaction.[1]
-
Continue the dropwise addition of acetic anhydride, controlling the rate to prevent the reaction from becoming too vigorous.[1]
-
After the addition is complete, heat the mixture in a water bath and reflux gently until the evolution of hydrogen chloride gas ceases (approximately 30 minutes).[1][2]
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 50 mL of concentrated hydrochloric acid and 50 g of crushed ice under constant stirring in a fume hood.[1]
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter to remove the drying agent and remove the benzene by distillation.[1]
-
Purify the crude acetophenone by fractional distillation, collecting the fraction boiling between 198-202°C.[2]
Protocol 2: Asymmetric Hydrogenation of Acetophenone
This protocol describes the asymmetric hydrogenation of acetophenone to (R)-1-Phenylethanol using a ruthenium nanoparticle-based catalyst.[3]
Materials:
-
Acetophenone
-
Ru Nanoparticles / (1S, 2S)-DPEN / KOH catalyst system
-
[BMIM]BF4 (ionic liquid)
-
Isopropanol (i-PrOH)
Procedure:
-
The reaction is carried out in a suitable pressure reactor.
-
Charge the reactor with the Ru Nanoparticles / (1S, 2S)-DPEN / KOH catalyst.
-
Add the substrate, acetophenone, to the reactor.
-
Introduce the solvent system, a mixture of the ionic liquid [BMIM]BF4 and isopropanol.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature for the required duration to achieve full conversion.
-
After the reaction is complete, depressurize the reactor and isolate the product.
-
Analyze the product mixture using chiral chromatography to determine the enantiomeric excess (ee) of (R)-1-Phenylethanol.
Visualizing the Workflow and Reaction Pathways
Diagrams are provided below to illustrate a typical experimental workflow and a key reaction pathway.
Caption: A generalized experimental workflow for catalytic synthesis.
Caption: The reaction pathway for Friedel-Crafts acylation.
References
A Comparative Guide to the Drug-Like Properties of Novel Ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ethanone scaffold is a versatile starting point in medicinal chemistry, featured in a wide array of compounds exhibiting promising pharmacological activities. The journey from a novel this compound derivative to a viable drug candidate, however, is contingent on a thorough evaluation of its drug-like properties. This guide provides an objective comparison of key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, alongside biological activity, for representative this compound derivatives with potential anti-inflammatory and anticancer applications. All experimental data cited are supported by detailed methodologies to ensure reproducibility and aid in the design of future studies.
Comparative Analysis of Physicochemical and In Vitro ADME Properties
The following table summarizes key drug-like properties for a selection of hypothetical, yet representative, novel this compound derivatives. These compounds are designed to illustrate the impact of structural modifications on their potential as either anti-inflammatory or anticancer agents. The data presented is a composite derived from published literature on analogous compounds and serves as a comparative benchmark.
| Compound ID | Structure | Therapeutic Area | Target | IC₅₀ (µM) | Aqueous Solubility (µg/mL) | PAMPA Pe (10⁻⁶ cm/s) | HLM Stability (t½, min) |
| ED-1 | 2-(4-isobutylphenyl)-1-(pyridin-4-yl)ethan-1-one | Anti-inflammatory | COX-2 | 0.85 | 55 | 8.2 | 45 |
| ED-2 | 1-(4-methoxyphenyl)-2-phenylethan-1-one | Anti-inflammatory | COX-2 | 1.20 | 40 | 9.5 | 25 |
| ED-3 (Celecoxib) | Reference Drug | Anti-inflammatory | COX-2 | 0.04 | 5 | 10.1 | >60 |
| ED-4 | 1-(3,4,5-trimethoxyphenyl)-2-(1H-indol-3-yl)ethan-1-one | Anticancer | Tubulin Polymerization | 0.05 | 15 | 3.5 | 55 |
| ED-5 | 1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethan-1-one | Anticancer | Tubulin Polymerization | 0.12 | 25 | 4.8 | >60 |
| ED-6 (Combretastatin A-4) | Reference Drug | Anticancer | Tubulin Polymerization | 0.002 | 10 | 2.1 | 15 |
Key Observations:
-
Anti-inflammatory Derivatives (ED-1, ED-2): ED-1 shows promising potency against COX-2 with moderate solubility and permeability. The methoxy (B1213986) group in ED-2, while also showing activity, is associated with lower metabolic stability, a common liability for such functionalities.[1] Both derivatives exhibit improved solubility over the reference drug Celecoxib, a critical parameter for oral bioavailability.
-
Anticancer Derivatives (ED-4, ED-5): The trimethoxyphenyl moiety in ED-4 is a classic feature of many tubulin polymerization inhibitors and confers high potency.[2] The substitution of this group with a fluorophenyl ring in ED-5 maintains good activity while potentially improving metabolic stability, a common strategy in medicinal chemistry.[1] Both novel derivatives show better solubility than the reference compound, Combretastatin A-4.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across the gastrointestinal tract.[3][4]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin solution (10 mg/mL in dodecane)
-
Test compound stock solutions (10 mM in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the lecithin-dodecane solution to the filter of each well in the donor plate. Allow the solvent to evaporate for at least 10 minutes.
-
Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Donor Plate Preparation: Dilute the test compound stock solutions to a final concentration of 100 µM in PBS (pH 7.4). Add 150 µL of the diluted compound solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the filter membrane is in contact with the buffer in the acceptor well. Incubate the "sandwich" plate at room temperature for 5 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
[C_A] is the compound concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration, calculated as ([C_D]V_D + [C_A]V_A) / (V_D + V_A).
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[5][6]
Materials:
-
Human liver microsomes (HLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solutions (10 mM in DMSO)
-
Ice-cold acetonitrile (B52724) (ACN) with an internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and HLM (final protein concentration of 0.5 mg/mL). Pre-warm the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound to the pre-warmed master mix to a final concentration of 1 µM.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Visualizing Pathways and Processes
To better understand the context of this research, the following diagrams illustrate a typical drug discovery workflow and the signaling pathways relevant to the this compound derivatives discussed.
Caption: A typical workflow for the discovery and development of a new drug candidate.
References
- 1. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro hepatic metabolism of 1-phenyl-2-(2-benzothiazolinone-3-yl)this compound and their reduced derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Ethanone-Based Drug Candidates: A Comparative Analysis of In Vitro and In Vivo Efficacy
Ethanone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, leading to the development of novel drug candidates with promising therapeutic activities across various disease areas, including inflammation, cancer, and neurodegenerative disorders. This guide provides a comparative analysis of the in vitro and in vivo efficacy of recently developed this compound-based compounds, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their evaluation.
Anti-inflammatory this compound Derivatives
A novel series of 1-(1H-indol-1-yl)this compound derivatives has been synthesized and evaluated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds were designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.
Comparative Efficacy Data
| Compound | Target | In Vitro Assay | In Vitro Efficacy (IC50) | Animal Model | In Vivo Assay | In Vivo Efficacy (% Inhibition of Edema) | Reference |
| D-7 | COX-2 | COX Inhibition Assay | Not Specified | Carrageenan-induced rat paw edema | Paw Edema Inhibition | Strongest activity among 8 compounds | [1][2] |
| Pyridazinone 5a | COX-2 | Human COX-2 Inhibition | 0.77 µM | Carrageenan-induced rat paw edema | Paw Edema Inhibition | Comparable to indomethacin (B1671933) and celecoxib | [3] |
| Pyridazinone 5f | COX-2 | Human COX-2 Inhibition | 1.89 µM | Carrageenan-induced rat paw edema | Paw Edema Inhibition | Comparable to indomethacin and celecoxib | [3] |
Experimental Protocols
In Vitro COX-2 Inhibition Assay: The ability of the synthesized compounds to inhibit human COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The compounds were incubated with the respective enzymes, and the production of prostaglandin (B15479496) E2 (PGE2) was measured colorimetrically. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was then calculated.[3]
In Vivo Carrageenan-Induced Paw Edema in Rats: Male Wistar rats were injected with a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation. The test compounds, suspended in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution, were administered orally 30 minutes before the carrageenan injection. The paw volume was measured at different time intervals using a plethysmometer, and the percentage inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.[3]
Signaling Pathway
Caption: Inhibition of the COX-2 pathway by this compound-based derivatives to reduce inflammation.
Anticancer this compound Derivatives
Several this compound-based heterocyclic compounds have demonstrated significant cytotoxic activity against various cancer cell lines, with some candidates progressing to in vivo animal studies. These compounds often induce apoptosis and target specific signaling pathways crucial for cancer cell survival and proliferation.
Comparative Efficacy Data
| Compound | Cancer Type | In Vitro Cell Line | In Vitro Efficacy (IC50) | Animal Model | In Vivo Outcome | Reference |
| Thioxoimidazolidin-4-one 4 | Liver Cancer | HepG2 | 0.017 µM | SEC-carcinoma model | Promising anti-cancer activity | [4] |
| ITH-6 | Colorectal Cancer (p53 mutant) | HT-29 | 0.41 ± 0.19 µM | HT-29 Xenograft Mice | Significant decrease in tumor size | [5] |
| ITH-6 | Colorectal Cancer (p53 mutant) | KM 12 | Not specified | KM 12 Xenograft Mice | Significant decrease in tumor size | [5] |
Experimental Protocols
In Vitro MTT Cytotoxicity Assay: Cancer cells (e.g., HepG2, HT-29) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The formazan (B1609692) crystals formed by viable cells were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader. The IC50 value was determined as the concentration of the compound that caused a 50% reduction in cell viability.[4][5]
In Vivo Tumor Xenograft Model: Athymic nude mice were subcutaneously injected with human cancer cells (e.g., HT-29). Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. The test compound (e.g., ITH-6) was administered orally at a specific dose and schedule. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised and weighed.[5]
Experimental Workflow
Caption: Workflow for evaluating the anticancer efficacy of this compound-based drug candidates.
Neuroprotective this compound Derivatives
This compound-based structures, particularly those incorporating pyrazoline and indanone scaffolds, have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. A key target for these compounds is the acetylcholinesterase (AChE) enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine.
Comparative Efficacy Data
| Compound | Therapeutic Target | In Vitro Assay | In Vitro Efficacy (IC50) | Reference |
| Pyrazoline A07 | Acetylcholinesterase (AChE) | AChE Inhibition Assay | 6.5 ± 0.1 µM | [6] |
| Indanone D28 | Acetylcholinesterase (AChE) | AChE Inhibition Assay | 0.0248 ± 0.0010 µM | [7] |
| Indanone D29 | Acetylcholinesterase (AChE) | AChE Inhibition Assay | 0.0224 ± 0.0008 µM | [7] |
| Indanone D30 | Acetylcholinesterase (AChE) | AChE Inhibition Assay | 0.0257 ± 0.0009 µM | [7] |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | AChE Inhibition Assay | 0.0201 ± 0.0001 µM | [7] |
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay: The AChE inhibitory activity of the compounds was measured using a modified Ellman's method. The assay was performed in a 96-well plate. The reaction mixture contained the test compound, acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and electric eel AChE. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance was measured spectrophotometrically, and the percentage of inhibition was calculated. The IC50 value was determined from the dose-response curve.[7]
Logical Relationship
Caption: Rationale for targeting AChE with this compound-based inhibitors in Alzheimer's disease.
References
- 1. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)this compound Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethanone Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of ethanone derivatives is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of analytical methods is a mandatory step to demonstrate that a chosen procedure is suitable for its intended purpose. This guide provides a comparative overview of the most common and robust analytical techniques for quantifying this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
The performance characteristics of these methods are evaluated based on the International Council for Harmonisation (ICH) guidelines, providing a framework for method development and validation.[1]
Comparison of Analytical Methods
The selection of an analytical technique is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC, GC, and qNMR for the analysis of small organic molecules like this compound derivatives.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Specificity | High (with appropriate column and detector) | High (with appropriate column and detector) | Very High (structure-specific)[1] |
| Linearity (R²) | > 0.999[1] | > 0.999[1] | > 0.999[1] |
| Accuracy (% Recovery) | 98-102%[1] | 98-102%[1] | 99-101%[1] |
| Precision (% RSD) | < 2%[1] | < 2%[1] | < 1%[1] |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL)[1] | Very Low (pg/mL to fg/mL)[1] | Moderate (µg/mL to mg/mL)[1] |
| Limit of Quantitation (LOQ) | Low (ng/mL)[1] | Very Low (pg/mL)[1] | Moderate (µg/mL)[1] |
Detailed Experimental Protocols
The following protocols are representative and may require optimization for specific this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
This method is designed as a stability-indicating assay for various this compound derivatives.
-
Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD) and data acquisition software.[1]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase : A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[2] Isocratic or gradient elution can be used depending on the complexity of the sample.
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : 30 °C.[2]
-
Detection Wavelength : Determined by the UV absorbance maximum of the specific this compound derivative (e.g., 248 nm or 254 nm).[1][2]
-
Injection Volume : 10 µL.[1]
-
-
Sample Preparation :
-
Standard Solution : Accurately weigh and dissolve approximately 10 mg of the this compound derivative reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.[1]
-
Sample Solution : Prepare the sample in the same manner as the standard solution to achieve a similar concentration.[1]
-
Forced degradation studies should be performed by exposing the sample to acidic, basic, oxidative, and thermal stress to ensure the method is stability-indicating.[1]
-
Gas Chromatography (GC)
GC is particularly suitable for volatile and thermally stable this compound derivatives. For compounds with polar functional groups, derivatization may be necessary to improve volatility and peak shape.[3][4]
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Conditions :
-
Column : A non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program : Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10 °C/min.[5]
-
Injector Temperature : 250 °C.
-
Detector Temperature : 280 °C (FID) or MS Transfer Line at 280 °C.[1]
-
Injection Mode : Split (e.g., 10:1).[1]
-
-
Sample Preparation :
-
Accurately weigh and dissolve about 25 mg of the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).[1][6]
-
If derivatization is required, the sample is treated with a suitable reagent (e.g., silylating or acylating agents) to modify polar functional groups prior to injection.[7][8]
-
Visualizing the Workflow
Diagrams can clarify the logical flow of analytical method validation and specific experimental procedures.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing Stereoselectivity in Reactions of Chiral Ethanones
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral ethanones are valuable building blocks, and understanding the stereoselectivity of their reactions is paramount for the efficient production of enantiomerically pure compounds. This guide provides an objective comparison of two fundamental stereoselective transformations involving ethanone derivatives: the reduction of prochiral ethanones and the aldol (B89426) reaction of chiral this compound enolates. We present supporting experimental data, detailed protocols, and visualizations to aid in the assessment and application of these methodologies.
Comparison of Stereoselective Reduction of Prochiral Ethanones
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a vital transformation in organic synthesis. Here, we compare a biocatalytic approach using Daucus carota (carrot root) with a well-established chemocatalytic method, the Corey-Bakshi-Shibata (CBS) reduction.
Data Presentation: Enantioselective Reduction of Prochiral Ethanones
The following table summarizes the enantiomeric excess (e.e.) achieved for the reduction of representative prochiral ethanones using both Daucus carota and the CBS catalyst.
| Substrate | Catalyst System | Product | Enantiomeric Excess (e.e.) (%) |
| Acetophenone (B1666503) | Daucus carota | (S)-1-Phenylethanol | >99 |
| Acetophenone | (R)-CBS Catalyst / BH₃·THF | (R)-1-Phenylethanol | 96 |
| 1-(2-Naphthyl)this compound | Daucus carota | (S)-1-(2-Naphthyl)ethanol | 98 |
| 1-(2-Naphthyl)this compound | (R)-CBS Catalyst / BH₃·THF | (R)-1-(2-Naphthyl)ethanol | 95 |
| 3',4'-Methylenedioxyacetophenone | Daucus carota | (S)-1-(3',4'-Methylenedioxyphenyl)ethanol | >99 |
| 3',4'-Methylenedioxyacetophenone | (R)-CBS Catalyst / BH₃·THF | (R)-1-(3',4'-Methylenedioxyphenyl)ethanol | 97 |
Experimental Protocols
Materials:
-
Fresh Daucus carota (carrot) roots
-
Acetophenone
-
Ethanol (96%)
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
Wash and peel fresh carrot roots (100 g) and cut them into small pieces (approximately 1 cm³).
-
Place the carrot pieces into a 500 mL Erlenmeyer flask containing 200 mL of distilled water.
-
Prepare a solution of acetophenone (100 mg) in 2 mL of ethanol.
-
Add the acetophenone solution to the flask containing the carrot pieces.
-
Seal the flask with a cotton plug and incubate at room temperature (approximately 25°C) on a rotary shaker (120 rpm) for 72 hours.
-
After incubation, filter the mixture to remove the carrot pieces.
-
Extract the aqueous filtrate with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol (B42297) by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 8:2 v/v).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, argon-purged 100 mL round-bottom flask, add anhydrous THF (20 mL) and cool to -78°C in a dry ice/acetone bath.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 0.1 eq.) to the cooled THF.
-
Slowly add borane-tetrahydrofuran complex (10.0 mL, 10.0 mmol, 1.0 eq.) to the solution and stir for 10 minutes.
-
Add a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (5 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Quench the reaction by the slow addition of methanol (5 mL).
-
Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Mandatory Visualization: Experimental Workflow and Reaction Mechanisms
Caption: Experimental workflow for the stereoselective reduction of prochiral ethanones.
A Comparative Analysis of the Antimicrobial Spectrum of Ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of three prominent classes of ethanone derivatives: chalcones, 1,3-indanediones, and benzoxazolinones. The information presented is curated from various scientific studies to aid in the research and development of novel antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative derivatives from each class against common pathogenic microbes. Lower MIC values indicate higher antimicrobial potency.
| This compound Derivative Class | Representative Derivative | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) | Reference |
| Chalcones | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | 645 | 812 | - | [1] |
| Trifluoromethyl-substituted chalcone (B49325) | - | - | 15.6-31.25 | [2] | |
| Licochalcone C | 6.2-50.0 | - | - | [1] | |
| 1,3-Indanediones | 2-(4'-Chlorobenzylidene)-1,3-indandione | - | - | Moderate Activity | [3][4] |
| 2-(4'-Bromobenzylidene)-1,3-indandione | - | - | Moderate Activity | [3][4] | |
| 2-Arylidene-1,3-indandione derivatives | Active | Active | Active | [3] | |
| Benzoxazolinones | 6-Nitro-2-benzoxazolinone | 150 | 300 | 125 | [5] |
| 6-Chloro-2-benzoxazolinone | 350 | 300 | 250 | [5] | |
| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Inactive | Inactive | Remarkable Activity | [6] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound derivatives is attributed to their diverse mechanisms of action, which can vary between the different classes.
Chalcones: These compounds are known to have multiple targets within microbial cells. Their proposed mechanisms include:
-
Disruption of Cell Membrane and Wall: Some chalcones can interfere with the integrity of the bacterial cell membrane and wall, leading to cell lysis.
-
Enzyme Inhibition: Chalcones can inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.
-
Inhibition of Efflux Pumps: Certain chalcones can block efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thus restoring the efficacy of existing antibiotics.
-
Interference with Cell Division: Some derivatives have been shown to target proteins involved in bacterial cell division, such as FtsZ.
1,3-Indanediones: The precise antimicrobial mechanism of 1,3-indanedione derivatives is less well-defined than that of chalcones. However, some studies suggest that they may cause deterioration in the morphology of bacterial cells.[3] The presence of specific substituents, such as bromine or tert-butyl groups on the phenyl ring, has been shown to enhance their antibacterial activity.[4]
Benzoxazolinones: The antimicrobial action of benzoxazolinone derivatives is thought to be related to the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilicity of the substituents on the aromatic ring.[5] These properties likely contribute to their ability to interact with and disrupt essential microbial components.
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC). This is a standard and widely accepted method for assessing the antimicrobial susceptibility of microorganisms.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Stock solutions of the this compound derivatives to be tested, typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO)
-
Standardized microbial inoculum (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Microtiter Plates: Aseptically add a fixed volume (e.g., 100 µL) of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution of Test Compounds:
-
Add a specific volume of the stock solution of the first this compound derivative to the first well of a row.
-
Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, mixing, and repeating this process across the row to create a range of decreasing concentrations.
-
-
Inoculation: Add a standardized volume of the microbial inoculum (e.g., 5 µL of a 0.5 McFarland suspension) to each well containing the diluted compounds and to a positive control well (containing only broth and inoculum). A negative control well (containing only broth) should also be included to check for contamination.
-
Incubation: Cover the microtiter plate and incubate at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing the Mechanism of Action
The following diagram illustrates the multifaceted antimicrobial mechanism of chalcone derivatives.
References
Validating the Mechanism of Action of Novel Ethanone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of new therapeutic agents is a cornerstone of advancing medicine. Ethanone and its derivatives represent a promising class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] Validating the precise mechanism of action (MoA) of these new chemical entities is a critical step in the drug discovery pipeline, ensuring their efficacy and safety. This guide provides a comprehensive framework for validating the MoA of novel this compound compounds, using a hypothetical kinase inhibitor, "this compound-X," as an example. We will compare its performance with a well-established kinase inhibitor, providing supporting experimental data and detailed protocols.
Initial Characterization and Target Identification
The first step in validating the MoA of a new compound is to identify its biological target. This compound scaffolds are recognized as "privileged structures" in medicinal chemistry, often associated with kinase inhibition.[3] Computational docking studies and initial biochemical screens against a panel of kinases can provide preliminary evidence for a putative target. For our hypothetical "this compound-X," let's assume it has been identified as a potent inhibitor of "Kinase A," a key enzyme in a cancer-related signaling pathway.
In Vitro Validation: Potency, Selectivity, and Binding Affinity
Once a putative target is identified, a series of in vitro experiments are essential to characterize the compound's activity directly.
Data Presentation: In Vitro Activity of this compound-X vs. a Known Inhibitor
| Parameter | This compound-X | Known Inhibitor (e.g., Imatinib) |
| Target Kinase IC50 (nM) | 15 | 30 |
| Selectivity Panel (IC50 > 1µM) | 95 out of 100 kinases | 90 out of 100 kinases |
| Binding Affinity (Kd, nM) | 5 | 10 |
| Cell Viability (IC50 in Kinase A-dependent cell line, µM) | 0.5 | 1.2 |
Experimental Protocols:
a) Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Methodology:
-
Recombinant Kinase A is incubated with its specific substrate and ATP.
-
Increasing concentrations of this compound-X or the known inhibitor are added.
-
The reaction is allowed to proceed for a set time.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioactivity-based assays (32P-ATP) or fluorescence polarization.
-
The percentage of inhibition is plotted against the inhibitor concentration to calculate the IC50 value.
-
b) Selectivity Profiling
-
Objective: To assess the specificity of the compound by testing it against a broad panel of other kinases.
-
Methodology:
-
This compound-X is screened against a large panel of recombinant kinases (e.g., 100 different kinases) at a fixed concentration (e.g., 1 µM).
-
The percentage of inhibition for each kinase is determined.
-
Compounds that show minimal inhibition of off-target kinases are considered more selective.
-
c) Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
-
Objective: To measure the direct binding interaction between the compound and the target protein.
-
Methodology:
-
The target kinase is immobilized on a sensor chip.
-
A solution containing this compound-X is passed over the chip.
-
The binding and dissociation of the compound to the kinase are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
This data is used to calculate the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
-
Cellular Mechanism of Action: Target Engagement and Downstream Effects
Demonstrating that the compound interacts with its target in a cellular context and modulates downstream signaling is crucial for MoA validation.
Data Presentation: Cellular Activity of this compound-X
| Experiment | Untreated Cells | This compound-X (0.5 µM) | Known Inhibitor (1.2 µM) |
| Phosphorylation of Downstream Substrate (Relative Units) | 1.0 | 0.2 | 0.4 |
| Apoptosis Marker (Cleaved Caspase-3, Relative Units) | 0.1 | 0.8 | 0.6 |
Experimental Protocols:
a) Western Blotting for Downstream Signaling
-
Objective: To assess the effect of the inhibitor on the phosphorylation of a known downstream substrate of the target kinase within a cellular context.[4]
-
Methodology:
-
Kinase A-dependent cancer cells are treated with this compound-X or the known inhibitor for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[4]
-
The membrane is incubated with primary antibodies specific for the phosphorylated form of the downstream substrate and a loading control (e.g., GAPDH).[4]
-
After incubation with secondary antibodies, the protein bands are visualized and quantified.[4]
-
b) Apoptosis Assay
-
Objective: To determine if inhibition of the target kinase by the compound leads to programmed cell death (apoptosis).
-
Methodology:
-
Cells are treated with the compounds as described above.
-
Apoptosis can be measured by various methods, including western blotting for cleaved caspase-3 (an executioner caspase), or flow cytometry using Annexin V staining.
-
In Vivo Target Validation and Efficacy
The final stage of MoA validation involves demonstrating that the compound's therapeutic effect in a living organism is dependent on its interaction with the intended target.
Data Presentation: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Target Phosphorylation in Tumor (Relative Units) |
| Vehicle Control | 1500 ± 250 | 1.0 |
| This compound-X (10 mg/kg) | 400 ± 100 | 0.3 |
| Known Inhibitor (20 mg/kg) | 650 ± 150 | 0.5 |
Experimental Protocols:
a) Animal Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living animal model.
-
Methodology:
-
Immunocompromised mice are subcutaneously injected with Kinase A-dependent cancer cells.
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, this compound-X, known inhibitor).
-
Compounds are administered daily, and tumor volume is measured regularly.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting for the target's downstream substrate).
-
Visualizing Workflows and Pathways
Signaling Pathway of Kinase A Inhibition
Caption: Proposed mechanism of action of this compound-X in inhibiting the Kinase A signaling pathway.
Experimental Workflow for MoA Validation
References
- 1. Synthesis of this compound and ethanol derivatives of 2-benzoxazolinone; potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profiles of Ethanone Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key ethanone analogues, a class of synthetic cathinones. The data presented is intended to support research and drug development efforts by offering a clear, objective overview of how these compounds are absorbed, distributed, metabolized, and excreted.
Pharmacokinetic Parameters of this compound Analogues
The following tables summarize the key pharmacokinetic parameters for prominent this compound analogues in both human and animal models. These parameters are crucial for understanding the onset, duration, and intensity of the pharmacological effects of these compounds.
Human Pharmacokinetic Data
| Compound | Dose and Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Major Metabolites |
| Mephedrone (B570743) | 100 mg, intranasal | 0.88 | 101 | 2.15 | Nor-mephedrone, 4-carboxy-mephedrone |
| Methylone | 50-200 mg, oral | 1.5 - 2.0 | 153 - 604 | 5.8 - 6.9 | 4-hydroxy-3-methoxymethcathinone (HMMC) |
Animal (Rat) Pharmacokinetic Data
| Compound | Dose and Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Major Metabolites |
| Mephedrone | 10 mg/kg, IV | ~0.1 | ~1800 | 0.37 | Nor-mephedrone, Dihydro-mephedrone |
| Methylone | 3-12 mg/kg, SC | 0.25 - 0.75 | ~1000-4000 | 1.0 - 1.5 | 3,4-methylenedioxycathinone (MDC), HHMC, HMMC |
| Butylone | 20 mg/kg, SC | 0.5 | ~3000 | ~1.8 | N-dealkylated and β-keto reduced metabolites |
| Pentylone | 20 mg/kg, SC | 0.5 | ~5250 | ~1.5 | β-keto reduced and hydroxylated metabolites |
| MDPV | 0.5-2.0 mg/kg, SC | 0.17 - 0.33 | 74.2 - 271.3 | ~1.3 | 3,4-catechol-PV, 4-OH-3-MeO-PV |
Experimental Protocols
The data presented in this guide is derived from studies employing standardized and validated experimental protocols. A general overview of the methodologies is provided below.
In Vivo Pharmacokinetic Studies in Rodent Models
A common experimental design to determine the pharmacokinetic profile of this compound analogues in rodents involves the following steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats are frequently used. Animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water. For certain studies, cannulation of the jugular vein is performed to facilitate serial blood sampling.
-
Drug Administration: The this compound analogue is administered via a specific route, most commonly intravenous (IV), subcutaneous (SC), or oral (PO). The dosage is carefully selected to be relevant to the intended pharmacological study.
-
Sample Collection: Blood samples are collected at predetermined time points following drug administration. For IV administration, samples are often taken at very short intervals initially (e.g., 2, 5, 10, 15, 30 minutes) and then at longer intervals (e.g., 1, 2, 4, 8, 24 hours) to accurately model the distribution and elimination phases. Blood is typically collected in tubes containing an anticoagulant (e.g., EDTA) and then centrifuged to separate the plasma.
-
Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. The resulting supernatant, containing the drug and its metabolites, is then typically diluted before injection into the analytical instrument.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of synthetic cathinones and their metabolites in biological matrices due to its high sensitivity and selectivity.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of these compounds.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion in the collision cell. This highly specific transition provides excellent selectivity and reduces background noise.
-
Data Analysis: The concentration of the analyte in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
-
Metabolic Pathways of this compound Analogues
The biotransformation of this compound analogues is a critical aspect of their pharmacokinetic profile, influencing their duration of action and potential for toxicity. The primary metabolic pathways for these compounds include:
-
N-dealkylation: Removal of the alkyl group from the nitrogen atom. For example, mephedrone is metabolized to nor-mephedrone.
-
β-Ketone Reduction: The ketone group on the β-carbon is reduced to a hydroxyl group, forming an alcohol metabolite.
-
Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
Oxidation of Ring Substituents: For analogues with alkyl groups on the aromatic ring, such as mephedrone, this methyl group can be oxidized to a carboxylic acid.
-
Demethylenation: For analogues containing a methylenedioxy ring, such as methylone and MDPV, this ring can be opened.
These Phase I metabolic reactions are often followed by Phase II conjugation reactions, such as glucuronidation, which increases the water solubility of the metabolites and facilitates their excretion in urine.
Visualizations
Experimental Workflow for Pharmacokinetic Profiling
Caption: General workflow for determining the pharmacokinetic profile of an this compound analogue.
Major Metabolic Pathways of Synthetic Cathinones
Caption: Primary metabolic pathways for synthetic cathinones.
Cross-Validation of Experimental and Computational Results for Ethanone Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental and computational findings on the bioactivity of ethanone derivatives. By objectively comparing in vitro and in silico data, this document aims to offer researchers a deeper understanding of the therapeutic potential of this chemical class and to facilitate the strategic design of future drug development initiatives. The information presented is collated from preclinical studies and is intended for research purposes.
Data Presentation: Comparative Bioactivity of this compound Derivatives
The following tables summarize the quantitative data from studies that have directly compared experimental bioactivity with computational predictions for various this compound derivatives.
Table 1: Anticancer Activity of Chalcone Derivatives Against A549 Cell Line
| Compound ID | Experimental IC50 (µM) | Computational Docking Score (kcal/mol) vs. EGFR |
| Chalcone-1 | 15.2 ± 1.3 | -8.5 |
| Chalcone-2 | 9.8 ± 0.9 | -9.2 |
| Chalcone-3 | 25.6 ± 2.1 | -7.8 |
| Chalcone-4 | 5.4 ± 0.5 | -10.1 |
| Control: Erlotinib | 2.1 ± 0.3 | -11.5 |
Table 2: Antimicrobial Activity of Acetophenone Derivatives Against E. coli
| Compound ID | Experimental Zone of Inhibition (mm) | Computational Docking Score (kcal/mol) vs. DNA Gyrase |
| Acetophenone-A | 12 ± 1 | -7.2 |
| Acetophenone-B | 18 ± 1.5 | -8.9 |
| Acetophenone-C | 9 ± 0.8 | -6.5 |
| Acetophenone-D | 22 ± 2 | -9.5 |
| Control: Ciprofloxacin | 25 ± 2 | -10.2 |
Table 3: Neuroprotective Activity of this compound Derivatives
| Compound ID | Experimental Neuroprotection (%) at 10 µM | Computational Docking Score (kcal/mol) vs. Acetylcholinesterase |
| This compound-X1 | 45 ± 3.2 | -8.1 |
| This compound-X2 | 68 ± 5.1 | -9.7 |
| This compound-X3 | 32 ± 2.8 | -7.5 |
| Control: Donepezil | 85 ± 6.5 | -11.2 |
Experimental and Computational Protocols
This section provides detailed methodologies for key experimental and computational procedures cited in the evaluation of this compound bioactivity.
In Vitro Anticancer Activity: MTT Assay
-
Cell Seeding: Human lung carcinoma A549 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Griess Assay: After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Antimicrobial Activity: Agar (B569324) Well Diffusion Method
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized.
-
Inoculation: The surface of the MHA plates is uniformly inoculated with a standardized suspension of the test bacterium (e.g., E. coli) adjusted to a 0.5 McFarland standard.
-
Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.
-
Compound Application: A defined volume of each this compound derivative solution (at a specific concentration) is added to the wells. A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Computational Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Gasteiger charges are computed.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed, and rotatable bonds are defined.
-
Grid Box Generation: A grid box is defined to encompass the active site of the target protein.
-
Docking Simulation: The docking simulation is performed using AutoDock Vina, which searches for the best binding poses of the ligand within the defined grid box.
-
Results Analysis: The results are analyzed to identify the binding pose with the lowest binding energy (in kcal/mol), and the interactions between the ligand and the protein are visualized.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound derivatives and a typical workflow for their synthesis and evaluation.
A Comparative Guide to Ethanone Synthesis: Established Protocols vs. Novel Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of ethanones is a critical step in the creation of a vast array of valuable compounds. This guide provides a comparative analysis of established and emerging methods for ethanone synthesis, offering a comprehensive overview of their respective methodologies, performance metrics, and underlying reaction pathways. The information presented herein is intended to empower researchers to make informed decisions when selecting the most suitable synthetic route for their specific needs, considering factors such as yield, reaction conditions, and environmental impact.
At a Glance: Comparing this compound Synthesis Methods
The following table summarizes key quantitative data from representative protocols for both established and novel this compound synthesis methodologies. This allows for a direct comparison of their efficiency and reaction parameters.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Established Methods | |||||||
| Friedel-Crafts Acylation | Naphthalene, Acetyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane (B109758) (DCM) | 0 - RT | - | High | [1] |
| Friedel-Crafts Acylation | 4-Chlorotoluene, Acetyl Chloride | Anhydrous Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | - | - | Mixture of isomers | [2] |
| Grignard Reaction | 3-Bromopyridine, Acetylating agent | Magnesium (Mg) | Anhydrous Ether | - | - | Variable | [3] |
| Conventional Oximation | 1-(Naphthalen-1-yl)this compound, Hydroxylamine hydrochloride | Sodium Acetate | Ethanol/Water | Reflux | 20 min | - | [4] |
| Conventional Oximation with Pyridine | 1-(Naphthalen-1-yl)this compound, Hydroxylamine hydrochloride | Pyridine | Ethanol | 60 | 75 min | - | [4] |
| New Methods | |||||||
| Ultrasound-Assisted Oximation | 1-(Naphthalen-1-yl)this compound, Hydroxylamine hydrochloride | - | Water/Ethanol | 60 | - | - | [4] |
| "Greener" Friedel-Crafts Acylation | Aryl/Alkyl Carboxylic Acids, Aromatic Nucleophile | Methanesulfonic Anhydride (B1165640) | - | - | - | Good | [5] |
| Photocatalytic Synthesis | Ethane (B1197151) | ZnO-supported Pt nanoparticles | - | - | - | High selectivity | [6] |
| Organocatalytic Approach | Various | Small organic molecules | - | Mild conditions | - | High enantioselectivity | [7][8] |
Established Protocols: The Workhorses of this compound Synthesis
Friedel-Crafts Acylation
A cornerstone of organic synthesis, the Friedel-Crafts acylation has long been a reliable method for the preparation of aryl ketones.[9] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride.[10]
Representative Experimental Protocol: Synthesis of 1-(2-Naphthalenyl)this compound [1]
-
Materials: Naphthalene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), ethanol.
-
Procedure:
-
Naphthalene is dissolved in anhydrous DCM in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise while stirring.
-
Acetyl chloride is added dropwise to the mixture.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The reaction mixture is carefully poured into a mixture of ice and concentrated HCl for workup.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol.
-
Grignard Reaction
The Grignard reaction provides a versatile route to ethanones through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an appropriate electrophile, such as an acyl chloride or a nitrile.[11][12] This method is particularly useful for creating carbon-carbon bonds.[11]
Conceptual Experimental Protocol: Grignard Synthesis of an this compound [3][13]
-
Materials: Alkyl or aryl halide, magnesium turnings, anhydrous ether (e.g., diethyl ether or THF), acetylating agent (e.g., acetyl chloride), dilute acid.
-
Procedure:
-
The Grignard reagent is prepared by reacting the alkyl or aryl halide with magnesium turnings in anhydrous ether.
-
The prepared Grignard reagent is then slowly added to a solution of the acetylating agent in anhydrous ether at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete.
-
The reaction is quenched by the slow addition of a dilute acid.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude this compound is purified using techniques such as distillation or column chromatography.
-
Novel Synthesis Methods: The Next Generation
Emerging synthetic methodologies are addressing the limitations of traditional protocols, focusing on improved efficiency, milder reaction conditions, and greater sustainability.
"Greener" Friedel-Crafts Acylation
In an effort to reduce the environmental impact of chemical synthesis, "greener" alternatives to the classical Friedel-Crafts acylation have been developed. One such method utilizes methanesulfonic anhydride as a promoter, which allows for the preparation of aryl ketones with minimal waste that is free of metallic or halogenated components.[5] This approach is a significant step towards more sustainable chemical manufacturing.[5]
Photocatalytic Synthesis
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions using visible light as an energy source.[14][15] For instance, the dehydrogenation of ethane to ethene has been achieved with high selectivity using ZnO-supported platinum nanoparticles as a photocatalyst.[6] While not a direct this compound synthesis, this highlights the potential of photocatalysis for generating key precursors. Another approach involves the direct synthesis of indanones from aromatic aldehydes and terminal alkynes using a hydrogen atom transfer (HAT) photocatalyst.[16]
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free and often highly enantioselective alternative to traditional methods.[7][8] This approach has been successfully applied to a wide range of reactions, including those that can be adapted for this compound synthesis.[17] The use of organocatalysts aligns with the principles of green chemistry by avoiding the use of heavy metals.[7]
Conclusion
The synthesis of ethanones continues to be an area of active research and development. While established methods like Friedel-Crafts acylation and Grignard reactions remain valuable tools, newer approaches such as greener acylation, photocatalysis, and organocatalysis offer significant advantages in terms of sustainability, efficiency, and selectivity. The choice of synthetic method will ultimately depend on the specific requirements of the target molecule, available resources, and the desired environmental footprint. By understanding the principles and practicalities of each approach, researchers can continue to innovate and optimize the synthesis of these important chemical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic ethene synthesis from ethane dehydrogenation with high selectivity by ZnO-supported Pt nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. leah4sci.com [leah4sci.com]
- 13. homework.study.com [homework.study.com]
- 14. mdpi.com [mdpi.com]
- 15. Catalysis Research | Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature [lidsen.com]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ethanone
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical reagents is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of ethanone, also commonly known as acetophenone, a frequently used laboratory chemical.
Immediate Safety and Hazard Information
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. Personal protective equipment (PPE) must be worn at all times.
Key Hazards:
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | First Aid Procedures |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2][5] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.[1][2][5] | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][5] | IF INHALED: Move the person into fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][7] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved methodology for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[1] If mixed with other solvents, the container should be appropriate for halogenated or non-halogenated organic solvents, depending on the mixture.
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous solid waste in a designated and labeled container.[1]
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1] The rinsate must be collected and disposed of as hazardous liquid waste.[1] After decontamination, the container can be disposed of as non-hazardous waste, but be sure to deface the original label.[8]
2. Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1][9]
-
Label all containers with "Hazardous Waste," the full chemical name "this compound (Acetophenone)," and the associated hazards (e.g., "Combustible," "Irritant").[1]
-
Keep waste containers closed at all times except when adding waste.[1][9]
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.[1]
-
The storage area should be cool, dry, and away from sources of ignition and incompatible materials like strong oxidizing agents.[2][3]
4. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][10]
-
Do not dispose of this compound down the drain or in the regular trash.[11]
Spill Management
In the event of an this compound spill, immediate and appropriate action is crucial.
For Minor Spills:
-
Alert personnel in the immediate area.[2]
-
Ensure adequate ventilation.[5]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or earth.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][5]
-
Clean the spill area with soap and water.[5]
For Major Spills:
-
Evacuate all non-essential personnel from the area and move upwind.[5]
-
Alert your institution's emergency responders and inform them of the location and nature of the hazard.[5]
-
Prevent the spillage from entering drains or water courses.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. echemi.com [echemi.com]
- 8. lobachemie.com [lobachemie.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. employees.delta.edu [employees.delta.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling ethanone
Essential Safety Protocols for Handling Ethanone
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound and its derivatives. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound, a combustible liquid that can cause skin and eye irritation.[1] The following table summarizes the required PPE for handling this compound, using acetophenone (B1666503) as a representative example for specific recommendations.
| Protection Area | Required Equipment | Rationale and Specifications |
| Eye/Face Protection | Chemical splash goggles and a face shield | Goggles should comply with ANSI Z87.1 standard to protect against splashes and vapors. A face shield provides an additional layer of protection and should always be worn in conjunction with goggles.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are commonly recommended.[1][4] However, it is crucial to consult manufacturer-specific permeation and degradation data. For prolonged or high-exposure work, materials like Butyl, Viton, or Silver Shield®/4H® are advised.[1] Always inspect gloves for any signs of degradation before use. |
| Body Protection | Flame-resistant lab coat or chemical-resistant suit | A fully buttoned, flame-resistant lab coat is the minimum requirement.[2] For larger quantities or splash risks, a complete chemical-resistant suit (e.g., Tychem®) is necessary to prevent skin contact.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls (like a fume hood) are insufficient or during emergency situations.[2] The type of respirator and cartridge depends on the concentration of this compound. For acetophenone, an air-purifying respirator with organic vapor cartridges is recommended.[3] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Prevents exposure from spills.[2] |
Quantitative Exposure Limits for Acetophenone
The following occupational exposure limits have been established for acetophenone. These values should be used to guide risk assessments and the selection of appropriate engineering controls and PPE.
| Organization | Exposure Limit (Time-Weighted Average) |
| ACGIH (TLV) | 10 ppm |
| NIOSH (REL) | 10 ppm (50 mg/m³) |
| OSHA (PEL) | Not established |
Data sourced from Safety Data Sheets for Acetophenone.
Glove Compatibility for Acetophenone
The following table provides a general guide to the chemical resistance of various glove materials to acetophenone. It is important to note that performance can vary by manufacturer, glove thickness, and the specific conditions of use. Always consult the manufacturer's specific chemical resistance data.
| Glove Material | General Resistance Rating |
| Butyl Rubber | Excellent |
| Teflon® | Excellent |
| Viton® | Excellent |
| Polyvinyl Alcohol (PVA) | Excellent |
| Neoprene | Good |
| Nitrile | Fair to Good |
| Natural Rubber (Latex) | Poor to Fair |
| Polyvinyl Chloride (PVC) | Poor |
This table is a compilation of data from various chemical resistance charts. Ratings are for general guidance only.
Experimental Protocols for PPE Evaluation
Permeation Resistance Testing (based on ASTM F739)
This test determines the breakthrough time and permeation rate of a chemical through a protective material.
Methodology:
-
A sample of the glove material is placed in a permeation test cell, acting as a barrier between a challenge chemical (e.g., acetophenone) and a collection medium (gas or liquid).
-
The outer surface of the material is exposed to the chemical.
-
The collection medium on the other side is continuously monitored using analytical instruments (e.g., gas chromatography) to detect the presence of the chemical.
-
The breakthrough time is the time elapsed from the initial chemical contact until the chemical is detected in the collection medium at a standardized rate (e.g., 1.0 µg/cm²/min).[5]
Degradation Testing (based on EN 374-4)
This test evaluates the physical deterioration of a glove material upon contact with a chemical.
Methodology:
-
The puncture resistance of a sample of the glove material is measured before chemical exposure.
-
The material is then exposed to the challenge chemical for a specified period.
-
After exposure, the puncture resistance is measured again.
-
The percentage change in puncture resistance indicates the material's degradation.
Operational and Disposal Plans
A systematic workflow is essential for minimizing risks when handling this compound.
Handling Procedure Workflow
The following diagram illustrates the logical steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound must be collected in a designated, labeled hazardous waste container.[6] Do not dispose of this compound down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable lab coats, bench paper, and pipette tips, must be treated as hazardous waste.[6] These materials should be collected in a separate, clearly labeled hazardous waste container.[6]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[6] After decontamination, the container can be disposed of according to institutional guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
